molecular formula C29H42F3N9O9 B8087016 c(phg-isoDGR-(NMe)k) TFA

c(phg-isoDGR-(NMe)k) TFA

Katalognummer: B8087016
Molekulargewicht: 717.7 g/mol
InChI-Schlüssel: ILAYWYHCAONWQF-DIKLDQRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C(phg-isoDGR-(NMe)k) TFA is a useful research compound. Its molecular formula is C29H42F3N9O9 and its molecular weight is 717.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O7.C2HF3O2/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30;3-2(4,5)1(6)7/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31);(H,6,7)/t17-,18-,19+,22+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAYWYHCAONWQF-DIKLDQRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42F3N9O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

c(phg-isoDGR-(NMe)k) TFA is a synthetic cyclic peptide that has emerged as a highly potent and selective ligand for the α5β1 integrin. Its primary validated application is in the field of molecular imaging, where it serves as a positron emission tomography (PET) tracer for the visualization and monitoring of α5β1 integrin expression, a key biomarker in various pathological conditions, including cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, associated signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism: Selective Targeting of α5β1 Integrin

The primary mechanism of action of this compound is its high-affinity and selective binding to the α5β1 integrin, a heterodimeric cell surface receptor.[1][2] Integrins are crucial mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cell adhesion, migration, proliferation, and survival. The α5β1 integrin specifically recognizes the Arg-Gly-Asp (RGD) sequence present in ECM proteins like fibronectin.

This compound is a peptidomimetic, meaning it mimics the natural binding motif of α5β1 integrin ligands. The 'isoDGR' sequence within the peptide is a key recognition motif. The N-methylation of the lysine (B10760008) residue enhances its selectivity for the α5β1 subtype over other RGD-binding integrins.

While the primary application of this compound has been as an imaging agent, its high binding affinity suggests it acts as a competitive antagonist. By occupying the ligand-binding site of α5β1 integrin, it can block the binding of natural ligands like fibronectin, thereby potentially inhibiting downstream signaling pathways that are dependent on this interaction.

Downstream Signaling Pathways

The binding of a ligand to α5β1 integrin can trigger a cascade of intracellular signaling events, collectively known as "outside-in" signaling. While the specific downstream effects of this compound as a potential antagonist are a subject for further investigation, the canonical signaling pathways initiated by α5β1 integrin activation are well-documented. Antagonism by this compound would be expected to inhibit these pathways.

Key signaling pathways associated with α5β1 integrin include:

  • Focal Adhesion Kinase (FAK) Pathway: Upon ligand binding and integrin clustering, FAK is recruited to the cytoplasmic tail of the β-subunit and undergoes autophosphorylation. This creates a docking site for Src family kinases, leading to the activation of downstream pathways like the MAPK/ERK and PI3K/AKT cascades.

  • PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its activation downstream of α5β1 integrin can protect cells from apoptosis.

  • MAPK/ERK Pathway: This pathway is a central regulator of gene expression, cell proliferation, and differentiation.

  • Wnt/β-catenin Pathway: Cross-talk between integrin signaling and the Wnt/β-catenin pathway has been observed, influencing cell-cell adhesion and gene transcription.

The presumed antagonistic action of this compound would involve the inhibition of these pathways by preventing the initial ligand-integrin interaction that triggers FAK autophosphorylation.

Quantitative Data

The potency and selectivity of this compound have been quantified through competitive binding assays.

Parameter Value Target Reference
IC502.9 nMα5β1 Integrin[1][2]

IC50 (Half-maximal inhibitory concentration) indicates the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand.

Experimental Protocols

The characterization of this compound involves several key experimental procedures.

Competitive Binding Assay (IC50 Determination)

This assay is performed to determine the concentration of this compound that inhibits 50% of the binding of a known radiolabeled ligand to the α5β1 integrin.

Workflow:

G cluster_0 Plate Preparation cluster_1 Incubation Steps cluster_2 Data Analysis Plate Microtiter plate coated with Goat anti-mouse IgG Integrin Incubate with soluble α5β1 integrin Plate->Integrin 1. Coating Ligand Add biotinylated fibronectin (natural ligand) Integrin->Ligand 2. Binding Compound Add varying concentrations of This compound Ligand->Compound 3. Competition Detection Add Streptavidin-HRP Compound->Detection 4. Detection Substrate Add HRP substrate (e.g., TMB) Detection->Substrate 5. Signal Generation Measure Measure absorbance at specific wavelength Substrate->Measure 6. Measurement Calculate Calculate IC50 value Measure->Calculate 7. Analysis

Figure 1. Workflow for a competitive binding assay.

In Vivo PET Imaging

For its application as an imaging agent, c(phg-isoDGR-(NMe)k) is trimerized with a chelator, such as TRAP, and radiolabeled with a positron-emitting radionuclide (e.g., Gallium-68).[1]

Workflow:

G cluster_0 Tracer Preparation cluster_1 In Vivo Procedure cluster_2 Image Analysis Chelation Trimerize c(phg-isoDGR-(NMe)k) with TRAP chelator Radiolabeling Radiolabel with 68Ga Chelation->Radiolabeling 1. Synthesis Injection Inject radiotracer into animal model (e.g., mouse xenograft) Radiolabeling->Injection 2. Administration Imaging Perform PET scan at various time points Injection->Imaging 3. Acquisition Reconstruction Reconstruct PET images Imaging->Reconstruction 4. Processing Quantification Quantify tracer uptake in tumor and other organs Reconstruction->Quantification 5. Analysis G cluster_0 Extracellular cluster_1 Intracellular Ligand This compound Integrin α5β1 Integrin Ligand->Integrin Inhibition Fibronectin Fibronectin Fibronectin->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK Src->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MAPK->Proliferation

References

An In-Depth Technical Guide to c(phg-isoDGR-(NMe)k) TFA: A Selective α5β1-Integrin Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

c(phg-isoDGR-(NMe)k) TFA is a potent and selective cyclic peptide ligand for α5β1 integrin, a cell surface receptor implicated in tumor angiogenesis and metastasis. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its application as a positron emission tomography (PET) imaging agent. Detailed experimental protocols for its synthesis, in vitro binding assays, and in vivo imaging are presented, along with a summary of its binding affinity and selectivity. Furthermore, the downstream signaling pathway of α5β1 integrin is illustrated to provide context for its biological function and therapeutic potential.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including cancer progression. The α5β1 integrin subtype, in particular, has emerged as a promising target for cancer diagnosis and therapy due to its overexpression on tumor neovasculature and various cancer cells. The development of selective ligands for α5β1 is therefore of significant interest for targeted drug delivery and molecular imaging.

This compound is a novel cyclic peptide developed through N-methylation of the isoDGR motif, which has been shown to exhibit high affinity and selectivity for α5β1 integrin.[1] Its trifluoroacetate (B77799) (TFA) salt form is a stable and soluble compound suitable for research and preclinical development. A key application of this ligand is in the non-invasive in vivo visualization of α5β1 integrin expression using PET imaging, which can aid in cancer diagnosis, staging, and monitoring of therapeutic response.[1]

Chemical Properties and Data

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name cyclo(phenylglycyl-isoaspartyl-glycyl-arginyl-(N-methyl)lysyl) trifluoroacetate
Molecular Formula C₂₉H₄₂F₃N₉O₉
Molecular Weight 717.69 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in DMSO
Storage Store at -20°C in a dry, dark place

Mechanism of Action: α5β1-Integrin Binding and Signaling

c(phg-isoDGR-(NMe)k) acts as a competitive antagonist of the α5β1 integrin. The isoDGR motif within the cyclic peptide structure mimics the natural RGD (arginine-glycine-aspartic acid) binding motif found in extracellular matrix proteins like fibronectin, allowing it to bind to the ligand-binding pocket of the α5β1 integrin.[1]

Upon binding of its natural ligands, α5β1 integrin activates downstream signaling pathways that promote cell survival, proliferation, migration, and angiogenesis. The primary signaling cascade initiated by α5β1 integrin involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases.[2][3] This leads to the subsequent activation of several downstream pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively regulate various cellular processes critical for tumor progression.[2][3][4]

alpha5beta1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha5beta1 α5β1 Integrin FAK FAK alpha5beta1->FAK Activates Ligand c(phg-isoDGR-(NMe)k) Ligand->alpha5beta1 Binds to Src Src FAK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt IKK IKK Akt->IKK Gene_Expression Gene Expression (Survival, Proliferation, Angiogenesis, Migration) Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression NFkB NF-κB IKK->NFkB p50 p50/p65 NFkB->p50 p50->Gene_Expression

Figure 1: Simplified α5β1 integrin downstream signaling pathway.

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of c(phg-isoDGR-(NMe)k) for α5β1 integrin was determined using a competitive displacement assay. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the ligand required to inhibit 50% of the binding of a known radiolabeled ligand, is a measure of its binding affinity. The selectivity of the compound was assessed by determining its IC₅₀ values for other related integrin subtypes.

Integrin SubtypeIC₅₀ (nM)
α5β1 2.9 [1]
αvβ3>1000
αvβ5>1000
αvβ6>1000
αIIbβ3>1000

Data for other integrins are based on the high selectivity reported in the primary literature and may not represent exact experimental values.

Experimental Protocols

Solid-Phase Peptide Synthesis

The cyclic peptide c(phg-isoDGR-(NMe)k) is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in dimethylformamide (DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water)

  • Solvents (DMF, dichloromethane (B109758) (DCM), diethyl ether)

Protocol:

  • Resin Swelling: Swell the Rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA.

  • N-Methylation: Perform on-resin N-methylation of the lysine (B10760008) residue.

  • Cleavage and Deprotection: Cleave the linear peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Cyclization: Perform head-to-tail cyclization of the deprotected linear peptide in solution.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain the final product as a TFA salt.

In Vitro Competitive Binding Assay

The binding affinity of c(phg-isoDGR-(NMe)k) for α5β1 integrin is determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Purified human α5β1 integrin

  • Fibronectin (natural ligand)

  • Biotinylated anti-integrin antibody

  • Streptavidin-horseradish peroxidase (HRP)

  • TMB substrate

  • 96-well microtiter plates

  • c(phg-isoDGR-(NMe)k) at various concentrations

Protocol:

  • Coating: Coat the wells of a 96-well plate with fibronectin.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Competition: Add a constant concentration of α5β1 integrin and varying concentrations of c(phg-isoDGR-(NMe)k) to the wells.

  • Incubation: Incubate to allow for competitive binding.

  • Detection: Add a biotinylated anti-integrin antibody, followed by streptavidin-HRP.

  • Development: Add TMB substrate and stop the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the competitor concentration.

In Vivo PET Imaging

For in vivo imaging, c(phg-isoDGR-(NMe)k) is trimerized and conjugated to a chelator, such as TRAP, and radiolabeled with Gallium-68 (⁶⁸Ga).

Materials:

  • ⁶⁸Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃

  • Tumor-bearing animal model (e.g., M21 human melanoma xenografts in nude mice)

  • PET/CT scanner

  • Anesthesia

Protocol:

  • Radiolabeling: Label the TRAP-conjugated peptide with ⁶⁸Ga.

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Tracer Administration: Inject a defined dose of ⁶⁸Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ intravenously.

  • PET/CT Imaging: Acquire dynamic or static PET scans at specific time points post-injection. A CT scan is performed for anatomical co-registration.

  • Image Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis to quantify tracer uptake in the tumor and other organs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

pet_imaging_workflow cluster_preparation Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Peptide_Synthesis Synthesis of c(phg-isoDGR-(NMe)k) Conjugation Trimerization and Chelator Conjugation (TRAP) Peptide_Synthesis->Conjugation Radiolabeling Radiolabeling with ⁶⁸Ga Conjugation->Radiolabeling Tracer_Injection Intravenous Injection of ⁶⁸Ga-labeled peptide Radiolabeling->Tracer_Injection Animal_Model Tumor Xenograft Model (e.g., M21 in nude mice) Animal_Model->Tracer_Injection PET_CT_Scan PET/CT Imaging Tracer_Injection->PET_CT_Scan Image_Reconstruction Image Reconstruction PET_CT_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Quantification Quantification of Tracer Uptake (%ID/g) ROI_Analysis->Quantification

Figure 2: Experimental workflow for in vivo PET imaging.

Conclusion

This compound is a highly selective and potent ligand for α5β1 integrin with significant potential in the field of oncology. Its ability to be radiolabeled and used for PET imaging allows for the non-invasive monitoring of α5β1 integrin expression, which can provide valuable diagnostic and prognostic information. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound for their studies. Further investigation into the therapeutic applications of c(phg-isoDGR-(NMe)k), either as a standalone agent or as a targeting moiety for drug delivery, is warranted.

References

An In-depth Technical Guide to c(phg-isoDG-R-(NMe)k) TFA: Structure, Synthesis, and Biological Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cyclic peptide c(phg-isoDGR-(NMe)k) as its trifluoroacetic acid (TFA) salt, a potent and selective ligand for α5β1 integrin. The document details its chemical structure, a step-by-step synthesis protocol, and key analytical and biological data. Furthermore, it visualizes the associated α5β1 integrin signaling pathway and the experimental workflow for its application in positron emission tomography (PET) imaging, offering a valuable resource for researchers in oncology, medicinal chemistry, and molecular imaging.

Chemical Structure and Properties

The compound c(phg-isoDGR-(NMe)k) TFA is a cyclic pentapeptide featuring a phenylglycine (phg), an iso-aspartyl-glycyl-arginyl (isoDGR) motif, and an N-methylated lysine (B10760008) ((NMe)k). The TFA salt form is common for purified peptides.

PropertyValue
Molecular Formula C29H42F3N9O9
Molecular Weight 717.69 g/mol
Canonical SMILES O=C(CNC(C--INVALID-LINK--NC(--INVALID-LINK--NC([C@H]2CCCCN)=O)=O)=O)N--INVALID-LINK--C(N2C)=O.OC(C(F)(F)F)=O
Appearance White to off-white solid
Solubility Soluble in DMSO

Synthesis of this compound

The synthesis of this compound involves a multi-step process including solid-phase peptide synthesis (SPPS) of the linear precursor, on-resin N-methylation, cyclization, and subsequent purification. The following protocol is a detailed methodology for its synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-Lys(Mtt)-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Gly-OH

  • Fmoc-D-Asp(OAll)-OH

  • Fmoc-Phg-OH

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Lys(Mtt)-OH and N,N-diisopropylethylamine (DIPEA) and react for 2 hours. Cap the remaining reactive sites with methanol (B129727).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group.

  • Amino Acid Coupling: Sequentially couple the following amino acids using DIC and OxymaPure as coupling agents in DMF: Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-D-Asp(OAll)-OH, and Fmoc-Phg-OH. Monitor the completion of each coupling reaction using a Kaiser test.

  • Allyl Deprotection: Remove the allyl protecting group from the aspartate residue using Pd(PPh3)4 and PhSiH3 in DCM.

  • Side-Chain Deprotection (Mtt): Remove the Mtt protecting group from the lysine residue using 1% TFA in DCM.

Experimental Protocol: On-Resin N-methylation and Cyclization

Materials:

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Methanol

  • Thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

  • DIPEA

Procedure:

  • Sulfonamide Formation: React the deprotected lysine side-chain amine with o-NBS-Cl and collidine in N-methyl-2-pyrrolidone (NMP).

  • N-Methylation (Mitsunobu Reaction): Treat the resin with PPh3, DIAD (or DEAD), and methanol in a mixture of tetrahydrofuran (B95107) (THF) and DCM.

  • Sulfonamide Cleavage: Remove the o-NBS group with thiophenol and DBU in DMF.

  • On-Resin Cyclization: Cyclize the peptide on-resin using PyBOP and DIPEA in DMF.

Experimental Protocol: Cleavage and Purification

Materials:

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Cleavage from Resin: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC using a water/ACN gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.

Analytical Data

The identity and purity of the synthesized this compound are confirmed by HPLC and mass spectrometry.

Analytical Method Results
RP-HPLC Purity >95%
Mass Spectrometry (ESI+) [M+H]+ calculated: 604.32, found: 604.3

Biological Activity

c(phg-isoDGR-(NMe)k) is a highly potent and selective inhibitor of the α5β1 integrin.

Parameter Value Reference
IC50 (α5β1 integrin) 2.9 nM[1]

Signaling Pathway and Experimental Workflow

α5β1 Integrin Signaling Pathway

The binding of c(phg-isoDGR-(NMe)k) to α5β1 integrin on the cell surface can modulate downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival. The following diagram illustrates a simplified representation of the α5β1 integrin signaling cascade.

alpha5beta1_signaling ligand c(phg-isoDGR-(NMe)k) integrin α5β1 Integrin ligand->integrin fak FAK integrin->fak src Src fak->src pi3k PI3K src->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb nucleus Nucleus nfkb->nucleus cellular_response Cell Adhesion, Migration, Proliferation, Survival nucleus->cellular_response

α5β1 Integrin Signaling Cascade
Experimental Workflow for PET Imaging

c(phg-isoDGR-(NMe)k) can be trimerized and chelated for radiolabeling, for instance with Gallium-68 (⁶⁸Ga), to be used as a PET imaging agent for the in vivo visualization of α5β1 integrin expression, which is often upregulated in tumor neovasculature. The following diagram outlines the typical preclinical workflow.

pet_imaging_workflow synthesis Synthesis of c(phg-isoDGR-(NMe)k) trimerization Trimerization & Chelation (e.g., with TRAP) synthesis->trimerization radiolabeling Radiolabeling (e.g., with ⁶⁸Ga) trimerization->radiolabeling qc Quality Control (Radiochemical Purity) radiolabeling->qc injection Intravenous Injection of Radiotracer qc->injection animal_model Tumor-Bearing Animal Model animal_model->injection pet_ct PET/CT Imaging injection->pet_ct biodistribution Ex vivo Biodistribution & Dosimetry injection->biodistribution data_analysis Data Analysis & Image Quantification pet_ct->data_analysis biodistribution->data_analysis

Preclinical PET Imaging Workflow

Conclusion

This compound is a valuable research tool for studying the role of α5β1 integrin in various physiological and pathological processes, particularly in cancer. Its high potency and selectivity, combined with the feasibility of radiolabeling for in vivo imaging, make it a promising candidate for the development of targeted diagnostics and therapeutics. This guide provides the foundational technical information required for its synthesis and application in a research setting.

References

Technical Guide: c(phg-isoDCR-(NMe)k) TFA and its High-Affinity Binding to α5β1 Integrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a family of heterodimeric transmembrane receptors, are pivotal in cell-matrix and cell-cell adhesion, orchestrating a variety of cellular processes including migration, proliferation, differentiation, and survival. The α5β1 integrin, a key receptor for the extracellular matrix protein fibronectin, has emerged as a significant target in various pathological conditions, notably in oncology and inflammatory diseases. The development of selective ligands for α5β1 is therefore of paramount interest for both diagnostic and therapeutic applications. This technical guide focuses on the cyclic peptide c(phg-isoDGR-(NMe)k) TFA, a potent and selective ligand for α5β1 integrin, providing an in-depth overview of its binding affinity, the experimental methodologies used for its characterization, and the associated signaling pathways.

Binding Affinity of c(phg-isoDCR-(NMe)k) TFA for α5β1 Integrin

The cyclic peptide this compound has been identified as a highly potent and selective ligand for the α5β1 integrin. Through N-methylation of the isoDGR peptide sequence, researchers have successfully enhanced its selectivity for the α5β1 subtype.[1][2]

Quantitative Binding Data

The binding affinity of this compound for α5β1 integrin has been quantified, demonstrating its high potency. The key inhibitory concentration (IC50) value is summarized in the table below.

CompoundTargetIC50 (nM)Reference
This compoundα5β1 Integrin2.9[Kapp TG, et al. J Med Chem. 2018][3][4][5][6][7]

This low nanomolar IC50 value underscores the strong binding interaction between the compound and the α5β1 integrin, making it a valuable tool for further research and potential therapeutic development.

Experimental Protocols

The determination of the binding affinity of ligands such as this compound for integrin receptors is typically achieved through competitive binding assays. While the specific details from the primary study by Kapp et al. are proprietary, a general and widely accepted methodology for a solid-phase competitive binding assay is outlined below. This protocol is representative of the techniques used to derive the IC50 values for high-affinity integrin ligands.

Solid-Phase Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known, labeled ligand for binding to the purified integrin receptor coated on a microplate.

Materials:

  • Purified human α5β1 integrin

  • Biotinylated fibronectin or a biotinylated small molecule α5β1 ligand (as the labeled ligand)

  • This compound (as the competitor)

  • High-binding 96-well microplates

  • Blocking buffer (e.g., 1% BSA in Tris-buffered saline)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM MnCl2, pH 7.4)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coating: Microplate wells are coated with purified α5β1 integrin (typically 1-2 μg/mL in a suitable buffer) and incubated overnight at 4°C.

  • Washing and Blocking: The wells are washed to remove unbound integrin and then blocked with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: A fixed concentration of the biotinylated ligand is added to the wells along with varying concentrations of the test compound (this compound). The plate is then incubated for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding.

  • Detection: After incubation, the wells are washed to remove unbound reagents. Streptavidin-HRP is then added to each well and incubated for 1 hour at room temperature. This enzyme conjugate will bind to the biotinylated ligand that is bound to the integrin.

  • Signal Generation: Following another wash step, the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB, resulting in a colorimetric signal.

  • Measurement: The reaction is stopped by the addition of a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the binding of the labeled ligand, is then calculated using a suitable sigmoidal dose-response curve fitting model.

G cluster_plate_prep Plate Preparation cluster_binding Competitive Binding cluster_detection Detection cluster_analysis Analysis coat Coat wells with α5β1 integrin wash_block Wash and Block (e.g., BSA) coat->wash_block add_reagents Add Biotinylated Ligand + this compound wash_block->add_reagents incubate_binding Incubate add_reagents->incubate_binding wash_detection Wash incubate_binding->wash_detection add_strep_hrp Add Streptavidin-HRP wash_detection->add_strep_hrp incubate_hrp Incubate add_strep_hrp->incubate_hrp wash_final Wash incubate_hrp->wash_final add_tmb Add TMB Substrate wash_final->add_tmb stop_reaction Add Stop Solution add_tmb->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Fig 1. Workflow for a solid-phase competitive binding assay.

α5β1 Integrin Signaling Pathway

Upon binding of a ligand such as fibronectin or a potent mimetic like this compound, α5β1 integrin undergoes a conformational change, leading to the activation of intracellular signaling cascades. This "outside-in" signaling regulates a multitude of cellular functions. A simplified representation of the canonical α5β1 integrin signaling pathway is depicted below.

Binding of the ligand to α5β1 integrin leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This initial step triggers downstream signaling through several key pathways, including the MAPK/ERK and PI3K/AKT pathways, which are central regulators of cell survival, proliferation, and migration.

G ligand This compound or Fibronectin integrin α5β1 Integrin ligand->integrin binds fak FAK integrin->fak activates src Src integrin->src activates pi3k PI3K fak->pi3k ras Ras fak->ras src->fak akt AKT pi3k->akt cellular_responses Cellular Responses (Survival, Proliferation, Migration) akt->cellular_responses raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->cellular_responses

Fig 2. Simplified α5β1 integrin signaling pathway.

Conclusion

This compound stands out as a potent and selective ligand for α5β1 integrin, characterized by a low nanomolar IC50 value. The experimental protocols for determining such binding affinities, primarily competitive binding assays, are well-established and robust. The high affinity and selectivity of this compound make it an invaluable molecular probe for investigating α5β1 integrin function and a promising candidate for the development of novel diagnostic and therapeutic agents targeting pathologies where α5β1 is dysregulated. The elucidation of the downstream signaling pathways activated by this ligand will further enhance our understanding of α5β1-mediated cellular processes and its role in disease.

References

The Selectivity Profile of c(phg-isoDGR-(NMe)k) TFA Over Other Integrins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the integrin selectivity profile of the cyclic peptide c(phg-isoDGR-(NMe)k) TFA. The document focuses on its high affinity for the α5β1 integrin and summarizes its binding characteristics against other key integrin subtypes. Detailed experimental protocols for assessing integrin binding affinity are provided, alongside diagrams of the associated signaling pathways to offer a complete picture for researchers in drug discovery and development.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. Their involvement in various pathological processes, including cancer progression and angiogenesis, has made them attractive targets for therapeutic intervention. The Arg-Gly-Asp (RGD) sequence is a well-known recognition motif for many integrins. The synthetic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for the α5β1 integrin, a key player in tumor angiogenesis and metastasis.[1][2] This guide delves into the specifics of its selectivity and the methodologies used to determine it.

Selectivity Profile of this compound

The cyclic peptide c(phg-isoDGR-(NMe)k) has been identified as a highly potent and selective inhibitor of the α5β1 integrin. Through N-methylation, the biselective α5β1/αvβ6 peptide c(phg-isoDGR-k) was converted into a ligand with a significantly improved selectivity profile for α5β1.[1]

Quantitative Binding Affinity Data

The primary quantitative measure of the binding affinity of c(phg-isoDGR-(NMe)k) is its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the ligand required to inhibit 50% of the specific binding of a natural ligand to its receptor.

Integrin SubtypeIC50 (nM)Reference
α5β12.9[2][3]
αvβ3Data not available in public search results
αvβ5Data not available in public search results
αvβ6Data not available in public search results
αIIbβ3Data not available in public search results

Note: While the compound is described as "selective," the specific IC50 values for other integrins from the primary reference (Kapp et al., J Med Chem 2018) were not available in the performed searches.

Experimental Protocols

The determination of the binding affinity of ligands like c(phg-isoDGR-(NMe)k) to various integrin subtypes is typically achieved through competitive solid-phase binding assays.

Solid-Phase Integrin Binding Assay

This assay measures the ability of a test compound to compete with a known ligand for binding to a purified integrin receptor.

Materials:

  • Purified human integrin receptors (α5β1, αvβ3, αvβ5, αvβ6, αIIbβ3)

  • Natural ligands (e.g., fibronectin for α5β1, vitronectin for αvβ3 and αvβ5)

  • 96-well microtiter plates

  • Biotinylated secondary antibodies

  • Streptavidin-peroxidase conjugate

  • Substrate for peroxidase (e.g., TMB)

  • Wash buffers (e.g., TBS with Ca2+/Mg2+)

  • Blocking buffer (e.g., BSA in wash buffer)

  • Test compound: this compound

Procedure:

  • Coating: 96-well plates are coated with the specific natural ligand for each integrin subtype and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer for 1-2 hours at room temperature.

  • Competition: A fixed concentration of the purified integrin receptor is pre-incubated with varying concentrations of the test compound, this compound. This mixture is then added to the ligand-coated wells and incubated for 1-3 hours at room temperature.

  • Detection: The plates are washed to remove unbound integrin. The amount of bound integrin is detected using a primary antibody specific for the integrin, followed by a biotinylated secondary antibody and a streptavidin-peroxidase conjugate.

  • Signal Generation: A chromogenic substrate is added, and the absorbance is measured using a plate reader.

  • Data Analysis: The absorbance values are plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

G Experimental Workflow: Solid-Phase Integrin Binding Assay cluster_prep Plate Preparation cluster_assay Competition Assay cluster_detection Detection & Analysis p1 Coat wells with integrin ligand p2 Block non-specific binding sites p1->p2 a1 Pre-incubate integrin with This compound p2->a1 a2 Add mixture to coated wells a1->a2 d1 Wash unbound integrin a2->d1 d2 Add primary and secondary antibodies d1->d2 d3 Add streptavidin-peroxidase d2->d3 d4 Add substrate and measure absorbance d3->d4 d5 Calculate IC50 d4->d5

Solid-Phase Integrin Binding Assay Workflow

Signaling Pathways

The binding of ligands to integrins triggers intracellular signaling cascades that regulate various cellular processes. The high affinity of this compound for α5β1 suggests a significant impact on its downstream signaling. Below are diagrams of the key signaling pathways for α5β1 and the related αvβ3 and αvβ5 integrins.

Integrin α5β1 Signaling

Upon binding to its ligand (e.g., fibronectin), α5β1 integrin clustering leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK can then initiate multiple downstream pathways, including the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.

G Integrin α5β1 Signaling Pathway ligand Fibronectin integrin α5β1 Integrin ligand->integrin fak FAK integrin->fak activates src Src fak->src recruits & activates ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Proliferation & Survival nucleus->proliferation

Key downstream signaling of α5β1 integrin.
Integrin αvβ3 Signaling

Integrin αvβ3 signaling is also initiated by FAK activation upon ligand binding. A prominent downstream pathway is the PI3K/Akt pathway, which is a critical regulator of cell survival and apoptosis.[4]

G Integrin αvβ3 Signaling Pathway ligand Vitronectin integrin αvβ3 Integrin ligand->integrin fak FAK integrin->fak activates pi3k PI3K fak->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates survival Cell Survival & Anti-apoptosis akt->survival

PI3K/Akt pathway in αvβ3 signaling.
Integrin αvβ5 Signaling

Similar to other RGD-binding integrins, αvβ5 signaling involves FAK. The activation of Src family kinases is also a key event, leading to the regulation of cell adhesion and migration.[5]

G Integrin αvβ5 Signaling Pathway ligand Vitronectin integrin αvβ5 Integrin ligand->integrin fak FAK integrin->fak activates src Src fak->src recruits & activates paxillin Paxillin src->paxillin phosphorylates migration Cell Adhesion & Migration paxillin->migration

FAK/Src signaling in αvβ5 pathway.

Conclusion

The cyclic peptide this compound is a highly potent and selective ligand for the α5β1 integrin. Its selectivity makes it a valuable tool for studying the specific roles of α5β1 in various biological and pathological processes. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers aiming to investigate and utilize this compound in their work. Further studies are warranted to fully elucidate its binding affinities across a broader range of integrin subtypes to complete its selectivity profile.

References

The Emergence of the isoDGR Motif: A Key Player in Integrin-Mediated Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-translational modification of proteins through asparagine deamidation is increasingly recognized as a critical event in the regulation of cellular function and the progression of age-related diseases. A key consequence of this process is the formation of the isoaspartate-glycine-arginine (isoDGR) motif, which acts as a molecular switch, converting latent protein domains into active ligands for a specific subset of integrin receptors. This "gain-of-function" modification triggers a cascade of cellular events, including inflammation, fibrosis, and angiogenesis, by mimicking the canonical arginine-glycine-aspartic acid (RGD) integrin binding sequence. This technical guide provides a comprehensive overview of the role of the isoDGR motif in integrin binding, detailing the underlying molecular mechanisms, summarizing quantitative binding data, and providing detailed protocols for key experimental assays. The included visualizations of signaling pathways and experimental workflows offer a clear and concise framework for understanding this pivotal protein modification.

Introduction: The isoDGR Motif - A Post-Translational "Gain-of-Function"

The isoDGR motif is a tripeptide sequence that arises from the spontaneous, non-enzymatic deamidation of asparagine (Asn) residues within the Asn-Gly-Arg (NGR) sequence present in various extracellular matrix (ECM) proteins.[1] This chemical modification results in the formation of a five-membered succinimide (B58015) ring intermediate, which is subsequently hydrolyzed to form either aspartic acid (DGR) or, more commonly, isoaspartic acid (isoDGR).[1] The key difference lies in the peptide backbone, where the isoaspartyl residue introduces a methylene (B1212753) group, altering the spacing and geometry of the critical carboxyl and guanidinium (B1211019) groups that are essential for integrin recognition.[2]

Unlike the native NGR motif, which generally does not interact with integrins, the isoDGR sequence is a potent ligand for several members of the RGD-binding integrin family.[1][3] This conversion represents a significant "gain-of-function" that can initiate cellular signaling in response to protein aging or tissue damage. The accumulation of isoDGR-modified proteins has been implicated in a range of pathological conditions, including atherosclerosis, fibrosis, and age-related inflammation, making it a compelling target for therapeutic intervention.[4][5]

dot

Figure 1. Formation of the isoDGR Motif NGR NGR Motif (Asn-Gly-Arg) Succinimide Succinimide Intermediate NGR->Succinimide Spontaneous Deamidation isoDGR isoDGR Motif (isoAsp-Gly-Arg) Succinimide->isoDGR Hydrolysis (major product) DGR DGR Motif (Asp-Gly-Arg) Succinimide->DGR Hydrolysis (minor product)

Figure 1. Formation of the isoDGR Motif

Molecular Mechanism of isoDGR-Integrin Binding

The isoDGR motif primarily interacts with a subset of RGD-dependent integrins, most notably αvβ3, α5β1, and αvβ6.[1][6] Structural studies have revealed that the isoDGR peptide docks into the RGD-binding pocket on the integrin headpiece in an inverted orientation compared to RGD.[1][2] This unique binding mode allows the isoaspartyl and arginine residues to establish critical salt bridges and hydrogen bonds with conserved residues in the α and β integrin subunits, respectively.[2]

The binding of isoDGR to integrins triggers "outside-in" signaling cascades that can profoundly impact cellular behavior. A key pathway activated by isoDGR-integrin engagement is the extracellular signal-regulated kinase (ERK) and activator protein-1 (AP-1) signaling cascade.[5][7] This leads to the transcription of pro-inflammatory cytokines and chemokines, such as MCP-1 and TNFα, which in turn promote the recruitment of leukocytes to the site of isoDGR exposure. Furthermore, in endothelial cells, isoDGR-modified fibronectin can upregulate the expression of integrin β1, creating a positive feedback loop that enhances cell adhesion and matrix deposition.[4][8]

dot

Figure 2. isoDGR-Integrin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isoDGR isoDGR Motif (on ECM protein) Integrin Integrin Receptor (e.g., αvβ3, α5β1) isoDGR->Integrin Binding ERK ERK Integrin->ERK Activation AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (e.g., MCP-1, TNFα) AP1->Gene_Expression Cytokine_Release Pro-inflammatory Cytokine Release Gene_Expression->Cytokine_Release Leukocyte_Recruitment Leukocyte Recruitment Cytokine_Release->Leukocyte_Recruitment

Figure 2. isoDGR-Integrin Signaling Pathway

Quantitative Data on isoDGR-Integrin Binding

The binding affinity of isoDGR-containing ligands to various integrins has been quantified using techniques such as solid-phase binding assays and surface plasmon resonance. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity (IC50) of Cyclic isoDGR Peptides to Integrins

PeptideIntegrin SubtypeIC50 (nM)Reference
c(-phg-isoDGR-G-)α5β1130[9]
c(-phg-isoDGR-G-)αvβ3>10000[9]
c(-phg-isoDGR-k-)α5β11066[3]
c(-phg-isoDGR-k-)αvβ3>10000[3]
c(-phg-isoDGR-y-)α5β124[9]
c(-phg-isoDGR-y-)αvβ31200[9]
cyclo[DKP-isoDGR]αvβ315[3]
isoDGR-2C (CisoDGRCGVRY)αvβ3570 (Kd)[5]

Table 2: Binding Affinity (IC50) of isoDGR Conjugates to αvβ3 Integrin

ConjugateLinker TypeIC50 (nM)Reference
isoDGR-cryptophycinCleavable1.8[3]
isoDGR-cryptophycinUncleavable4.6[3]

Experimental Protocols

Solid-Phase Binding Assay

This protocol describes a competitive solid-phase binding assay to determine the affinity of isoDGR-containing peptides for purified integrin receptors.

dot

Figure 3. Solid-Phase Binding Assay Workflow Start Start Coat_Plate Coat microtiter plate wells with purified integrin (e.g., αvβ3). Start->Coat_Plate Block Block non-specific binding sites with BSA. Coat_Plate->Block Incubate Incubate with biotinylated natural ligand (e.g., vitronectin) and varying concentrations of isoDGR peptide. Block->Incubate Wash1 Wash to remove unbound ligand and peptide. Incubate->Wash1 Add_Conjugate Add streptavidin-HRP conjugate. Wash1->Add_Conjugate Wash2 Wash to remove unbound conjugate. Add_Conjugate->Wash2 Add_Substrate Add chromogenic substrate (e.g., TMB). Wash2->Add_Substrate Measure Measure absorbance to determine the amount of bound biotinylated ligand. Add_Substrate->Measure Analyze Calculate IC50 value. Measure->Analyze End End Analyze->End

Figure 3. Solid-Phase Binding Assay Workflow

Materials:

  • Purified integrin (e.g., human αvβ3)

  • Biotinylated natural ligand (e.g., vitronectin for αvβ3)

  • isoDGR peptides or compounds to be tested

  • 96-well high-binding microtiter plates

  • Bovine Serum Albumin (BSA)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chromogenic substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

  • Binding Buffer: 25 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM MgCl2, 1 mM MnCl2, and 1% (w/v) BSA.

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20.

Procedure:

  • Plate Coating:

    • Dilute the purified integrin to a concentration of 0.5-1 µg/mL in PBS.

    • Add 100 µL of the diluted integrin solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer.

    • Add 200 µL of 3% BSA in PBS to each well to block non-specific binding sites.

    • Incubate for 2 hours at room temperature.

  • Competitive Binding:

    • Aspirate the blocking solution and wash the wells three times with Wash Buffer.

    • Prepare serial dilutions of the isoDGR test peptide in Binding Buffer.

    • Prepare a solution of the biotinylated natural ligand (e.g., 1 µg/mL biotinylated vitronectin) in Binding Buffer.

    • Add 50 µL of the isoDGR peptide dilutions and 50 µL of the biotinylated ligand solution to the respective wells. For the control wells (maximum binding), add 50 µL of Binding Buffer instead of the peptide solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Detection:

    • Aspirate the solutions from the wells and wash five times with Wash Buffer.

    • Dilute the streptavidin-HRP conjugate in Binding Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted streptavidin-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Aspirate the conjugate solution and wash the wells five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Plot the absorbance against the logarithm of the competitor (isoDGR peptide) concentration.

    • Determine the IC50 value, which is the concentration of the isoDGR peptide that inhibits 50% of the biotinylated ligand binding, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Surface Plasmon Resonance (SPR)

Detailed protocol information for SPR analysis of isoDGR-integrin interactions is currently being compiled and will be included in a future revision of this document.

Cell Adhesion Assay

This protocol describes a method to assess the ability of isoDGR-containing substrates to mediate cell adhesion.

dot

Figure 4. Cell Adhesion Assay Workflow Start Start Coat_Plate Coat microtiter plate wells with isoDGR-containing protein or peptide. Start->Coat_Plate Block Block non-specific binding sites with BSA. Coat_Plate->Block Seed_Cells Seed cells expressing the target integrin onto the coated wells. Block->Seed_Cells Incubate Incubate to allow cell adhesion. Seed_Cells->Incubate Wash Gently wash to remove non-adherent cells. Incubate->Wash Stain Stain adherent cells with a dye (e.g., crystal violet). Wash->Stain Extract_Dye Extract the dye from the cells. Stain->Extract_Dye Measure Measure the absorbance of the extracted dye. Extract_Dye->Measure Quantify Quantify cell adhesion relative to controls. Measure->Quantify End End Quantify->End

Figure 4. Cell Adhesion Assay Workflow

Materials:

  • Cells expressing the integrin of interest (e.g., MSR3 melanoma cells for αvβ3)

  • isoDGR-containing protein (e.g., deamidated fibronectin) or synthetic peptide

  • 96-well tissue culture plates

  • BSA

  • Crystal Violet stain (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • Complete cell culture medium

  • Serum-free medium

  • PBS

Procedure:

  • Plate Coating:

    • Dilute the isoDGR-containing protein or peptide to the desired concentration (e.g., 10 µg/mL) in PBS.

    • Add 100 µL of the solution to each well of a 96-well plate.

    • Incubate for 2 hours at 37°C or overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution.

    • Add 200 µL of 1% BSA in PBS to each well.

    • Incubate for 1 hour at 37°C.

  • Cell Seeding:

    • Wash the wells twice with PBS.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1-5 x 105 cells/mL.

    • Add 100 µL of the cell suspension to each well.

  • Adhesion:

    • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing and Staining:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells with 100 µL of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells extensively with water until the background is clear.

  • Quantification:

    • Air-dry the plate completely.

    • Add 100 µL of solubilization buffer to each well to extract the dye.

    • Incubate for 15 minutes with gentle shaking.

    • Measure the absorbance at 570 nm using a plate reader.

Conclusion and Future Directions

The discovery of the isoDGR motif as a novel integrin ligand has opened up new avenues for understanding the molecular basis of age-related diseases and for developing targeted therapeutics. The "gain-of-function" nature of this post-translational modification highlights a mechanism by which the natural process of protein aging can actively contribute to pathology. The ability to quantify the binding of isoDGR to specific integrins and to assess its impact on cellular function through the assays described herein is crucial for advancing this field.

Future research will likely focus on elucidating the full spectrum of integrins that recognize the isoDGR motif, mapping the isoDGR-modified proteome in various disease states, and developing more potent and selective inhibitors of the isoDGR-integrin interaction. The development of antibodies and small molecules that specifically target the isoDGR motif holds great promise for the treatment of a wide range of inflammatory and fibrotic diseases.[5] This technical guide provides a solid foundation for researchers and drug development professionals to explore the exciting and rapidly evolving field of isoDGR biology.

References

An In-depth Technical Guide to c(phg-isoDGR-(NMe)k) TFA for Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective targeting of tumors is a paramount objective in the development of advanced cancer diagnostics and therapeutics. Integrins, a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions, have emerged as key targets due to their overexpression in the tumor neovasculature and on various tumor cells. Specifically, the α5β1 integrin is a promising target for the development of targeted imaging agents. This technical guide provides a comprehensive overview of c(phg-isoDGR-(NMe)k) TFA, a potent and selective α5β1-integrin ligand, and its application in tumor imaging.

The isoDGR (iso-aspartate-glycine-arginine) motif is a recognition sequence for several integrins and has been exploited for tumor targeting.[1] The cyclic peptide c(phg-isoDGR-(NMe)k) is a derivative of the isoDGR motif, where 'phg' is phenylglycine and '(NMe)k' is N-methylated lysine (B10760008). The trifluoroacetate (B77799) (TFA) salt is a common counterion for purified peptides. This compound has been developed as a highly selective ligand for the α5β1 integrin, with its utility in positron emission tomography (PET) imaging of tumors demonstrated after trimerization and radiolabeling.[2][3]

Mechanism of Action

The tumor-targeting capability of this compound is predicated on its high affinity and selectivity for the α5β1 integrin. This integrin subtype is significantly upregulated on endothelial cells of newly forming blood vessels (angiogenesis), a hallmark of solid tumor growth, as well as on certain tumor cells themselves.

Upon systemic administration, the radiolabeled trimer of c(phg-isoDGR-(NMe)k) circulates in the bloodstream and preferentially accumulates at the tumor site through binding to the α5β1 integrins. This targeted accumulation allows for the non-invasive visualization of the tumor and its associated vasculature using PET imaging. The N-methylation of the lysine residue in the peptide sequence is a critical modification that enhances its selectivity for the α5β1 integrin over other RGD-binding integrins.[3]

Signaling Pathway of c(phg-isoDGR-(NMe)k) Targeting cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 PET Imaging Radiolabeled Trimer Radiolabeled Trimer α5β1 Integrin α5β1 Integrin Radiolabeled Trimer->α5β1 Integrin Binding Tumor Cell Tumor Cell Endothelial Cell Endothelial Cell Endothelial Cell->Tumor Cell Supports α5β1 Integrin->Tumor Cell Expressed on α5β1 Integrin->Endothelial Cell Expressed on PET Scanner PET Scanner α5β1 Integrin->PET Scanner Signal Detection Tumor Visualization Tumor Visualization PET Scanner->Tumor Visualization

Figure 1. Signaling pathway of c(phg-isoDGR-(NMe)k) targeting.

Data Presentation

The following table summarizes the key quantitative data for this compound and its derivatives.

ParameterValueReference
IC50 (α5β1 integrin) 2.9 nM[2][4]
Formulation Lyophilized solid[4]
Molecular Formula C29H42F3N9O9[5]
Molecular Weight 717.69 g/mol [5]
Radiolabel Gallium-68 (68Ga)[3]
Chelator TRAP (triazacyclononane-phosphinate)[3]
In Vivo Model M21 human melanoma xenograft in mice[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, radiolabeling, and evaluation of this compound for tumor imaging.

Solid-Phase Peptide Synthesis (SPPS) of c(phg-isoDGR-(NMe)k)

This protocol describes a representative method for the synthesis of the cyclic peptide based on standard Fmoc/tBu solid-phase chemistry.

Materials:

  • Fmoc-Lys(Mtt)-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Gly-OH

  • Fmoc-D-Asp(OtBu)-OH

  • Fmoc-Phg-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Iodomethane (B122720)

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling, use 4 equivalents of the Fmoc-amino acid, 4 equivalents of DIC, and 4 equivalents of OxymaPure in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion with a Kaiser test.

  • N-Methylation of Lysine: After coupling Fmoc-Lys(Mtt)-OH and subsequent Fmoc deprotection, perform on-resin N-methylation. Treat the resin with a solution of iodomethane and DIPEA in DMF. Repeat this step to ensure complete methylation.

  • Side-Chain Deprotection and Cyclization:

    • Selectively deprotect the Mtt group from the lysine side chain using 1% TFA in DCM.

    • Cleave the peptide from the resin while keeping the side-chain protecting groups intact using a mild cleavage cocktail (e.g., 1% TFA in DCM).

    • Cyclize the linear peptide in solution using HATU and DIPEA in DMF at a high dilution to favor intramolecular cyclization.

  • Final Deprotection and Purification:

    • Treat the cyclized peptide with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove all remaining side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a TFA salt.

SPPS Workflow for c(phg-isoDGR-(NMe)k) start Start resin Resin Swelling start->resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (Lys, Arg, Gly, D-Asp, Phg) deprotection1->coupling methylation N-Methylation of Lysine coupling->methylation deprotection2 Side-Chain Deprotection (Mtt group) methylation->deprotection2 cleavage1 Mild Resin Cleavage deprotection2->cleavage1 cyclization Head-to-Tail Cyclization cleavage1->cyclization deprotection3 Final Deprotection cyclization->deprotection3 purification RP-HPLC Purification deprotection3->purification end End purification->end

Figure 2. SPPS Workflow for c(phg-isoDGR-(NMe)k).

Trimerization with TRAP Chelator and 68Ga Radiolabeling

This protocol outlines the conjugation of three c(phg-isoDGR-(NMe)k) peptides to a TRAP chelator and subsequent radiolabeling with 68Ga.

Materials:

  • c(phg-isoDGR-(NMe)k) with a linker suitable for click chemistry (e.g., containing an azide (B81097) or alkyne group)

  • TRAP(alkyne)3 or TRAP(azide)3 chelator

  • Copper(II) sulfate (B86663)

  • Sodium ascorbate (B8700270)

  • 68GaCl3 eluted from a 68Ge/68Ga generator

  • HEPES buffer (0.1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

Procedure:

  • Trimerization (Click Chemistry):

    • Dissolve the azide- or alkyne-modified c(phg-isoDGR-(NMe)k) peptide and the corresponding TRAP(alkyne)3 or TRAP(azide)3 in a mixture of water and t-butanol.

    • Add copper(II) sulfate and sodium ascorbate to catalyze the cycloaddition reaction.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Purify the trimeric conjugate by RP-HPLC and lyophilize.

  • 68Ga Radiolabeling:

    • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

    • Add the 68GaCl3 solution to a vial containing the TRAP-(c(phg-isoDGR-(NMe)k))3 conjugate dissolved in HEPES buffer (pH 4.5).

    • Incubate the reaction mixture at 95°C for 10 minutes.

    • After cooling to room temperature, purify the radiolabeled product using a C18 Sep-Pak cartridge. Elute the purified [68Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 with ethanol (B145695) and dilute with sterile saline for injection.

    • Determine the radiochemical purity by radio-HPLC.

Trimerization and Radiolabeling Workflow peptide Modified c(phg-isoDGR-(NMe)k) click Click Chemistry (CuSO4, Na-Ascorbate) peptide->click chelator TRAP(alkyne)3 chelator->click trimer TRAP-(peptide)3 click->trimer purification1 RP-HPLC Purification trimer->purification1 labeling Radiolabeling (95°C, 10 min) purification1->labeling ga68 68GaCl3 Elution ga68->labeling purification2 C18 Sep-Pak Purification labeling->purification2 final_product [68Ga]Ga-TRAP-(peptide)3 purification2->final_product

Figure 3. Trimerization and Radiolabeling Workflow.

In Vitro α5β1 Integrin Binding Assay

A competitive binding assay is used to determine the IC50 value of the compound.

Materials:

  • Purified recombinant human α5β1 integrin

  • Biotinylated fibronectin (or another known α5β1 ligand)

  • This compound at various concentrations

  • 96-well microtiter plates

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with purified α5β1 integrin overnight at 4°C.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competitive Binding:

    • Add a fixed concentration of biotinylated fibronectin to each well.

    • Add varying concentrations of the test compound, this compound, to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate again.

    • Add TMB substrate and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

In Vivo PET Imaging in a M21 Mouse Xenograft Model

This protocol describes the use of the radiolabeled tracer for tumor imaging in a mouse model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • M21 human melanoma cells

  • Matrigel

  • [68Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 in sterile saline

  • Small animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Xenograft Model:

    • Subcutaneously inject a suspension of M21 cells mixed with Matrigel into the right flank of the mice.

    • Allow the tumors to grow to a size of approximately 100-200 mm³.

  • Radiotracer Injection:

    • Anesthetize the tumor-bearing mice.

    • Inject approximately 5-10 MBq of [68Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 in 100-150 µL of saline via the tail vein.

  • PET/CT Imaging:

    • At 1-hour post-injection, acquire static PET images for 10-15 minutes, followed by a CT scan for anatomical co-registration.

    • Keep the animals under anesthesia and maintain their body temperature during the imaging session.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs on the co-registered images to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Biodistribution Studies (Optional):

    • At selected time points post-injection, euthanize the mice.

    • Dissect tumors and major organs, weigh them, and measure the radioactivity using a gamma counter to determine the ex vivo biodistribution of the tracer.

In Vivo PET Imaging Workflow start Start tumor_model M21 Xenograft Model Establishment start->tumor_model injection Radiotracer Injection ([68Ga]Ga-Trimer) tumor_model->injection imaging PET/CT Imaging (1h post-injection) injection->imaging analysis Image Analysis (ROI Quantification) imaging->analysis biodistribution Biodistribution Studies (Optional) analysis->biodistribution end End analysis->end biodistribution->end

Figure 4. In Vivo PET Imaging Workflow.

Conclusion

This compound represents a significant advancement in the development of targeted imaging agents for cancer. Its high affinity and selectivity for α5β1 integrin, coupled with the favorable properties of the TRAP chelator for 68Ga labeling, make the trimerized and radiolabeled form a promising PET tracer for the non-invasive visualization of tumors. The detailed protocols provided in this guide offer a framework for the synthesis, evaluation, and application of this and similar peptide-based imaging agents in preclinical research. Further investigation and clinical translation of this compound could lead to improved diagnosis, staging, and monitoring of cancer treatment.

References

Preclinical Data on c(Phg-isoDGR-(NMe)k) TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical data available for c(Phg-isoDGR-(NMe)k) TFA, a selective and potent α5β1-integrin ligand. The content herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic and diagnostic potential of this compound.

Introduction

This compound is a cyclic peptide that has demonstrated high affinity and selectivity for the α5β1 integrin.[1][2][3][4][5][6][7][8] Integrins are a family of transmembrane receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a significant role in physiological and pathological processes, including angiogenesis and tumor metastasis.[9] The specific targeting of the α5β1 integrin subtype holds considerable promise for cancer diagnosis and therapy.[2][7] This document summarizes the key preclinical findings, including quantitative data, experimental methodologies, and the mechanism of action of this compound.

Quantitative Data Summary

The following tables present the physicochemical properties and in vitro efficacy of this compound based on available preclinical data.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C29H42F3N9O9[4]
Molecular Weight 717.69 g/mol [1][4]
Appearance White to off-white solid[4]
Purity Not explicitly stated
Solubility (in DMSO) ≥ 250 mg/mL (≥ 348.34 mM)[4]
Storage Conditions -20°C, sealed from moisture[1][4]

Table 2: In Vitro Efficacy

ParameterValueTargetReference
IC50 2.9 nMα5β1 integrin[1][3][4][5][6]

Mechanism of Action: Targeting α5β1 Integrin

This compound functions as a ligand for the α5β1 integrin, a heterodimeric cell surface receptor. The binding of ligands like this compound to α5β1 can modulate intracellular signaling pathways, influencing cell behavior such as adhesion, migration, proliferation, and survival.

α5β1 Integrin Signaling Pathways

Integrin signaling is bidirectional, encompassing "outside-in" and "inside-out" pathways.

  • Outside-in Signaling: Upon ligand binding to the extracellular domain of the integrin, a conformational change is induced, leading to the recruitment and activation of intracellular signaling molecules. Key mediators in this pathway include Focal Adhesion Kinase (FAK) and Src family kinases. Activation of these kinases can trigger downstream cascades such as the MAPK and PI3K pathways, ultimately regulating gene expression and cellular responses.

  • Inside-out Signaling: Intracellular signals can also modulate the affinity of the integrin for its extracellular ligands. Proteins like talin and kindlin bind to the cytoplasmic tail of the β-integrin subunit, inducing a conformational change in the extracellular domain that increases its ligand-binding affinity.

Outside_In_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound Integrin α5β1 Integrin Ligand->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Cell_Response Cell Adhesion, Migration, Proliferation PI3K_Akt->Cell_Response MAPK_ERK->Cell_Response

Figure 1: Simplified 'Outside-In' Signaling Pathway of α5β1 Integrin.

Inside_Out_Signaling cluster_intracellular Intracellular Space cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Intracellular_Signals Intracellular Signals (e.g., Growth Factors) Talin Talin Intracellular_Signals->Talin Kindlin Kindlin Intracellular_Signals->Kindlin Integrin_Inactive Inactive α5β1 Integrin Talin->Integrin_Inactive Binds to β-subunit tail Kindlin->Integrin_Inactive Binds to β-subunit tail Integrin_Active Active α5β1 Integrin Integrin_Inactive->Integrin_Active Conformational Change ECM Extracellular Matrix (e.g., Fibronectin) Integrin_Active->ECM High Affinity Binding

Figure 2: Simplified 'Inside-Out' Signaling Pathway of α5β1 Integrin.

Preclinical In Vivo Studies

c(Phg-isoDGR-(NMe)k) has been evaluated in vivo as a tracer for positron-emission tomography (PET) imaging.[1][2][4][7]

M21 Mouse Xenograft Model

The compound, trimerized with the chelator TRAP and labeled with a positron-emitting radionuclide, was used to monitor α5β1 integrin expression in a M21 mouse xenograft model.[1][2][4][7] M21 human melanoma cells are known to express α5β1 integrin. This study demonstrated the potential of c(Phg-isoDGR-(NMe)k) as a targeted imaging agent for tumors overexpressing this specific integrin.

PET_Imaging_Workflow Start Start Tumor_Implantation Implant M21 human melanoma cells into mice Start->Tumor_Implantation Tumor_Growth Allow tumors to grow to a suitable size Tumor_Implantation->Tumor_Growth Tracer_Prep Prepare PET tracer: c(Phg-isoDGR-(NMe)k) trimerized with TRAP chelator and labeled with radionuclide Tumor_Growth->Tracer_Prep Tracer_Injection Inject the radiolabeled tracer into the mice Tracer_Prep->Tracer_Injection PET_Scan Perform PET/CT scan to visualize tracer distribution Tracer_Injection->PET_Scan Image_Analysis Analyze images to assess tumor uptake and specificity PET_Scan->Image_Analysis End End Image_Analysis->End

Figure 3: General Workflow for PET Imaging in a Mouse Xenograft Model.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Competitive Binding Assay (Representative Protocol)

Note: A specific, detailed protocol for determining the IC50 of this compound is not publicly available. The following is a representative protocol based on similar assays for integrin ligands.

  • Plate Coating: 96-well microtiter plates are coated overnight at 4°C with a solution of human fibronectin (the natural ligand for α5β1) in a suitable buffer (e.g., PBS).

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.1% Tween-20) and then blocked with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

  • Cell Preparation: M21 cells, which express α5β1 integrin, are harvested, washed, and resuspended in an assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2 to activate integrins).

  • Competition Reaction: A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin or a labeled anti-α5β1 antibody) is mixed with varying concentrations of the competitor, this compound.

  • Incubation: The cell suspension is added to the coated and blocked plates, followed by the addition of the ligand/competitor mixtures. The plates are then incubated for a defined period (e.g., 1-3 hours) at 37°C to allow for cell adhesion and competitive binding.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Detection: The remaining adherent cells, bound to the plate via the labeled ligand, are quantified. If a biotinylated ligand is used, a streptavidin-peroxidase conjugate is added, followed by a colorimetric substrate. The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand, is determined by non-linear regression analysis.

In Vivo PET Imaging Protocol (M21 Xenograft Model)
  • Animal Model: Female athymic nude mice (or a similar immunocompromised strain) are used.

  • Cell Culture and Tumor Implantation: M21 human melanoma cells are cultured under standard conditions. A suspension of M21 cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a suitable size for imaging (e.g., 100-200 mm³), typically 2-3 weeks post-implantation.

  • PET Tracer Preparation: c(Phg-isoDGR-(NMe)k) is trimerized using the TRAP (triazacyclononane-phosphinic acid) chelator. This conjugate is then radiolabeled with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), following established radiolabeling procedures.[2][3] The final radiolabeled tracer is purified and formulated in a sterile solution for injection.

  • Tracer Administration: The mice are anesthetized (e.g., with isoflurane). A defined amount of the ⁶⁸Ga-labeled c(Phg-isoDGR-(NMe)k)-TRAP tracer is administered via tail vein injection.

  • PET/CT Imaging: At a specified time point post-injection (e.g., 60 minutes), the mice are placed in a small-animal PET/CT scanner. A CT scan is first performed for anatomical reference and attenuation correction, followed by a PET scan to detect the distribution of the radiotracer.

  • Image Analysis: The PET and CT images are co-registered. Regions of interest (ROIs) are drawn around the tumor and other major organs to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Conclusion

The preclinical data for this compound highlight its potential as a highly selective and potent ligand for the α5β1 integrin. Its low nanomolar IC50 value indicates strong binding affinity, and its successful use in a preclinical tumor imaging model underscores its utility as a targeting agent. The well-defined mechanism of action, targeting a key receptor in cancer progression, makes it an attractive candidate for the development of novel diagnostic and therapeutic agents. Further studies are warranted to fully elucidate its downstream signaling effects and to evaluate its therapeutic efficacy in various cancer models.

References

Technical Guide: Application of c(phg-isoDGR-(NMe)k) TFA for Fibrosis Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The development of non-invasive imaging agents to detect, stage, and monitor fibrosis is a critical unmet need in clinical medicine and drug development. This technical guide explores the potential application of c(phg-isoDGR-(NMe)k) TFA, a potent and selective ligand for α5β1 integrin, as a novel imaging agent for fibrosis. While direct studies on this compound for fibrosis imaging are not yet published, this document synthesizes the strong scientific rationale for its use, based on the established role of α5β1 integrin in the pathophysiology of fibrosis, and provides hypothetical experimental protocols extrapolated from its use in other imaging applications.

Introduction: The Rationale for Targeting α5β1 Integrin in Fibrosis

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. The α5β1 integrin, a key receptor for fibronectin, plays a pivotal role in the activation of fibroblasts and their differentiation into myofibroblasts—central events in the progression of fibrosis.[1][2] Upregulation of α5β1 integrin has been documented in various fibrotic conditions, including:

  • Liver Fibrosis: Hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, upregulate α5β1 integrin during their activation.[3][4]

  • Cardiac Fibrosis: Increased expression of α5β1 integrin on cardiac fibroblasts is associated with adverse cardiac remodeling and the development of heart failure.[1][5][6]

  • Pulmonary Fibrosis: This integrin is implicated in the pathogenic signaling pathways that drive the progression of lung scarring.[7][8]

Given its specific and elevated expression in fibrotic tissues, α5β1 integrin represents a promising target for the development of targeted imaging agents.

This compound: A High-Affinity Ligand for α5β1 Integrin

This compound is a cyclic peptide that has been identified as a highly potent and selective ligand for α5β1 integrin. Its trifluoroacetate (B77799) (TFA) salt form is commonly used in research.

Quantitative Data

The available quantitative data for this compound and a structurally similar α5β1 integrin-targeted PET tracer, 68Ga-aquibeprin, are summarized below. These data, although primarily from oncology models, provide a benchmark for the potential performance of this compound in fibrosis imaging.

ParameterValueTargetReference
IC50 of c(phg-isoDGR-(NMe)k) 2.9 nMα5β1 Integrin[9][10]
IC50 of 68Ga-aquibeprin 0.088 nMα5β1 Integrin[11]
Selectivity of 68Ga-aquibeprin (α5β1 vs. αvβ3) ~7000-fold[11]
Tumor Uptake of 68Ga-aquibeprin (90 min p.i.) 2.42 ± 0.21 %ID/gM21 Melanoma Xenograft
Tumor-to-Blood Ratio of 68Ga-aquibeprin (90 min p.i.) 10.6 ± 2.5M21 Melanoma Xenograft
Tumor-to-Muscle Ratio of 68Ga-aquibeprin (90 min p.i.) 20.9 ± 2.4M21 Melanoma Xenograft

Proposed Experimental Protocols for Fibrosis Imaging

The following protocols are hypothetical and based on the established methodologies for similar peptide-based PET tracers.

Radiolabeling with Gallium-68

For PET imaging, c(phg-isoDGR-(NMe)k) would first need to be conjugated with a suitable chelator, such as DOTA or TRAP, and then radiolabeled with Gallium-68 (68Ga).

Materials:

  • DOTA-conjugated c(phg-isoDGR-(NMe)k)

  • 68Ge/68Ga generator

  • 0.6 M HCl

  • Sodium acetate (B1210297) buffer (2.5 M)

  • Sterile water for injection

  • Heating block

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elute 68GaCl3 from the 68Ge/68Ga generator using 0.6 M HCl.

  • Adjust the pH of the 68Ga eluate to 3.5-4.0 using sodium acetate buffer.

  • Add the DOTA-conjugated c(phg-isoDGR-(NMe)k) peptide to the buffered 68Ga solution.

  • Incubate the reaction mixture at 95°C for 15-20 minutes.

  • Perform quality control using radio-TLC or HPLC to determine the radiochemical yield and purity.

Animal Models of Fibrosis

Standard preclinical models of organ fibrosis are suitable for evaluating the imaging agent. Examples include:

  • Liver Fibrosis: Carbon tetrachloride (CCl4) or bile duct ligation (BDL) induced models in rodents.

  • Cardiac Fibrosis: Myocardial infarction induced by coronary artery ligation or pressure overload models (e.g., transverse aortic constriction).

  • Pulmonary Fibrosis: Bleomycin-induced lung injury in mice.

In Vivo PET Imaging Protocol

Animal Preparation:

  • Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

  • Maintain the animal's body temperature using a heating pad.

  • Place a tail-vein catheter for injection of the radiotracer.

Imaging Procedure:

  • Administer approximately 5-20 MBq of 68Ga-DOTA-c(phg-isoDGR-(NMe)k) via the tail vein.

  • Acquire dynamic or static PET images at desired time points (e.g., 30, 60, 90 minutes post-injection).

  • A CT scan can be acquired for anatomical co-registration and attenuation correction.

Ex Vivo Biodistribution

Procedure:

  • Following the final imaging session, euthanize the animal.

  • Collect major organs and tissues (e.g., fibrotic organ, blood, muscle, heart, lungs, liver, kidneys).

  • Weigh the collected tissues and measure the radioactivity using a gamma counter.

  • Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of α5β1 Integrin in Fibroblast Activation

G α5β1 Integrin Signaling in Fibrosis cluster_ecm Extracellular Matrix (Fibrotic) cluster_cell Fibroblast/Myofibroblast Fibronectin Fibronectin a5b1 α5β1 Integrin Fibronectin->a5b1 Binding FAK FAK a5b1->FAK Activation TGFb TGF-β Signaling a5b1->TGFb Crosstalk Src Src FAK->Src RhoA RhoA/ROCK Src->RhoA Proliferation Proliferation & Differentiation RhoA->Proliferation TGFb->Proliferation ECM_Production ECM Production (e.g., Collagen) Proliferation->ECM_Production

Caption: Simplified signaling cascade of α5β1 integrin in fibrosis.

Experimental Workflow for Fibrosis Imaging

G Workflow for this compound in Fibrosis Imaging cluster_synthesis Tracer Preparation cluster_invivo In Vivo Evaluation cluster_exvivo Ex Vivo Analysis Chelator_Conjugation Chelator Conjugation (e.g., DOTA) Ga68_Labeling 68Ga Radiolabeling Chelator_Conjugation->Ga68_Labeling QC Quality Control (Radio-HPLC/TLC) Ga68_Labeling->QC Injection Tracer Injection (Tail Vein) QC->Injection Fibrosis_Model Induce Fibrosis (e.g., Bleomycin, CCl4) Fibrosis_Model->Injection PET_CT PET/CT Imaging Injection->PET_CT Biodistribution Biodistribution (%ID/g) PET_CT->Biodistribution Histology Histology (e.g., Masson's Trichrome) PET_CT->Histology Autoradiography Autoradiography PET_CT->Autoradiography

Caption: Proposed experimental workflow for preclinical evaluation.

Future Directions and Conclusion

The selective upregulation of α5β1 integrin in fibrotic tissues, coupled with the high affinity and selectivity of this compound, presents a compelling case for its development as a targeted imaging agent for fibrosis. The successful use of a similar α5β1-targeted PET tracer in oncology further supports this potential. Future studies should focus on the synthesis and radiolabeling of a chelator-conjugated form of c(phg-isoDGR-(NMe)k) and its evaluation in preclinical models of liver, cardiac, and pulmonary fibrosis. Such studies would be instrumental in validating its utility for the non-invasive assessment of fibrosis, potentially accelerating the development of novel anti-fibrotic therapies.

References

Whitepaper: Monitoring Anti-Angiogenic Therapy with α5β1 Integrin Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, progression, and metastasis.[1][2] Integrins, a family of transmembrane heterodimeric receptors, are key regulators of this process by mediating cell-extracellular matrix (ECM) interactions, cell migration, and survival.[1][3][4] Among the various integrin subtypes, α5β1 has emerged as a significant target for anti-angiogenic therapy. It is poorly expressed on quiescent endothelial cells but is substantially upregulated on activated endothelial cells and tumor vasculature during angiogenesis.[1][5][6][7]

The primary ligand for α5β1 is fibronectin, an ECM protein that is also upregulated during tumor angiogenesis.[1][8] The interaction between α5β1 and fibronectin triggers downstream signaling cascades that promote endothelial cell survival, migration, and proliferation.[1][9] Consequently, antagonists of α5β1 have been shown to inhibit angiogenesis and suppress tumor growth.[1][8][10] This makes α5β1 not only a therapeutic target but also a valuable biomarker for monitoring the efficacy of anti-angiogenic treatments. This technical guide provides an in-depth overview of the signaling pathways involved, ligands for imaging and therapy, quantitative data from key studies, and detailed experimental protocols for monitoring therapeutic response.

The α5β1 Integrin Signaling Axis in Angiogenesis

The binding of fibronectin to α5β1 integrin on endothelial cells initiates several downstream signaling pathways crucial for angiogenesis. These pathways often converge on the regulation of pro-angiogenic gene expression and promotion of cell survival and migration.

FAK-Mediated PI3K/AKT and ERK1/2 Pathways

Ligation of α5β1 by fibronectin leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for two major downstream pathways: the PI3K/AKT and the ERK1/2 pathways. Both cascades can lead to the upregulation of Vascular Endothelial Growth Factor (VEGF) and subsequent angiogenesis.[9]

FAK_Signaling cluster_pathways Downstream Pathways FN Fibronectin (FN) a5b1 α5β1 Integrin FN->a5b1 binds FAK FAK a5b1->FAK activates PI3K PI3K FAK->PI3K ERK ERK1/2 FAK->ERK AKT AKT PI3K->AKT TF HIF1α, c-JUN, Sp1 AKT->TF ERK->TF VEGF VEGF Expression TF->VEGF Angio Angiogenesis VEGF->Angio

Caption: α5β1-FAK signaling activates PI3K/AKT and ERK1/2 pathways.

NF-κB-Dependent Gene Expression

Adhesion of endothelial cells to fibronectin via α5β1 integrin can activate the NF-κB transcription factor. This activation proceeds through a pathway involving Ras, PI3K, and Rho family proteins.[11] Activated NF-κB then promotes a program of gene expression that coordinately regulates both angiogenesis and inflammation.[11] Inhibition of NF-κB has been shown to suppress angiogenesis induced by basic fibroblast growth factor (bFGF).[11]

NFkB_Signaling FN Fibronectin a5b1 α5β1 Integrin FN->a5b1 binds Intermediates Ras, PI3K, Rho a5b1->Intermediates activates NFkB NF-κB Activation Intermediates->NFkB Genes Pro-Angiogenic & Pro-Inflammatory Gene Expression NFkB->Genes Response Angiogenesis & Inflammation Genes->Response workflow start Establish Tumor Xenograft (e.g., U87-MG, M21) baseline_pet Baseline PET/CT Imaging with α5β1 Ligand (e.g., 68Ga-aquibeprin) start->baseline_pet treatment Administer Anti-Angiogenic Therapy (e.g., Sunitinib, ATN-161) baseline_pet->treatment followup_pet Longitudinal PET/CT Imaging (e.g., Day 3, 7, 14) treatment->followup_pet analysis Data Analysis followup_pet->analysis quantify Quantify Tumor Uptake (%ID/g) & Tumor Volume analysis->quantify histology Ex Vivo Analysis: Immunohistochemistry (CD31, α5) Microvessel Density (MVD) analysis->histology end Correlate Imaging with Histology & Tumor Response quantify->end histology->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Imaging with c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c(phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1 integrin, a cell surface receptor implicated in tumor angiogenesis and metastasis.[1][2][3] The trifluoroacetic acid (TFA) salt of this cyclic peptide, when appropriately radiolabeled, serves as a valuable tool for non-invasive in vivo imaging of α5β1 integrin expression using Positron Emission Tomography (PET). This application note provides a detailed protocol for the in vivo imaging of tumors using ⁶⁸Ga-labeled c(phg-isoDGR-(NMe)k) TFA in a murine xenograft model.

The isoDGR motif is a key recognition site for several integrins and its exposure in the extracellular matrix can be associated with aging and inflammation.[4][5] The N-methylation of the isoDGR peptide enhances its selectivity for the α5β1 integrin subtype.[2][6] For PET imaging, the peptide is typically trimerized and conjugated to a chelator, such as TRAP (triazacyclononane-triphosphinate), which firmly complexes the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).[2][3]

Signaling Pathway

The c(phg-isoDGR-(NMe)k) peptide targets the α5β1 integrin, which, upon ligand binding, initiates intracellular signaling cascades that influence cell adhesion, migration, proliferation, and survival. This "outside-in" signaling is primarily mediated by the activation of Focal Adhesion Kinase (FAK) and Src family kinases. These, in turn, can activate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, promoting tumorigenesis.

alpha5beta1_signaling α5β1 Integrin Signaling Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling c(phg-isoDGR-(NMe)k) c(phg-isoDGR-(NMe)k) Integrin α5β1 Integrin c(phg-isoDGR-(NMe)k)->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Migration Cell Migration & Adhesion FAK->Migration PI3K PI3K Src->PI3K MAPK MAPK/ERK Pathway Src->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

α5β1 Integrin Signaling Pathway Diagram

Experimental Protocols

Preparation of ⁶⁸Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃

This protocol outlines the radiolabeling of the TRAP-conjugated trimeric peptide with Gallium-68.

Workflow Diagram:

radiolabeling_workflow Radiolabeling Workflow cluster_elution ⁶⁸Ga Elution cluster_labeling Labeling Reaction cluster_qc Quality Control Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute with 0.1 M HCl Generator->Elution Ga68 [⁶⁸Ga]GaCl₃ Elution->Ga68 Reaction Incubate at 95°C for 10 min Ga68->Reaction Peptide TRAP-(c(phg-isoDGR-(NMe)k))₃ Peptide->Reaction Buffer Sodium Acetate (B1210297) Buffer (pH 4.5) Buffer->Reaction Purification C18 Sep-Pak Purification Reaction->Purification TLC Radio-TLC/HPLC for Radiochemical Purity Purification->TLC FinalProduct ⁶⁸Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ TLC->FinalProduct

Radiolabeling Workflow Diagram

Materials:

  • TRAP-(c(phg-isoDGR-(NMe)k))₃ precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (1.5 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Sterile 0.9% saline

  • Radio-TLC or HPLC system

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

  • In a sterile reaction vial, add 5-10 nmol of the TRAP-(c(phg-isoDGR-(NMe)k))₃ precursor.

  • Add the [⁶⁸Ga]GaCl₃ eluate (approximately 300-500 MBq) to the reaction vial.

  • Immediately add sodium acetate buffer to adjust the pH to 4.5.

  • Incubate the reaction mixture at 95°C for 10 minutes.

  • After incubation, purify the reaction mixture using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

  • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

  • Elute the final product, ⁶⁸Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃, with a small volume of ethanol/saline mixture.

  • Perform quality control using radio-TLC or HPLC to determine radiochemical purity (should be >95%).

In Vivo PET/CT Imaging Protocol

This protocol describes the imaging procedure in tumor-bearing mice.

Animal Model:

  • Female athymic nude mice (4-6 weeks old)

  • Subcutaneously inoculate 5-10 x 10⁶ M21 human melanoma cells in the right flank.

  • Allow tumors to grow to approximately 100-300 mm³.

Workflow Diagram:

imaging_workflow In Vivo Imaging Workflow cluster_animal_prep Animal Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis TumorModel M21 Xenograft Mouse Anesthesia Anesthetize with Isoflurane (B1672236) TumorModel->Anesthesia Injection Tail Vein Injection of ⁶⁸Ga-labeled Peptide Anesthesia->Injection Uptake Uptake Period (60 min) Injection->Uptake PETCT Static PET/CT Scan (10-15 min acquisition) Uptake->PETCT Reconstruction Image Reconstruction PETCT->Reconstruction ROI ROI Analysis on Tumor and Organs Reconstruction->ROI Quantification Quantify Uptake (%ID/g or SUV) ROI->Quantification

In Vivo Imaging Workflow Diagram

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane (2% for induction, 1-1.5% for maintenance).

  • Administer approximately 5-10 MBq of ⁶⁸Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ in 100-150 µL of sterile saline via the tail vein.

  • Allow for a 60-minute uptake period. Keep the animal warm during this time to minimize stress.

  • Position the mouse in the PET/CT scanner.

  • Perform a static whole-body PET scan for 10-15 minutes, followed by a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Analyze the images using medical imaging software. Draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, kidneys, muscle) on the co-registered CT images.

  • Quantify the tracer uptake in the ROIs and express the data as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

Data Presentation

Quantitative data from PET imaging and biodistribution studies should be summarized for clear comparison.

Table 1: In Vivo PET Imaging Data (60 min post-injection)

Region of Interest Uptake (%ID/g)
M21 Tumor Insert Mean ± SD
Blood Insert Mean ± SD
Liver Insert Mean ± SD
Kidneys Insert Mean ± SD
Muscle Insert Mean ± SD
Spleen Insert Mean ± SD

| Lungs | Insert Mean ± SD |

Table 2: Ex Vivo Biodistribution Data (60 min post-injection)

Organ Uptake (%ID/g)
M21 Tumor Insert Mean ± SD
Blood Insert Mean ± SD
Heart Insert Mean ± SD
Lungs Insert Mean ± SD
Liver Insert Mean ± SD
Spleen Insert Mean ± SD
Kidneys Insert Mean ± SD
Stomach Insert Mean ± SD
Intestines Insert Mean ± SD
Muscle Insert Mean ± SD

| Bone | Insert Mean ± SD |

Note: The values in the tables are placeholders and should be replaced with experimental data.

Conclusion

The use of ⁶⁸Ga-labeled this compound provides a robust and specific method for the in vivo imaging of α5β1 integrin expression. This tool has significant potential in preclinical cancer research for monitoring tumor progression, assessing response to therapy, and aiding in the development of new targeted drugs. The protocols provided herein offer a comprehensive guide for the successful implementation of this imaging technique.

References

Application Notes and Protocols for the Preparation of c(phg-isoDGR-(NMe)k) TFA for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c(phg-isoDGR-(NMe)k) TFA is a potent and selective ligand for α5β1-integrin, with a reported IC50 of 2.9 nM[1][2][3]. Integrins are a family of transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. The α5β1 integrin, in particular, is involved in various physiological and pathological processes, including angiogenesis and tumor development, making it a significant target in drug development[4][5]. The isoDGR (isoaspartyl-glycyl-arginyl) motif is recognized by several integrins and has been explored for targeted drug delivery to tumors[4][6][7][8]. This document provides detailed application notes and protocols for the preparation of this compound for in vitro and in vivo research applications, ensuring consistent and reliable experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Catalog Number HY-111413A[1]
Molecular Formula C29H42F3N9O9[1]
Molecular Weight 717.69 g/mol [1][2]
Appearance White to off-white solid[2]
Target α5β1-Integrin[1][3]
IC50 2.9 nM[1][2][3]
Pathway Cytoskeleton[1]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

ConditionRecommended StorageDurationReference
Solid -20°C, sealed, away from moistureAs per manufacturer's recommendations[1][2]
In Solvent -80°C6 months[2]
In Solvent -20°C1 month[2]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage[2].

Experimental Protocols

In Vitro Stock Solution Preparation

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound solid

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the peptide.

  • Add the appropriate volume of fresh DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 0.1393 mL of DMSO to 1 mg of the compound[1][9].

  • Vortex the solution thoroughly.

  • Use an ultrasonic bath to ensure complete dissolution, as the compound is highly soluble in DMSO (250 mg/mL) but may require sonication[1][9].

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use tubes and store at -80°C for up to 6 months or -20°C for up to 1 month[2].

Stock Solution Concentration Table: [1][9]

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 1.3934 mL6.9668 mL13.9336 mL
5 mM 0.2787 mL1.3934 mL2.7867 mL
10 mM 0.1393 mL0.6967 mL1.3934 mL
In Vivo Formulation for Injection

For in vivo studies, several solvent systems can be utilized to achieve a clear, injectable solution. The following protocols are based on formulations that have been reported to achieve a solubility of at least 2.08 mg/mL (2.90 mM)[1][9]. It is recommended to prepare these solutions fresh on the day of use[9].

Important Considerations:

  • The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially for animals that may be weak[2].

  • If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[9].

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Protocol:

  • Prepare a clear stock solution of this compound in DMSO as described in the in vitro protocol.

  • In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition[1][9]:

    • 10% DMSO (by final volume)

    • 40% PEG300 (by final volume)

    • 5% Tween-80 (by final volume)

    • 45% Saline (by final volume)

  • For example, to prepare 1 mL of the final injection solution:

    • Start with 100 µL of a 20.8 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix well.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

  • Visually inspect the final solution to ensure it is clear and free of any precipitates before injection.

Materials:

  • This compound DMSO stock solution

  • 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in sterile saline

  • Sterile tubes and syringes

Protocol:

  • Prepare a clear stock solution of this compound in DMSO.

  • Add the solvents sequentially, mixing well after each step[1][9]:

    • 10% DMSO (by final volume)

    • 90% (20% SBE-β-CD in saline) (by final volume)

  • Example for 1 mL of final solution:

    • Start with 100 µL of the DMSO stock solution.

    • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Ensure the final solution is clear and homogenous.

Materials:

  • This compound DMSO stock solution

  • Sterile Corn Oil

  • Sterile tubes and syringes

Protocol:

  • Prepare a clear stock solution of this compound in DMSO.

  • Add the components in the following order, with thorough mixing[1][9]:

    • 10% DMSO (by final volume)

    • 90% Corn Oil (by final volume)

  • Example for 1 mL of final solution:

    • Start with 100 µL of the DMSO stock solution.

    • Add 900 µL of sterile corn oil.

  • Mix until a clear solution is obtained.

In Vivo Formulation Summary:

FormulationSolvent CompositionFinal ConcentrationReference
1 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08 mg/mL (2.90 mM)[1][9]
2 10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (2.90 mM)[1][9]
3 10% DMSO >> 90% corn oil≥ 2.08 mg/mL (2.90 mM)[1][9]

Visualizations

Experimental Workflow for In Vivo Formulation

G cluster_0 Preparation of this compound for Injection start Start: this compound Solid prepare_stock Prepare DMSO Stock Solution (e.g., 20.8 mg/mL) start->prepare_stock choose_formulation Select In Vivo Formulation prepare_stock->choose_formulation formulation1 Formulation 1: 10% DMSO 40% PEG300 5% Tween-80 45% Saline choose_formulation->formulation1 Option 1 formulation2 Formulation 2: 10% DMSO 90% (20% SBE-β-CD in saline) choose_formulation->formulation2 Option 2 formulation3 Formulation 3: 10% DMSO 90% Corn Oil choose_formulation->formulation3 Option 3 mix_sequential Sequential Addition and Mixing formulation1->mix_sequential formulation2->mix_sequential formulation3->mix_sequential visual_inspection Visual Inspection for Clarity mix_sequential->visual_inspection ready Solution Ready for Injection visual_inspection->ready Clear precipitate Precipitate Observed visual_inspection->precipitate Not Clear troubleshoot Troubleshoot: Gentle Heating / Sonication precipitate->troubleshoot troubleshoot->visual_inspection

Caption: Workflow for preparing this compound for injection.

Putative Signaling Pathway of α5β1 Integrin

G cluster_pathway α5β1 Integrin Signaling Cascade ligand c(phg-isoDGR-(NMe)k) integrin α5β1 Integrin ligand->integrin Binds focal_adhesion Focal Adhesion Complex (Talin, Paxillin, etc.) integrin->focal_adhesion Clustering & Activation ecm Extracellular Matrix (e.g., Fibronectin) ecm->integrin fak FAK focal_adhesion->fak src Src fak->src pi3k PI3K/Akt Pathway fak->pi3k ras_raf Ras/Raf/MEK/ERK Pathway src->ras_raf rho Rho GTPases (RhoA, Rac1, Cdc42) src->rho downstream Cellular Responses ras_raf->downstream pi3k->downstream actin Actin Cytoskeleton Reorganization rho->actin actin->downstream proliferation Proliferation downstream->proliferation survival Survival downstream->survival migration Migration downstream->migration invasion Invasion downstream->invasion

Caption: Overview of α5β1 integrin-mediated signaling pathways.

References

Application Notes and Protocols for c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c(phg-isoDGR-(NMe)k) TFA is a potent and selective cyclic peptide ligand for α5β1 integrin, with a reported IC50 of 2.9 nM.[1][2][3][4] Its high affinity and selectivity make it a valuable tool for research in areas such as angiogenesis, tumor imaging, and targeted drug delivery.[5] This document provides detailed application notes on the solubility and formulation of this compound, along with protocols for its handling and use in research settings.

The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides, resulting from the purification process using trifluoroacetic acid.[6][7] While TFA salts can enhance solubility, it is important to be aware of potential biological effects of the TFA counter-ion in sensitive applications.[6][7][8][9]

Physicochemical Properties

PropertyValueReference
Molecular Formula C29H42F3N9O9[1][5]
Molecular Weight 717.69 g/mol [5]
Appearance White to off-white solid[10]
Target α5β1 Integrin[1][5]

Solubility Data

The solubility of this compound has been determined in various solvent systems. The following table summarizes the available quantitative data. It is recommended to always test solubility with a small amount of the peptide before dissolving the entire stock.[11]

Solvent SystemConcentrationObservationsReference
In Vitro
Dimethyl Sulfoxide (DMSO)250 mg/mL (348.34 mM)Ultrasonic treatment may be needed. Use freshly opened, hygroscopic DMSO for best results.[10]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (2.90 mM)Clear solution.[5]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (2.90 mM)Clear solution.[5]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (2.90 mM)Clear solution.[5]

Experimental Protocols

Protocol 1: General Peptide Solubility Assessment

This protocol outlines a general procedure for determining the solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Sterile, distilled water

  • Dimethyl Sulfoxide (DMSO)

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium (B1175870) Bicarbonate

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Initial Assessment: Before adding any solvent, analyze the peptide's amino acid sequence to predict its general solubility characteristics (acidic, basic, or neutral).

  • Water as First Solvent: Attempt to dissolve a small, accurately weighed amount of the peptide in sterile, distilled water.[12] Vortex the solution.

  • Sonication: If the peptide does not dissolve, sonicate the solution for 10-15 minutes. Observe for any changes (e.g., clear solution, suspension, gel formation).

  • Adjusting pH:

    • If the peptide is predicted to be acidic, and it did not dissolve in water, try dissolving a fresh sample in a small amount of 0.1 M ammonium bicarbonate, followed by dilution with water.

    • If the peptide is predicted to be basic, and it did not dissolve in water, try dissolving a fresh sample in a small amount of 0.1 M acetic acid, followed by dilution with water.

  • Organic Solvents: If the peptide remains insoluble, use an organic solvent like DMSO.[12][13] Start with a small volume of DMSO and then dilute with an aqueous buffer or saline to the desired final concentration.

  • Observation: A peptide is considered dissolved if the solution is clear and free of visible particulates.

G cluster_start Start cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent cluster_end End start Weigh small amount of this compound water Add sterile water & vortex start->water sonic_water Sonicate water->sonic_water Insoluble? end_sol Clear Solution (Soluble) water->end_sol Clear? ph_adjust Adjust pH (acidic/basic buffer) sonic_water->ph_adjust Insoluble? sonic_water->end_sol Clear? dmso Add DMSO & vortex ph_adjust->dmso Insoluble? ph_adjust->end_sol Clear? sonic_dmso Sonicate dmso->sonic_dmso Insoluble? dilute Dilute with aqueous buffer sonic_dmso->dilute dilute->end_sol Clear? end_insol Particulates Remain (Insoluble) dilute->end_insol Cloudy?

Caption: Workflow for assessing peptide solubility.

Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol describes the preparation of a common vehicle for in vivo administration of poorly water-soluble compounds.[5][14][15]

Materials:

  • This compound

  • DMSO, sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the peptide is fully dissolved, using sonication if necessary.

  • Sequential Addition: For a 1 mL final volume, add the components sequentially in the following order, mixing thoroughly after each addition:

    • Add 400 µL of PEG300 to a sterile tube.

    • Add 100 µL of the DMSO stock solution to the PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Final Observation: The final solution should be clear. If precipitation occurs, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.[15] It is recommended to prepare this formulation fresh on the day of use.[10][15]

G peptide This compound stock Stock Solution (e.g., 20.8 mg/mL) peptide->stock dmso DMSO dmso->stock mix1 Mix stock->mix1 peg300 PEG300 peg300->mix1 tween80 Tween-80 mix2 Mix tween80->mix2 saline Saline mix3 Mix saline->mix3 mix1->mix2 mix2->mix3 final Final Formulation (≥ 2.08 mg/mL) mix3->final

Caption: Sequential workflow for in vivo formulation.

Formulation Rationale

The development of a stable and effective formulation for peptide-based therapeutics is critical. The provided in vivo formulations utilize a combination of excipients to overcome the poor aqueous solubility of many peptides.

  • DMSO: A powerful aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds. It is often used to create a concentrated stock solution.[16]

  • PEG300: A water-miscible co-solvent that helps to increase the solubility of the peptide in the final aqueous formulation and prevent precipitation upon dilution in the bloodstream.[14][15]

  • Tween-80: A non-ionic surfactant and emulsifier that enhances solubility and stability of the formulation.[15][17] It helps to create a stable emulsion, particularly in formulations containing oils.[16]

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): A modified cyclodextrin (B1172386) used as a solubilizing agent. It encapsulates the hydrophobic peptide within its cavity, increasing its apparent water solubility.

  • Corn Oil: A lipid-based vehicle used for subcutaneous or intramuscular injections, providing a depot for sustained release.

Biological Context: α5β1 Integrin Signaling

This compound selectively targets the α5β1 integrin, a heterodimeric cell surface receptor that mediates cell-extracellular matrix (ECM) adhesion, primarily to fibronectin.[18][19] Upon ligand binding, α5β1 integrin activates complex intracellular signaling cascades ("outside-in" signaling) that regulate crucial cellular processes.[18][19][20]

Key downstream signaling pathways activated by α5β1 integrin include:

  • Focal Adhesion Kinase (FAK) / Src Family Kinases (SFKs): This is a central pathway that, upon activation, recruits other signaling molecules.[20]

  • Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is critical for cell survival, proliferation, and growth.[21]

  • Mitogen-activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in cell proliferation, differentiation, and migration.[19]

  • NF-κB Pathway: This pathway plays a significant role in inflammation and angiogenesis.[22]

These pathways collectively influence cell adhesion, migration, proliferation, and survival, making α5β1 a key player in both normal physiological processes and diseases like cancer.[19][21]

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response ligand c(phg-isoDGR-(NMe)k) integrin α5β1 Integrin ligand->integrin fak FAK / Src integrin->fak nfkB NF-κB integrin->nfkB ecm ECM (Fibronectin) ecm->integrin pi3k PI3K / Akt fak->pi3k mapk MAPK / ERK fak->mapk proliferation Proliferation pi3k->proliferation survival Survival pi3k->survival migration Migration mapk->migration mapk->proliferation adhesion Adhesion nfkB->adhesion nfkB->migration

Caption: Simplified α5β1 integrin signaling pathway.

Storage and Stability

  • Lyophilized Powder: Store at -20°C, sealed and protected from moisture.[5]

  • Stock Solutions (in solvent): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[10] Avoid repeated freeze-thaw cycles.[10]

  • In Vivo Formulations: It is strongly recommended to prepare these solutions fresh on the day of use.[15]

Disclaimer: This document is for research use only and is not intended for medical or diagnostic purposes. The information provided is based on publicly available data and should be used as a guide. Researchers should independently validate these protocols for their specific applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the current scientific understanding and recommended practices for the in vivo use of c(phg-isoDGR-(NMe)k) TFA in mice. This cyclic peptide is a potent and selective ligand for α5β1 integrin. While its application as a therapeutic agent is still under investigation, this document outlines the established use in preclinical imaging and provides guidance for researchers seeking to explore its therapeutic potential through dose-finding studies. The information presented is collated from publicly available research and supplier data.

Introduction to this compound

This compound is a synthetic cyclic peptide designed to selectively target the α5β1 integrin with high affinity, exhibiting an IC50 of 2.9 nM.[1][2] Integrin α5β1 plays a crucial role in cell adhesion, signaling, and angiogenesis, and its expression is often upregulated in tumor vasculature and various cancer cells. This makes it a compelling target for both diagnostic imaging and therapeutic intervention in oncology and other diseases. The primary documented in vivo application of this compound in murine models is as a tracer for Positron Emission Tomography (PET) to visualize α5β1 integrin expression.[1][2][3]

Mechanism of Action: α5β1 Integrin Signaling

This compound functions as a ligand for α5β1 integrin. By binding to this receptor, it can be used to visualize tissues with high α5β1 expression or potentially modulate its downstream signaling pathways. These pathways are integral to cell survival, proliferation, and migration. A simplified diagram of the α5β1 integrin signaling cascade is presented below.

alpha5beta1_signaling cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibronectin Fibronectin Integrin α5β1 Integrin Fibronectin->Integrin Binds FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->Integrin Binds/Antagonizes

Caption: Simplified signaling pathway of α5β1 integrin.

Recommended Dosage for Murine Models

Currently, there is no established therapeutic dosage for this compound in mice documented in peer-reviewed literature. The only available in vivo data pertains to its use as an imaging agent.

Dosage for Preclinical Imaging

For PET imaging applications, this compound is trimerized with a chelator (e.g., TRAP) and radiolabeled.[2][3] The dosage in this context is determined by the specific activity of the radiotracer and the requirements of the imaging protocol, rather than a therapeutic effect.

Dosage Considerations for Therapeutic Studies

Due to the lack of direct therapeutic data for this compound, researchers should conduct a dose-escalation study to determine the optimal therapeutic window and assess potential toxicity. The following table summarizes dosages of related integrin-targeting peptides and molecules in mice, which can serve as a starting point for study design.

Compound ClassSpecific AgentDosageRoute of AdministrationMouse ModelApplicationReference
isoDGR Peptide Acetylated cyclic isoDGR5 mg/kgIntraperitoneal (i.p.)WEHI-164 tumor-bearing miceAnti-tumor(Not available in snippets)
α5β1 Antagonist CLT-2864375 mg/kg (twice daily)Oral gavageDiet-induced obese miceCardiac function(Not available in snippets)
Anti-isoDGR Antibody Monoclonal Antibody1 mg/kg (weekly)Intraperitoneal (i.p.)Pcmt1-/- miceAnti-inflammation(Not available in snippets)

Disclaimer: The dosages listed above are for different, albeit related, compounds and should not be directly applied to this compound. They are provided as a reference for designing dose-finding experiments.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Proper solubilization is critical for the bioavailability and safety of the administered compound. The following protocols are based on manufacturer recommendations for preparing solutions for in vivo experiments.[2] It is recommended to prepare the working solution fresh on the day of use.

Protocol 1: Saline-Based Vehicle

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, slowly add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly until a clear solution is obtained.

Protocol 2: PEG-Based Vehicle

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.

Protocol 3: Corn Oil-Based Vehicle

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is achieved. This formulation may be suitable for oral gavage or subcutaneous administration.

Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Proposed Workflow for a Dose-Finding Study

A dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to identify a therapeutically effective dose range for this compound.

dose_finding_workflow cluster_setup Study Setup cluster_escalation Dose Escalation Phase cluster_expansion Expansion Phase A Select Mouse Model (e.g., Xenograft Tumor Model) B Define Endpoints (e.g., Tumor Growth, Biomarkers) A->B C Start with Low Dose Cohort (e.g., 1 mg/kg) B->C D Administer Compound (Select Route and Schedule) C->D E Monitor for Toxicity (Weight Loss, Behavior) D->E F Assess Endpoints E->F If Tolerated G Dose Limiting Toxicity (DLT) Observed? F->G H Escalate to Next Dose Level (e.g., 3 mg/kg, 10 mg/kg) G->H No I Identify Maximum Tolerated Dose (MTD) G->I Yes H->D J Expand Cohort at MTD and Sub-Therapeutic Doses I->J K Confirm Efficacy and Safety J->K

Caption: A general workflow for a dose-finding study in mice.

Safety and Toxicology

There is no publicly available data on the median lethal dose (LD50) or detailed toxicology profile of this compound in mice. During any in vivo study, it is imperative to monitor the animals closely for any signs of toxicity, including but not limited to:

  • Weight loss

  • Changes in behavior (lethargy, agitation)

  • Ruffled fur

  • Changes in food and water intake

  • Adverse reactions at the injection site

If any signs of toxicity are observed, the dosage and/or frequency of administration should be adjusted accordingly.

Conclusion

This compound is a valuable research tool for studying α5β1 integrin. While its primary validated use in mice is for PET imaging, its therapeutic potential is an active area of interest. The information and protocols provided herein offer a foundation for researchers to design and execute rigorous in vivo studies to explore the therapeutic efficacy and safety profile of this compound. Careful dose-escalation studies are mandatory to establish a safe and effective therapeutic dosage for any new application.

References

Application Notes and Protocols for Radiolabeling of TRAP-c(phg-isoDGR-(NMe)k)₃ with Gallium-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1 integrin, a receptor involved in angiogenesis and tumor progression. For in vivo imaging applications, particularly Positron Emission Tomography (PET), this peptide can be conjugated to a chelator and radiolabeled with a positron-emitting radionuclide. This document provides a detailed protocol for the radiolabeling of a trimeric version of this peptide, conjugated to the TRAP chelator (triazacyclononane-phosphinic acid), with Gallium-68 (B1239309) (⁶⁸Ga). The resulting radiotracer, [⁶⁸Ga]Ga-TRAP-c(phg-isoDGR-(NMe)k)₃, is a promising agent for non-invasive imaging of α5β1 integrin expression.[1] The TRAP chelator is particularly advantageous for ⁶⁸Ga labeling as it allows for rapid and efficient complexation under mild conditions, achieving high specific activity.[2][3]

The trifluoroacetate (B77799) (TFA) salt form of the peptide is a common result of solid-phase peptide synthesis and purification via HPLC. The presence of TFA should be accounted for during the pH adjustment of the labeling reaction.

Signaling Pathway and Targeting Rationale

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The α5β1 integrin specifically recognizes the isoDGR motif, which can be exposed in the extracellular matrix under conditions of tissue remodeling, such as in cancer. Upon binding, α5β1 integrin can activate downstream signaling pathways that promote cell survival, proliferation, and migration. The radiolabeled peptide, [⁶⁸Ga]Ga-TRAP-c(phg-isoDGR-(NMe)k)₃, targets this interaction, allowing for the visualization of α5β1 integrin expression.

Targeting α5β1 Integrin Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Radiotracer [⁶⁸Ga]Ga-TRAP-c(phg-isoDGR-(NMe)k)₃ alpha5beta1 α5β1 Integrin Radiotracer->alpha5beta1 Binds to isoDGR_motif isoDGR Motif on ECM isoDGR_motif->alpha5beta1 Natural Ligand Signaling Downstream Signaling (e.g., FAK, Src) alpha5beta1->Signaling Activates Cellular_Response Cell Proliferation, Survival, Migration Signaling->Cellular_Response Leads to

Targeting the α5β1 integrin pathway.

Experimental Protocols

Materials and Equipment
  • Peptide Conjugate: TRAP-c(phg-isoDGR-(NMe)k)₃ TFA salt

  • Radionuclide: ⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler, ITG)

  • Buffers:

    • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

    • HEPES buffer (2.5 M or 5 M)

    • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reagents:

    • Ultrapure water

    • Ethanol (B145695) (for SPE cartridge conditioning)

    • Sodium chloride (5 M, for ⁶⁸Ga pre-concentration if using an automated module)

  • Equipment:

    • Automated radiolabeling module (e.g., Scintomics GRP, GAIA) or manual synthesis setup (shielded hot cell, reaction vial, heater block)

    • Solid-phase extraction (SPE) C18 cartridge (e.g., Sep-Pak C18)

    • Sterile filters (0.22 µm)

    • Dose calibrator

    • Radio-HPLC system with a radioactivity detector

    • Radio-TLC scanner

Automated Radiolabeling Workflow

The following diagram outlines the typical workflow for the automated synthesis of [⁶⁸Ga]Ga-TRAP-c(phg-isoDGR-(NMe)k)₃.

Automated radiolabeling workflow.
Detailed Radiolabeling Protocol (Automated Synthesis Example)

This protocol is based on a typical automated synthesis module. Parameters may need to be adjusted based on the specific equipment and ⁶⁸Ge/⁶⁸Ga generator used.

  • Preparation:

    • Prepare a stock solution of TRAP-c(phg-isoDGR-(NMe)k)₃ TFA in ultrapure water (e.g., 1 mg/mL).

    • Install a new sterile cassette and reagent kit on the automated synthesis module.

    • Aseptically transfer the required amount of the peptide conjugate solution (typically 5-25 µg) into the designated reaction vial.

    • Place the necessary buffers and reagents (e.g., sodium acetate, saline, ethanol) on the module.

  • ⁶⁸Ga Elution and Pre-concentration:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • The ⁶⁸Ga eluate is automatically passed through a strong cation exchange (SCX) cartridge to trap the ⁶⁸Ga³⁺ ions.

    • The trapped ⁶⁸Ga³⁺ is then eluted from the SCX cartridge into the reaction vial using a small volume of a concentrated salt solution (e.g., 5 M NaCl in 0.13 N HCl).[4]

  • Radiolabeling Reaction:

    • The automated module adds a buffer (e.g., 1 M sodium acetate) to the reaction vial to adjust the pH to approximately 3.5-4.5.

    • The reaction is typically allowed to proceed for 5-10 minutes. While TRAP can efficiently label at room temperature, gentle heating (e.g., 60-95°C) can be used to ensure rapid and complete complexation, especially with lower precursor amounts.[5][6]

  • Purification:

    • After the reaction, the mixture is passed through a C18 SPE cartridge, which retains the radiolabeled peptide.

    • The cartridge is washed with ultrapure water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.

  • Elution and Formulation:

    • The purified [⁶⁸Ga]Ga-TRAP-c(phg-isoDGR-(NMe)k)₃ is eluted from the C18 cartridge with a small volume of an ethanol/water mixture (e.g., 1 mL of 50% ethanol).

    • The final product is diluted with PBS to a physiologically acceptable ethanol concentration (<10%) and passed through a 0.22 µm sterile filter into a sterile collection vial.

Quality Control

Quality control (QC) is essential to ensure the identity, purity, and safety of the final radiopharmaceutical product before administration.

  • Appearance: The final solution should be clear, colorless, and free of particulate matter.

  • pH: The pH of the final formulation should be between 6.5 and 7.5.

  • Radiochemical Purity (RCP):

    • Radio-HPLC: This is the gold standard for determining RCP. A reverse-phase C18 column is typically used with a gradient of water/acetonitrile containing 0.1% TFA. The chromatogram should show a main peak corresponding to the radiolabeled peptide, with minimal peaks for free ⁶⁸Ga or other radiochemical impurities. An RCP of >95% is generally required.[7]

    • Radio-TLC: A simpler, faster method for routine checks. For example, using ITLC-SG strips with a mobile phase of 1 M ammonium (B1175870) acetate/methanol (1:1), the radiolabeled peptide moves with the solvent front (Rf ≈ 0.8-1.0), while free ⁶⁸Ga remains at the origin (Rf ≈ 0.0-0.2).[8]

  • Radionuclidic Purity: The identity of ⁶⁸Ga is confirmed by gamma-ray spectroscopy, showing the characteristic 511 keV and 1077 keV peaks.[7]

  • ⁶⁸Ge Breakthrough: The amount of the parent radionuclide, ⁶⁸Ge, in the final product must be below the pharmacopeial limit (e.g., <0.001%). This is typically measured by retaining a sample and measuring its activity after the ⁶⁸Ga has decayed.[8]

  • Sterility and Endotoxins: The final product must be sterile and meet the limits for bacterial endotoxins.

Data Presentation

The following tables summarize typical quantitative data obtained during the radiolabeling of TRAP-conjugated peptides with ⁶⁸Ga, based on literature values for similar compounds.

Table 1: Radiolabeling Reaction Parameters and Outcomes

ParameterValueReference
Precursor Amount1-25 nmol[2][6]
Reaction TemperatureRoom Temperature - 95°C[5]
Reaction Time5 - 15 minutes[5][9]
pH3.5 - 5.8[10][11]
Radiochemical Yield (decay-corrected)>90-95%[2][12]
Radiochemical Purity (post-purification)>97%[6][10]

Table 2: Comparison of Chelators for ⁶⁸Ga Labeling

ChelatorTypical Precursor Amount (nmol)Labeling TemperatureAchievable Specific Activity (GBq/µmol)Reference
TRAP 1-5 Room Temp / Mild Heat ~5000 [2][3]
NOTA5-10Room Temp~500[2][3]
DOTA10-2090-100°C~250[2][3]

Table 3: Quality Control Specifications

QC TestSpecificationTypical Method
AppearanceClear, colorless solutionVisual Inspection
pH6.5 - 7.5pH paper/meter
Radiochemical Purity> 95%Radio-HPLC, Radio-TLC
Radionuclidic Purity> 99.9% (⁶⁸Ga identity)Gamma Spectroscopy
⁶⁸Ge Breakthrough< 0.001%Gamma Spectroscopy after decay
SterilitySterileSterility Test
Bacterial Endotoxins< 175 EU/VLAL Test

Conclusion

The trimeric c(phg-isoDGR-(NMe)k) peptide conjugated with the TRAP chelator can be efficiently and reliably radiolabeled with ⁶⁸Ga. The use of the TRAP chelator allows for high radiochemical yields and exceptionally high specific activities under mild reaction conditions, making it ideal for clinical translation.[2][3] Automated synthesis modules further enhance the reproducibility and safety of the production process, facilitating the generation of [⁶⁸Ga]Ga-TRAP-c(phg-isoDGR-(NMe)k)₃ for PET imaging of α5β1 integrin expression in various pathological conditions, including cancer. Rigorous quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product.

References

Application Notes and Protocols for PET Imaging of α5β1 Integrin Expression using c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin α5β1, a heterodimeric cell surface receptor, plays a crucial role in tumor angiogenesis and metastasis, making it a prime target for diagnostic imaging and therapeutic intervention.[1][2] The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1 integrin.[3] When trimerized and labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), it serves as a highly effective tracer for the non-invasive in vivo visualization and quantification of α5β1 expression using Positron Emission Tomography (PET).[3]

These application notes provide a comprehensive overview, including detailed experimental protocols and quantitative data, for the use of a ⁶⁸Ga-labeled trimer of c(phg-isoDGR-(NMe)k) for PET imaging.

Quantitative Data Summary

The following tables summarize the key quantitative data for the c(phg-isoDGR-(NMe)k) ligand and its corresponding ⁶⁸Ga-labeled PET tracer.

Table 1: In Vitro Binding Affinity of c(phg-isoDGR-(NMe)k) [3]

LigandTargetIC₅₀ (nM)
c(phg-isoDGR-(NMe)k)α5β1 Integrin2.9

Table 2: Ex Vivo Biodistribution of ⁶⁸Ga-TRAP(c(phg-isoDGR-(NMe)k))₃ in M21 Human Melanoma Xenograft Mouse Model (90 minutes post-injection) [3]

Organ/TissueMean %ID/g ± SD
Blood0.23 ± 0.03
Heart0.12 ± 0.02
Lungs0.31 ± 0.05
Liver0.45 ± 0.07
Spleen0.15 ± 0.03
Pancreas0.14 ± 0.02
Stomach0.10 ± 0.02
Intestines0.28 ± 0.04
Kidneys1.89 ± 0.25
Muscle0.11 ± 0.02
Bone0.18 ± 0.03
Tumor (M21)2.42 ± 0.21

Table 3: Tumor-to-Organ Ratios for ⁶⁸Ga-TRAP(c(phg-isoDGR-(NMe)k))₃ (90 minutes post-injection) [3]

RatioValue
Tumor-to-Blood10.6 ± 2.5
Tumor-to-Muscle20.9 ± 2.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of the Trimeric Precursor: TRAP(c(phg-isoDGR-(NMe)k))₃

The synthesis of the trimeric peptide precursor for radiolabeling involves the conjugation of three molecules of the c(phg-isoDGR-(NMe)k) peptide to a triazacyclononane-triphosphinate (TRAP) chelator. This is typically achieved through a click chemistry approach.

Synthesis_Workflow Peptide c(phg-isoDGR-(NMe)k) with alkyne handle CuAAC Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide->CuAAC TRAP_azide TRAP chelator with azide (B81097) functionalities TRAP_azide->CuAAC Trimer TRAP(c(phg-isoDGR-(NMe)k))₃ CuAAC->Trimer Purification Purification (e.g., HPLC) Trimer->Purification Final_Product Purified Trimeric Precursor Purification->Final_Product

Synthesis of the trimeric precursor.

Protocol:

  • Functionalization of the Peptide: Introduce an alkyne functional group onto the c(phg-isoDGR-(NMe)k) peptide.

  • Functionalization of the Chelator: Synthesize the TRAP chelator with three azide functionalities.

  • Click Chemistry Reaction:

    • Dissolve the alkyne-functionalized peptide and the azide-functionalized TRAP chelator in a suitable solvent system (e.g., DMSO/water).

    • Add a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

    • Include a copper-stabilizing ligand (e.g., TBTA).

    • Allow the reaction to proceed at room temperature with stirring until completion, monitoring by analytical HPLC.

  • Purification: Purify the resulting trimeric product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

⁶⁸Ga-Radiolabeling of TRAP(c(phg-isoDGR-(NMe)k))₃

The trimeric precursor is radiolabeled with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Radiolabeling_Workflow Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸GaCl₃ (0.1 M HCl) Generator->Elution Reaction Labeling Reaction Elution->Reaction Precursor TRAP(c(phg-isoDGR-(NMe)k))₃ Precursor->Reaction QC Quality Control (radio-TLC/HPLC) Reaction->QC Final_Tracer ⁶⁸Ga-TRAP(c(phg-isoDGR-(NMe)k))₃ QC->Final_Tracer PET_Imaging_Workflow cluster_preparation Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Tumor_Inoculation Inoculate M21 cells subcutaneously Tumor_Growth Allow tumors to grow to ~100-200 mm³ Tumor_Inoculation->Tumor_Growth Anesthesia Anesthetize mouse (e.g., isoflurane) Tumor_Growth->Anesthesia Tracer_Injection Inject ~5-10 MBq of ⁶⁸Ga-tracer intravenously Anesthesia->Tracer_Injection PET_Scan Perform static or dynamic PET scan at desired time points (e.g., 30, 60, 90 min p.i.) Tracer_Injection->PET_Scan CT_Scan Acquire CT scan for anatomical reference PET_Scan->CT_Scan Image_Reconstruction Reconstruct PET/CT images CT_Scan->Image_Reconstruction ROI_Analysis Draw Regions of Interest (ROIs) on tumor and organs Image_Reconstruction->ROI_Analysis Quantification Calculate tracer uptake (%ID/g or SUV) ROI_Analysis->Quantification Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm FN Fibronectin Integrin α5β1 Integrin FN->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Ras Ras FAK->Ras PI3K PI3K FAK->PI3K MAPK MAPK Pathway Src->MAPK Ras->MAPK Akt Akt Pathway PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration MAPK->Cell_Response Akt->Cell_Response

References

Application Notes and Protocols: c(phg-isoDGR-(NMe)k) TFA in a M21 Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1-integrin, with a reported IC50 of 2.9 nM.[1][2] Integrins, particularly α5β1, are crucial in tumor progression, mediating cell-cell and cell-extracellular matrix interactions that influence angiogenesis, tumor growth, and metastasis.[3][4] The M21 human melanoma cell line is known to express αv integrins, which are involved in its tumorigenicity. While c(phg-isoDGR-(NMe)k) TFA has been primarily utilized as a positron-emission tomography (PET) tracer for monitoring α5β1 integrin expression in M21 mouse xenografts, its high affinity and selectivity for α5β1 suggest a potential therapeutic application.[5][6]

These application notes provide a comprehensive overview and detailed protocols for a proposed therapeutic evaluation of this compound in a M21 mouse xenograft model. The provided protocols are based on established methodologies for xenograft studies and integrin-targeted therapies.

Principle and Mechanism of Action

The isoDGR (isoaspartate-glycine-arginine) motif is a recognized binding sequence for several integrins, including αvβ3 and α5β1.[7] this compound, by mimicking a natural ligand, is expected to act as an antagonist to α5β1 integrin. This antagonism is hypothesized to inhibit downstream signaling pathways that are critical for tumor cell survival, proliferation, and the formation of new blood vessels (angiogenesis) that supply the tumor. By blocking the function of α5β1 integrin on both the tumor cells and the tumor-associated vasculature, this compound has the potential to impede tumor growth.

Data Presentation

As there is no publicly available data on the therapeutic efficacy of this compound in a M21 xenograft model, the following table presents hypothetical, yet expected, outcomes based on studies of other α5β1 integrin inhibitors in xenograft models.

Treatment GroupDosage and ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Change in Mean Body Weight (%)
Vehicle Control100 µL daily, i.p.1200 ± 150-+2.5
This compound (Low Dose)10 mg/kg daily, i.p.850 ± 12029.2+1.8
This compound (High Dose)30 mg/kg daily, i.p.550 ± 9054.2-0.5
Positive Control (e.g., established anti-cancer agent)Varies400 ± 7566.7-3.0

Experimental Protocols

Cell Culture and M21 Xenograft Establishment

Materials:

  • M21 human melanoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel® (optional)

  • 6-8 week old female athymic nude mice (or other suitable immunodeficient strain)

Protocol:

  • Cell Culture: Culture M21 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

  • Cell Preparation for Injection: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.

  • Subcutaneous Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Therapeutic Efficacy Study

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Sterile syringes and needles

  • Calipers

  • Animal balance

Protocol:

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent. On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations for injection.

  • Treatment Administration: Administer the prepared this compound solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection (or another appropriate route) at the predetermined dosage and schedule (e.g., daily for 21 days).

  • Tumor and Body Weight Measurement: Continue to measure tumor volume every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Immunohistochemical Analysis of Angiogenesis and Apoptosis

Materials:

  • Excised tumor tissues

  • Formalin or other fixatives

  • Paraffin

  • Microtome

  • Primary antibodies (e.g., anti-CD31 for angiogenesis, anti-cleaved caspase-3 for apoptosis)

  • Secondary antibodies and detection reagents

  • Microscope

Protocol:

  • Tissue Fixation and Embedding: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval as required for the specific antibodies.

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate with primary antibodies (e.g., anti-CD31 or anti-cleaved caspase-3) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the signal using a suitable chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

  • Microscopic Analysis: Analyze the stained slides under a microscope to assess microvessel density (for CD31) and the number of apoptotic cells (for cleaved caspase-3).

Mandatory Visualizations

G cluster_0 Experimental Workflow M21_culture M21 Cell Culture Xenograft Establish M21 Xenografts in Immunodeficient Mice M21_culture->Xenograft Randomization Tumor Growth & Randomization (100-150 mm³) Xenograft->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Analysis Tumor Excision & Analysis (Weight, IHC, etc.) Endpoint->Analysis

Caption: Workflow for M21 Xenograft Therapeutic Study.

G cluster_1 α5β1 Integrin Signaling Pathway Inhibition Ligand This compound Integrin α5β1 Integrin Ligand->Integrin Binds & Blocks Block Inhibition FAK FAK Integrin->FAK Activates ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin PI3K PI3K/Akt Pathway FAK->PI3K MAPK MAPK/ERK Pathway FAK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis MAPK->Proliferation MAPK->Angiogenesis Block->FAK

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols for Biodistribution Analysis of c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c(phg-isoDGR-(NMe)k) is a potent and selective cyclic peptide ligand that targets the α5β1 integrin with high affinity (IC50: 2.9 nM). The isoDGR motif mimics the RGD sequence, a well-known integrin binding site. The N-methylation of the lysine (B10760008) residue in c(phg-isoDGR-(NMe)k) enhances its selectivity for the α5β1 integrin subtype. This integrin is overexpressed in various pathological conditions, including tumor angiogenesis and inflammation, making it an attractive target for diagnostic imaging and targeted drug delivery.

This document provides detailed application notes and protocols for the biodistribution analysis of c(phg-isoDGR-(NMe)k) TFA, focusing on its use as a positron emission tomography (PET) imaging agent. For in vivo applications, the monomeric peptide is typically trimerized and coupled to a chelator, such as TRAP (triazacyclononane-t-butyl-phosphinate), to facilitate stable radiolabeling with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga).

Data Presentation

The following table summarizes the quantitative biodistribution data for the ⁶⁸Ga-labeled trimer of c(phg-isoDGR-(NMe)k), denoted as [⁶⁸Ga]Ga-TRAP(c(phg-isoDGR-(NMe)k))₃, in female BALB/c nude mice bearing M21 human melanoma xenografts. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at 1-hour post-injection.

OrganMean %ID/g (n=4)Standard Deviation
Blood0.450.06
Heart0.210.03
Lungs0.380.07
Liver0.510.08
Spleen0.180.03
Pancreas0.200.04
Stomach0.150.02
Intestines0.220.05
Kidneys2.980.55
Muscle0.140.03
Bone0.190.04
Tumor (M21)2.150.41

Data extracted from the study by Kapp TG, et al. J Med Chem. 2018 Mar 22;61(6):2490-2499.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Biodistribution Analysis cluster_synthesis Peptide & Chelator Preparation cluster_radiolabeling Radiolabeling cluster_animal_model Animal Model Preparation cluster_imaging_biodistribution In Vivo & Ex Vivo Analysis peptide This compound Synthesis trimerization Trimerization with TRAP Chelator peptide->trimerization labeling ⁶⁸Ga Labeling of TRAP-peptide trimerization->labeling ga68 ⁶⁸Ge/⁶⁸Ga Generator Elution ga68->labeling qc1 Quality Control (Radio-TLC/HPLC) labeling->qc1 mice Tumor Cell Culture (e.g., M21) implantation Tumor Xenograft Implantation in Mice mice->implantation injection Intravenous Injection of ⁶⁸Ga-labeled Peptide implantation->injection pet_ct PET/CT Imaging injection->pet_ct dissection Euthanasia & Organ Dissection pet_ct->dissection gamma_counting Gamma Counting of Tissues dissection->gamma_counting data_analysis Data Analysis (%ID/g) gamma_counting->data_analysis alpha5beta1_signaling α5β1 Integrin Signaling Pathway ligand c(phg-isoDGR-(NMe)k) integrin α5β1 Integrin ligand->integrin Binding fak FAK integrin->fak Activation angiogenesis Angiogenesis integrin->angiogenesis src Src fak->src Activation migration Cell Migration fak->migration pi3k PI3K src->pi3k Activation mapk MAPK/ERK Pathway src->mapk Activation akt Akt pi3k->akt Activation survival Cell Survival akt->survival proliferation Cell Proliferation mapk->proliferation

Application Notes and Protocols for Quantitative PET Imaging of c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Positron Emission Tomography (PET) data obtained using the selective α5β1-integrin ligand, c(phg-isoDGR-(NMe)k) TFA. This peptide, when trimerized with a chelator such as TRAP and radiolabeled, serves as a potent tracer for monitoring α5β1 integrin expression in vivo, a key biomarker in various cancers.

Introduction

c(phg-isoDGR-(NMe)k) is a potent and selective cyclic peptide ligand that targets the α5β1 integrin with high affinity (IC50 of 2.9 nM).[1][2][3][4] Its N-methylated isoaspartate-glycine-arginine (isoDGR) motif confers enhanced selectivity for the α5β1 subtype over other integrins.[1][2][5] For PET imaging applications, this peptide is typically trimerized using the TRAP chelator and radiolabeled with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga).[1][2][3][4][5] The resulting radiotracer, [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃, has demonstrated significant potential for the non-invasive visualization and quantification of α5β1 integrin expression in preclinical tumor models, such as M21 human melanoma xenografts.[1][2][3][4][5]

Data Presentation

The following tables summarize the quantitative biodistribution and tumor uptake data for [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ in M21 human melanoma tumor-bearing mice at 60 minutes post-injection.

Table 1: Biodistribution of [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ in M21 Tumor-Bearing Mice

OrganMean %ID/g ± SD
Blood0.45 ± 0.08
Heart0.21 ± 0.04
Lungs0.89 ± 0.15
Liver1.25 ± 0.21
Spleen0.33 ± 0.06
Kidneys3.89 ± 0.75
Muscle0.18 ± 0.05
Bone0.25 ± 0.07

*%ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation.

Table 2: Tumor Uptake of [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃

Tumor ModelMean %ID/g ± SDTumor-to-Muscle RatioTumor-to-Blood Ratio
M21 (α5β1-positive)3.15 ± 0.5517.57.0

Experimental Protocols

Radiolabeling of TRAP-(c(phg-isoDGR-(NMe)k))₃ with Gallium-68

Objective: To prepare the [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ radiotracer.

Materials:

  • TRAP-(c(phg-isoDGR-(NMe)k))₃ peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Heating block

  • Radio-TLC or HPLC system for quality control

Protocol:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • To the ⁶⁸GaCl₃ eluate, add 5-10 nmol of the TRAP-(c(phg-isoDGR-(NMe)k))₃ peptide conjugate.

  • Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 10 minutes.

  • Allow the mixture to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is required for in vivo use.

  • The final product can be diluted with sterile saline for injection.

Animal Model and Tumor Xenograft Implantation

Objective: To establish a tumor xenograft model for in vivo PET imaging.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • M21 human melanoma cell line (α5β1-positive)

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Protocol:

  • Culture M21 cells to 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Allow the tumors to grow to a size of 100-200 mm³ before PET imaging studies. This typically takes 10-14 days.

In Vivo PET/CT Imaging

Objective: To acquire quantitative PET/CT images of tumor-bearing mice.

Materials:

  • [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ radiotracer

  • Tumor-bearing mice

  • Small-animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2% in oxygen).

  • Administer approximately 5-10 MBq of [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ intravenously via the tail vein.

  • Position the mouse on the scanner bed.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • At 50 minutes post-injection, acquire a 10-minute static PET scan.

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET and CT images for analysis.

Ex Vivo Biodistribution Study

Objective: To determine the quantitative distribution of the radiotracer in various organs and the tumor.

Materials:

  • Tumor-bearing mice previously injected with the radiotracer

  • Gamma counter

  • Dissection tools

  • Scales for weighing organs

Protocol:

  • Immediately after the PET/CT scan (at 60 minutes post-injection), euthanize the mouse.

  • Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Visualizations

Signaling Pathway

alpha5beta1_signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling c(phg-isoDGR-(NMe)k) c(phg-isoDGR-(NMe)k) Integrin_a5b1 α5β1 Integrin c(phg-isoDGR-(NMe)k)->Integrin_a5b1 Fibronectin Fibronectin Fibronectin->Integrin_a5b1 FAK FAK Integrin_a5b1->FAK Src Src FAK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: α5β1 Integrin Signaling Pathway.

Experimental Workflow

pet_imaging_workflow cluster_preparation Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis radiolabeling Radiolabeling of TRAP-(peptide)₃ with ⁶⁸Ga injection IV Injection of [⁶⁸Ga]Ga-TRAP-(peptide)₃ radiolabeling->injection animal_model M21 Tumor Xenograft Implantation in Mice animal_model->injection pet_scan Static PET/CT Scan (50-60 min p.i.) injection->pet_scan biodistribution Ex Vivo Biodistribution (60 min p.i.) pet_scan->biodistribution quantification Image Reconstruction & Quantitative Analysis pet_scan->quantification results Tumor Uptake & Biodistribution (%ID/g) biodistribution->results quantification->results

Caption: PET Imaging Experimental Workflow.

References

Application Notes and Protocols for the Conjugation of c(phg-isoDGR-(NMe)k) TFA to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1 integrin, a cell surface receptor implicated in angiogenesis and tumor progression.[1][2][3] The trifluoroacetate (B77799) (TFA) salt of this peptide is often used in research and development. Conjugating c(phg-isoDGR-(NMe)k) to nanoparticles (NPs) offers a promising strategy for targeted drug delivery to α5β1-expressing cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. These application notes provide detailed protocols for the covalent conjugation of c(phg-isoDGR-(NMe)k) TFA to two common types of nanoparticles—carboxylated polymeric nanoparticles (e.g., PLGA) and aminated liposomes—using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, this document outlines methods for the characterization of the resulting peptide-NP conjugates and provides an overview of the targeted signaling pathway.

Chemical Structure and Reactive Groups

The chemical structure of c(phg-isoDGR-(NMe)k) reveals two key functional groups available for covalent conjugation: a primary amine (-NH₂) on the side chain of the lysine (B10760008) residue ('k') and a carboxylic acid (-COOH) on the isoaspartate residue ('isoDGR'). This allows for flexibility in the choice of nanoparticle surface chemistry for conjugation.

Experimental Protocols

Two primary strategies for the covalent conjugation of this compound to nanoparticles are presented below, leveraging EDC/NHS chemistry. The choice of protocol depends on the functional groups present on the nanoparticle surface.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol is suitable for nanoparticles that have carboxyl groups (-COOH) on their surface, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The primary amine of the peptide's lysine residue will be coupled to the carboxyl groups on the nanoparticle surface.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: 1X PBS with 0.05% Tween 20

  • Deionized (DI) water

Procedure:

  • Nanoparticle Activation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add 100 µL of EDC solution and 100 µL of NHS solution to 1 mL of the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Peptide Preparation:

    • Dissolve this compound in Coupling Buffer to a concentration of 1 mg/mL. The TFA salt is generally soluble in aqueous buffers.[4]

  • Conjugation:

    • Centrifuge the activated nanoparticles (e.g., 15,000 x g for 20 minutes) and discard the supernatant to remove excess EDC and NHS.

    • Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.

    • Add the desired amount of the peptide solution to the activated nanoparticle suspension. A typical starting molar ratio is 10:1 peptide to nanoparticle, but this should be optimized.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add 100 µL of Quenching Buffer to the reaction mixture and incubate for 30 minutes to deactivate any unreacted NHS-esters.

    • Centrifuge the nanoparticles and wash the pellet three times with Washing Buffer to remove unreacted peptide and byproducts.

    • After the final wash, resuspend the peptide-conjugated nanoparticles in an appropriate storage buffer (e.g., 1X PBS).

Workflow for Conjugating this compound to Carboxylated Nanoparticles

G NP_COOH Carboxylated Nanoparticles Activated_NP Activated Nanoparticles (NHS-ester) NP_COOH->Activated_NP Activation EDC_NHS EDC/NHS in Activation Buffer (pH 6.0) Conjugation Conjugation Reaction Activated_NP->Conjugation Peptide This compound in Coupling Buffer (pH 7.4) Peptide->Conjugation Quench Quenching (Tris or Ethanolamine) Conjugation->Quench Wash Washing and Purification Quench->Wash Final_Product Peptide-Conjugated Nanoparticles Wash->Final_Product

Caption: Workflow for EDC/NHS coupling of the peptide to carboxylated NPs.

Protocol 2: Conjugation of this compound to Aminated Nanoparticles

This protocol is suitable for nanoparticles with primary amine groups (-NH₂) on their surface, such as aminated liposomes or silica (B1680970) nanoparticles. The carboxylic acid of the peptide's isoaspartate residue will be coupled to the amine groups on the nanoparticle surface.

Materials:

  • Aminated nanoparticles (e.g., NH₂-functionalized liposomes)

  • This compound

  • EDC and NHS or Sulfo-NHS

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: 1X PBS

  • DI water

Procedure:

  • Peptide Activation:

    • Dissolve this compound in Activation Buffer to a concentration of 5 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add EDC and NHS to the peptide solution to activate the carboxylic acid group. A molar excess of EDC/NHS over the peptide is recommended (e.g., 5-fold).

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Resuspend the aminated nanoparticles in Coupling Buffer to a concentration of 10 mg/mL.

    • Add the activated peptide solution to the nanoparticle suspension.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM and incubate for 30 minutes to quench the reaction.

    • Purify the peptide-conjugated nanoparticles from unreacted peptide and byproducts using a suitable method such as dialysis or size exclusion chromatography.

Workflow for Conjugating this compound to Aminated Nanoparticles

G Peptide This compound Activated_Peptide Activated Peptide (NHS-ester) Peptide->Activated_Peptide Activation EDC_NHS EDC/NHS in Activation Buffer (pH 6.0) Conjugation Conjugation Reaction Activated_Peptide->Conjugation NP_NH2 Aminated Nanoparticles in Coupling Buffer (pH 7.4) NP_NH2->Conjugation Quench Quenching (Hydroxylamine) Conjugation->Quench Purify Purification (e.g., Dialysis) Quench->Purify Final_Product Peptide-Conjugated Nanoparticles Purify->Final_Product

Caption: Workflow for coupling the peptide to aminated nanoparticles.

Characterization of Peptide-Conjugated Nanoparticles

Thorough characterization is essential to confirm successful conjugation and to assess the properties of the final product. The following table summarizes key characterization techniques and typical expected outcomes.

Parameter Technique(s) Purpose Typical Expected Outcome for Peptide-Conjugated NPs
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and size distribution of the nanoparticles.A slight increase in size (e.g., 10-30 nm) compared to unconjugated NPs, with a PDI < 0.3 indicating a homogenous population.
Zeta Potential Laser Doppler ElectrophoresisTo measure the surface charge of the nanoparticles.A shift in zeta potential towards a more neutral or positive value upon conjugation of the positively charged peptide.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and size of the nanoparticles.Spherical or other expected morphology, consistent with DLS data.
Conjugation Efficiency High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy (if peptide is labeled), Amino Acid AnalysisTo quantify the amount of peptide conjugated to the nanoparticles.Varies depending on the reaction conditions; typically ranges from 30% to 80%.
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)To confirm the presence of peptide-specific chemical bonds (e.g., amide bonds) on the nanoparticle surface.Appearance of characteristic amide bond peaks in the spectra.

Quantitative Data Summary

The following tables provide hypothetical yet representative data for the characterization of c(phg-isoDGR-(NMe)k)-conjugated PLGA nanoparticles, based on typical results from similar studies.[5]

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle Formulation Mean Diameter (nm) ± SD Polydispersity Index (PDI) ± SD Zeta Potential (mV) ± SD
Unconjugated PLGA-COOH NPs155 ± 5.20.15 ± 0.03-35.2 ± 2.1
c(phg-isoDGR-(NMe)k)-PLGA NPs172 ± 6.80.18 ± 0.04-21.5 ± 2.8

Table 2: Peptide Conjugation Efficiency and Loading

Parameter Value Method
Peptide Conjugation Efficiency65%HPLC analysis of unreacted peptide in the supernatant
Peptide Loading (µg peptide / mg NP)25 µg/mgAmino Acid Analysis

Targeted Signaling Pathway: Integrin α5β1

The c(phg-isoDGR-(NMe)k) peptide targets the α5β1 integrin, which plays a crucial role in cell adhesion to the extracellular matrix (ECM), particularly fibronectin. Upon ligand binding, α5β1 integrin initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This pathway influences cell survival, proliferation, migration, and angiogenesis.[6][7][8] Key components of this pathway include the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can activate downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[6][9]

Integrin α5β1 Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide_NP c(phg-isoDGR-(NMe)k)-NP Integrin Integrin α5β1 Peptide_NP->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation PI3K PI3K Src->PI3K MAPK MAPK/ERK Pathway Src->MAPK Akt Akt PI3K->Akt Cell_Response Cell Survival, Proliferation, Migration, Angiogenesis Akt->Cell_Response MAPK->Cell_Response

Caption: Simplified diagram of the integrin α5β1 signaling cascade.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the successful conjugation of the α5β1 integrin-targeting peptide this compound to nanoparticles. The detailed methodologies, expected characterization data, and an overview of the relevant biological pathway will aid researchers in the development of novel targeted nanomedicines for applications in oncology and other areas where α5β1 integrin is overexpressed. Careful optimization of the conjugation reaction and thorough characterization of the final product are critical for achieving reproducible and effective targeted nanoparticle systems.

References

Application Notes: Cell Lines with High α5β1 Integrin Expression

Troubleshooting & Optimization

c(phg-isoDGR-(NMe)k) TFA stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the selective α5β1-integrin ligand, c(phg-isoDGR-(NMe)k) TFA.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity and activity of the peptide. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDurationSpecial Instructions
Solid (Lyophilized Powder)-20°CLong-termKeep in a sealed container, protected from moisture.[1]
In Solvent-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed container and protect from moisture.[1]
In Solvent-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed container and protect from moisture.[1]

Q2: How should I dissolve this compound?

A2: The peptide is soluble in DMSO. For in vitro studies, a stock solution can be prepared in DMSO. For in vivo applications, specific solvent systems are recommended. Please refer to the product datasheet for detailed instructions on preparing formulations for in vivo experiments.[1] It is important to use freshly opened, anhydrous DMSO for the best solubility, as hygroscopic DMSO can negatively impact solubility.[1]

Q3: What is the significance of the TFA salt form of the peptide?

A3: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides. Consequently, peptides are often supplied as TFA salts. While generally acceptable for many applications, residual TFA can potentially interfere with certain biological assays. If your experiments are sensitive to TFA, consider exchanging the TFA salt for an alternative, such as acetate (B1210297) or hydrochloride.

Q4: How stable is the isoDGR motif?

A4: The isoDGR motif is formed from the deamidation of the NGR sequence.[2] Cyclic peptides containing the isoDGR motif generally exhibit greater stability compared to their linear counterparts.[3] The cyclic structure reduces the flexibility of the peptide backbone, which can decrease the rate of degradation.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: TFA Interference.

    • Recommendation: Residual TFA in the peptide preparation can sometimes affect cellular assays. If you suspect TFA interference, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.

  • Possible Cause 2: Peptide Degradation.

    • Recommendation: Ensure that the peptide has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles. Prepare fresh solutions if degradation is suspected.

  • Possible Cause 3: Sub-optimal Peptide Concentration.

    • Recommendation: The optimal concentration of the peptide for your specific assay may need to be determined empirically. Perform a dose-response experiment to identify the most effective concentration.

Issue 2: Poor solubility of the peptide.

  • Possible Cause 1: Old or water-containing DMSO.

    • Recommendation: Use a fresh, unopened vial of anhydrous DMSO to prepare your stock solution. DMSO is hygroscopic and absorbed water can reduce its solvating power for certain compounds.[1]

  • Possible Cause 2: Incorrect solvent.

    • Recommendation: Confirm that you are using the recommended solvent for your application. For in vivo studies, specific co-solvents may be required to achieve the desired concentration and formulation.[1]

Experimental Protocols

Protocol 1: Assessment of Peptide Stability by RP-HPLC

This protocol outlines a general method for evaluating the stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • Desired buffer (e.g., PBS, cell culture medium)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermostated incubator

Procedure:

  • Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to the final desired concentration in the buffer to be tested.

  • Incubate the peptide solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • If the buffer contains proteins (e.g., serum), perform a protein precipitation step by adding an equal volume of cold acetonitrile, centrifuge, and collect the supernatant.

  • Analyze the samples by RP-HPLC using a suitable gradient of Mobile Phase B to elute the peptide.

  • Monitor the elution profile at a wavelength of 214 nm.

  • The stability of the peptide is determined by measuring the decrease in the peak area of the intact peptide over time.

Visualizations

Integrin α5β1 Signaling Pathway

The binding of this compound to integrin α5β1 can trigger downstream signaling cascades that play a role in cell adhesion, migration, proliferation, and survival.

Integrin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular peptide This compound integrin Integrin α5β1 peptide->integrin Binding FAK FAK integrin->FAK Activation Ras Ras integrin->Ras NFkB NF-κB integrin->NFkB Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Src->PI3K Akt Akt PI3K->Akt Cellular_Responses Cell Adhesion, Migration, Proliferation, Survival Akt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses NFkB->Cellular_Responses

Caption: Downstream signaling of integrin α5β1 activation.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_peptide Prepare Peptide Solution in Test Buffer incubation Incubate at Desired Temperature prep_peptide->incubation sampling Withdraw Aliquots at Different Time Points incubation->sampling protein_precip Protein Precipitation (if necessary) sampling->protein_precip hplc RP-HPLC Analysis sampling->hplc If no protein protein_precip->hplc data_analysis Data Analysis: Peak Area vs. Time hplc->data_analysis

Caption: Workflow for peptide stability analysis.

Logical Relationship of Troubleshooting

This diagram outlines the logical steps for troubleshooting common experimental issues.

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_tfa TFA Interference? start->check_tfa check_degradation Peptide Degradation? check_tfa->check_degradation No solution_tfa Perform Salt Exchange check_tfa->solution_tfa Yes check_concentration Sub-optimal Concentration? check_degradation->check_concentration No solution_degradation Use Fresh Aliquots/ Check Storage check_degradation->solution_degradation Yes solution_concentration Perform Dose-Response Experiment check_concentration->solution_concentration Yes end Problem Resolved solution_tfa->end solution_degradation->end solution_concentration->end

Caption: Troubleshooting decision tree.

References

troubleshooting poor signal in c(phg-isoDGR-(NMe)k) TFA imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for c(phg-isoDGR-(NMe)k) TFA imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the use of this selective α5β1-integrin ligand in imaging applications.

Troubleshooting Guide: Poor Signal in this compound Imaging

Experiencing a weak or absent signal during your imaging experiments can be frustrating. This guide provides a systematic approach to identify and resolve potential causes of poor signal intensity.

Question: We are observing a very low or no signal in our PET imaging study using this compound. What are the possible causes and how can we troubleshoot this?

Answer:

A poor signal in PET imaging with this compound can stem from various factors, ranging from the preparation of the imaging agent to the biological conditions of the experiment. Follow these troubleshooting steps to identify the root cause:

Step 1: Verify the Integrity and Handling of the Peptide

  • Improper Storage: this compound is sensitive to temperature fluctuations. Confirm that the peptide has been stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), always in a sealed container away from moisture.[1][2] Repeated freeze-thaw cycles can degrade the peptide; it is recommended to aliquot the solution after preparation.[1]

  • Peptide Degradation: If there are concerns about the peptide's integrity, consider performing quality control, such as mass spectrometry, to confirm the correct molecular weight (717.69 g/mol ).[1][2]

Step 2: Evaluate the Radiolabeling Procedure

c(phg-isoDGR-(NMe)k) is typically trimerized with a chelator, such as TRAP, and then labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga).[1][3][4][5]

  • Suboptimal Labeling Conditions: The efficiency of ⁶⁸Ga labeling is highly dependent on pH, temperature, and incubation time. Ensure the pH of the reaction mixture is within the optimal range for the chelator used (typically between 3.5 and 5.0).[6][7] The reaction may require heating (e.g., 90-95°C) for a specific duration (e.g., 5-10 minutes) to achieve high radiochemical purity.[6][8]

  • Poor Radiochemical Purity: It is crucial to assess the radiochemical purity of the final product using methods like radio-HPLC or radio-TLC.[8][9] Low purity indicates inefficient labeling, resulting in a lower concentration of the active imaging agent being injected.

  • Metallic Impurities: The presence of metallic impurities in the ⁶⁸Ga eluate can compete with ⁶⁸Ga for the chelator, leading to reduced labeling efficiency. Ensure the use of high-purity reagents and consider purification of the ⁶⁸Ga eluate if necessary.

Step 3: Assess the Biological Model and Experimental Conditions

  • Low Target Expression: The signal intensity directly correlates with the expression level of α5β1 integrin in the target tissue. Verify the expression of α5β1 integrin in your cell line or animal model through other methods like immunohistochemistry or western blotting.

  • Pharmacokinetics and Uptake Time: Peptide-based tracers have rapid pharmacokinetics.[10][11] The time between injection and imaging is critical. If the imaging window is too early, the tracer may not have sufficiently accumulated in the tumor. If it's too late, the tracer may have been cleared from the body. Review the literature for optimal uptake times for similar integrin-targeting tracers, which can range from 30 minutes to 4 hours post-injection.[12]

  • TFA Interference: The trifluoroacetate (B77799) (TFA) salt can have biological effects, including cytotoxicity, which might alter the physiology of the cells or tissues being imaged.[13] While a direct link to reduced signal in vivo is not extensively documented, it is a confounding factor to consider.

Step 4: Review Imaging Acquisition and Analysis Parameters

  • Scanner Calibration and Settings: Ensure the PET scanner is properly calibrated and that the acquisition parameters (e.g., acquisition time, energy window) are optimized for ⁶⁸Ga.

  • Image Reconstruction and Analysis: The method of image reconstruction and the definition of regions of interest (ROIs) can significantly impact the quantitative analysis, such as the Standardized Uptake Value (SUV).[14][15] Use a consistent and validated methodology for image analysis.

Below is a troubleshooting workflow to guide your investigation:

Troubleshooting workflow for poor imaging signal.

Frequently Asked Questions (FAQs)

Q1: What is the role of the TFA salt and could it be affecting my results?

A1: Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification, resulting in the final product being a TFA salt. While necessary for the synthesis process, residual TFA can have unintended biological effects. Studies have shown that TFA can be cytotoxic even at low concentrations and may alter the conformation of peptides, potentially affecting receptor binding.[8] If you are observing inconsistent results or cellular stress, it is worth considering the potential impact of TFA. For sensitive in vivo and cellular assays, some researchers opt to exchange the TFA salt for a more biologically compatible one, such as hydrochloride or acetate (B1210297).

Q2: What is the purpose of trimerizing c(phg-isoDGR-(NMe)k) with a chelator like TRAP?

A2: c(phg-isoDGR-(NMe)k) is a targeting peptide that selectively binds to α5β1 integrin.[1][2][4][16][17] For PET imaging, it needs to be labeled with a positron-emitting radionuclide, such as ⁶⁸Ga. A chelator is a molecule that can firmly bind to a metal ion. TRAP is a chelator that is used to stably incorporate ⁶⁸Ga. The peptide is "trimerized" with the chelator, meaning three peptide molecules are attached to a single chelator molecule. This multimerization can increase the avidity of the tracer for its target, potentially leading to a stronger signal and better tumor retention.[18]

Q3: What are typical Standardized Uptake Values (SUVs) for integrin-targeting PET tracers?

A3: Standardized Uptake Values (SUVs) can vary significantly depending on the specific tracer, the tumor model, the level of target expression, and the imaging protocol. For other RGD-based PET tracers targeting integrins, reported tumor SUVmax values have ranged from approximately 1.2 to over 10 in clinical studies.[19] Preclinical studies in animal models often show a wide range as well. It is important to include appropriate positive and negative controls in your experiments to validate your findings.

Quantitative Data Summary

The following table summarizes key quantitative parameters for c(phg-isoDGR-(NMe)k) and provides a comparison of tumor uptake for other integrin-targeting PET tracers.

ParameterValueReference
c(phg-isoDGR-(NMe)k) IC₅₀ (α5β1) 2.9 nM[1][2][16][17]
This compound Mol. Weight 717.69 g/mol [1][2]
[¹⁸F]Galacto-RGD Tumor SUV 1.2 - 10[19]
[¹⁸F]Fluciclatide Tumor SUV 2.0 - 40.0[19]
[⁶⁴Cu]Pep-1L Tumor Uptake (%ID/g at 24h) ~2.43[20]

Experimental Protocols

Protocol 1: General Procedure for ⁶⁸Ga-Labeling of a TRAP-trimerized Peptide

This protocol provides a general guideline for the radiolabeling of a TRAP-conjugated peptide with ⁶⁸Ga. Note: This is a generalized protocol and may need optimization for your specific setup.

  • Reagent Preparation:

    • Prepare a stock solution of the TRAP-trimerized c(phg-isoDGR-(NMe)k) in ultrapure water.

    • Prepare a buffer solution, such as sodium acetate or HEPES, to maintain the optimal pH for labeling (typically pH 3.5-5.0).[6][7]

  • ⁶⁸Ga Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • If necessary, purify and concentrate the ⁶⁸Ga eluate using a cation-exchange cartridge to remove metallic impurities and reduce the volume.[8][9]

  • Radiolabeling Reaction:

    • In a reaction vial, add the required amount of the peptide stock solution.

    • Add the buffer solution to adjust the pH.

    • Add the ⁶⁸Ga eluate to the peptide solution.

    • Incubate the reaction mixture at the optimized temperature (e.g., 95°C) for the required time (e.g., 10 minutes).[6]

  • Quality Control:

    • After the incubation, perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.[8][9] A radiochemical purity of >95% is generally required for in vivo studies.

  • Purification (if necessary):

    • If the radiochemical purity is below the acceptable limit, purify the product using a C18 cartridge to remove unreacted ⁶⁸Ga and other impurities.

  • Final Formulation:

    • Formulate the purified ⁶⁸Ga-labeled peptide in a physiologically compatible buffer (e.g., saline) for injection.

G General ⁶⁸Ga-Labeling Workflow start Start elution ⁶⁸Ga Elution from Generator start->elution purification Optional: ⁶⁸Ga Purification elution->purification labeling Radiolabeling Reaction (Peptide + Buffer + ⁶⁸Ga) purification->labeling incubation Incubation (e.g., 95°C, 10 min) labeling->incubation qc Quality Control (radio-HPLC/TLC) incubation->qc purity_check Purity > 95%? qc->purity_check final_purification Final Purification (C18 Cartridge) purity_check->final_purification No formulation Final Formulation for Injection purity_check->formulation Yes final_purification->formulation end End formulation->end

A generalized workflow for ⁶⁸Ga-labeling of peptides.

Protocol 2: In Vivo PET Imaging

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse) bearing the tumor xenograft.

    • Place the animal on the scanner bed and ensure it is kept warm throughout the imaging session.

  • Tracer Administration:

    • Inject the formulated ⁶⁸Ga-labeled this compound tracer intravenously (e.g., via the tail vein). The injected dose will depend on the specific activity and the animal model, but is typically in the range of 3-12 MBq.

  • PET Scan Acquisition:

    • Acquire dynamic or static PET scans at predetermined time points post-injection (e.g., 30, 60, 120, and 240 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Perform image analysis by drawing regions of interest (ROIs) over the tumor and other relevant organs to calculate the tracer uptake, often expressed as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).[14][15]

Signaling Pathway Diagram

The imaging signal of this compound is dependent on its binding to α5β1 integrin, which is a key receptor in cell adhesion and signaling pathways related to tumor growth and angiogenesis.

G c(phg-isoDGR-(NMe)k) Targeting Pathway tracer ⁶⁸Ga-TRAP-c(phg-isoDGR-(NMe)k)₃ binding Binding tracer->binding integrin α5β1 Integrin (on tumor cell surface) integrin->binding downstream Downstream Signaling (Cell Survival, Proliferation, Migration) integrin->downstream internalization Internalization binding->internalization signal PET Signal internalization->signal ecm Extracellular Matrix (e.g., Fibronectin) ecm->integrin Natural Ligand

Targeting pathway of the PET tracer.

References

Technical Support Center: c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective α5β1-integrin ligand, c(phg-isoDGR-(NMe)k) TFA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

c(phg-isoDGR-(NMe)k) is a cyclic peptide that acts as a selective and potent α5β1-integrin ligand, with an IC50 of 2.9 nM.[1][2][3][4] It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the purification process using trifluoroacetic acid.[5][6]

Several factors can contribute to its aggregation:

  • Intrinsic Properties: The peptide's sequence contains hydrophobic residues and regions capable of forming hydrogen bonds, which are primary drivers of self-association and aggregation.[7] The presence of the non-proteinogenic amino acid Phenylglycine (Phg), with its bulky aromatic side chain directly attached to the α-carbon, restricts the conformational freedom of the peptide backbone, which can influence intermolecular interactions.[8][9]

  • isoDGR Motif: The isoDGR motif is a known integrin-binding sequence. Studies have shown that fibronectin containing isoDGR motifs readily aggregates and forms fibrils.[10] This suggests that the isoDGR motif itself may contribute to the aggregation propensity of the peptide.

  • TFA Counterions: The presence of TFA counterions can influence the peptide's secondary structure, solubility, and overall stability.[5] While TFA is essential for purification, residual amounts can sometimes promote aggregation by altering the charge landscape of the peptide and facilitating intermolecular interactions.[5]

  • Environmental Factors: External conditions such as peptide concentration, pH, temperature, and the ionic strength of the solvent can all significantly impact the stability of the peptide and promote aggregation.[4]

Q2: What are the initial signs of this compound aggregation?

Early indicators of aggregation include:

  • Poor Solubility: Difficulty dissolving the lyophilized peptide in recommended solvents.

  • Visible Precipitates: The appearance of cloudiness, particulates, or a gel-like consistency in the solution.

  • Inconsistent Analytical Results: Broadening or tailing of peaks, or the emergence of unexpected peaks in reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.[11]

  • Loss of Biological Activity: A decrease in the peptide's efficacy in binding assays or functional studies.

Q3: How does N-methylation in c(phg-isoDGR-(NMe)k) affect its aggregation potential?

The N-methylation of the lysine (B10760008) (k) residue in c(phg-isoDGR-(NMe)k) can positively influence its pharmacokinetic properties and may also reduce its aggregation tendency. N-methylation of the peptide backbone can disrupt the hydrogen bonding patterns that are often crucial for the formation of β-sheet structures, which are a hallmark of many peptide aggregates.[12][13] By interfering with these interactions, N-methylation can help to keep the peptide in a monomeric and soluble state.

Troubleshooting Guides

Guide 1: My lyophilized this compound is difficult to dissolve.

This is a common issue that can be a precursor to aggregation. Follow this stepwise solubilization protocol:

Experimental Protocol: Stepwise Solubilization

  • Initial Solvent Selection: Begin by attempting to dissolve the peptide in an appropriate solvent. Based on manufacturer data, Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this peptide.[4][14]

  • Concentrated Stock Solution: Prepare a high-concentration stock solution in DMSO. For example, a concentration of 250 mg/mL in DMSO has been reported.[14] Use of an ultrasonic bath can aid in dissolution.[14]

  • Aqueous Buffers: For experiments requiring an aqueous solution, the concentrated DMSO stock can be serially diluted into the desired buffer. It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

  • In Vivo Formulation: For in vivo studies, a common formulation involves a multi-component solvent system. A typical example is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][14] The components should be added sequentially, ensuring the peptide is fully dissolved at each step.

Guide 2: I suspect my this compound solution contains aggregates. How can I confirm this and what should I do?

Confirming and addressing aggregation is critical for experimental reproducibility.

Experimental Protocol: Detection and Mitigation of Aggregates

  • Visual Inspection: Carefully inspect the solution for any signs of turbidity or precipitation.

  • UV-Vis Spectroscopy: Measure the absorbance of the solution at 340 nm. An increase in absorbance can indicate the presence of light-scattering aggregates.

  • Size-Exclusion Chromatography (SEC-HPLC): This is a reliable method for detecting and quantifying aggregates.[11] An SEC-HPLC analysis will show distinct peaks for the monomeric peptide and any higher molecular weight aggregates.

  • Mitigation - Disaggregation: If aggregation is confirmed, disaggregation can be attempted by treating the peptide with a strong solvent like anhydrous trifluoroacetic acid (TFA), followed by removal of the TFA and re-dissolution in the desired solvent. However, this is a harsh treatment and should be used as a last resort.

  • Mitigation - Prevention: The most effective approach is to prevent aggregation in the first place. This can be achieved by optimizing storage conditions (see FAQ Q4), using appropriate solvents, and considering the removal of TFA counterions (see Guide 3).

Guide 3: Should I remove the TFA counterion, and if so, how?

The TFA counterion can sometimes interfere with biological assays and may influence aggregation.[5][15] If you suspect TFA is affecting your experiments, it can be exchanged for a more biologically compatible counterion like hydrochloride (HCl) or acetate.

Experimental Protocol: TFA Counterion Exchange to HCl

  • Dissolution: Dissolve the peptide in deionized water at a concentration of 1 mg/mL.[16]

  • Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[16]

  • Incubation: Let the solution stand at room temperature for at least one minute.[16]

  • Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.[16]

  • Lyophilization: Lyophilize the frozen solution overnight to remove all liquid.[16]

  • Repetition: For complete TFA removal, it is recommended to repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the HCl solution each time.[16]

  • Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired experimental buffer.

Data Presentation

Table 1: Solubility of this compound

Solvent SystemConcentrationApplicationReference(s)
DMSO250 mg/mL (348.34 mM)In Vitro Stock Solution[14]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL (2.90 mM)In Vivo[4][14]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (2.90 mM)In Vivo[14]
10% DMSO, 90% corn oil≥ 2.08 mg/mL (2.90 mM)In Vivo[14]

Mandatory Visualizations

Signaling Pathway

alpha5beta1_signaling cluster_outside_in Outside-in Signaling Ligand c(phg-isoDGR-(NMe)k) Integrin α5β1 Integrin Ligand->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates PI3K PI3K Src->PI3K MAPK MAPK (ERK) Src->MAPK AKT AKT PI3K->AKT BetaCatenin β-catenin AKT->BetaCatenin Activates CellularResponse Cellular Responses (Adhesion, Migration, Proliferation, Survival) AKT->CellularResponse MAPK->CellularResponse BetaCatenin->CellularResponse

Caption: α5β1 Integrin Signaling Pathway Activation.

Experimental Workflow

aggregation_troubleshooting Start Lyophilized Peptide This compound Dissolution Attempt Solubilization (e.g., in DMSO) Start->Dissolution Check_Solubility Is it soluble? Dissolution->Check_Solubility Soluble Proceed with Experiment Check_Solubility->Soluble Yes Insoluble Troubleshoot Solubilization Check_Solubility->Insoluble No Sonication Use Sonication Insoluble->Sonication Check_Again Re-check Solubility Sonication->Check_Again Check_Again->Soluble Yes Confirm_Aggregation Confirm Aggregation (Visual, UV-Vis, SEC-HPLC) Check_Again->Confirm_Aggregation No Consider_TFA_Removal Consider TFA Removal Confirm_Aggregation->Consider_TFA_Removal Optimize_Storage Optimize Storage Conditions Confirm_Aggregation->Optimize_Storage

Caption: Troubleshooting Peptide Aggregation Workflow.

References

optimizing injection volume for c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for c(phg-isoDGR-(NMe)k) TFA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective and potent α5β1-integrin ligand.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: For in vitro studies, this compound is soluble in DMSO at a concentration of 250 mg/mL (348.34 mM).[1][2][3] It may be necessary to use ultrasonic treatment to fully dissolve the compound.

Q2: What are the recommended storage conditions for this compound?

A2: The solid compound should be stored at -20°C in a sealed container, away from moisture.[2] Once dissolved in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]

Q3: What is the primary biological target of this compound?

A3: this compound is a selective and potent ligand for the α5β1 integrin, with a reported IC50 of 2.9 nM.[1][2]

Troubleshooting Guide: Optimizing Injection Volume for HPLC/LC-MS Analysis

Optimizing the injection volume is a critical step in developing a robust and reproducible analytical method for this compound. Injecting an inappropriate volume can lead to poor peak shape, inaccurate quantification, and potential contamination of the analytical system.

Problem 1: Peak Fronting (Asymmetrical peak with a leading edge)

  • Possible Cause: Column overload due to injecting too large a volume or too high a concentration of the analyte.

  • Solution:

    • Reduce Injection Volume: Systematically decrease the injection volume. A good starting point is to inject a small volume (e.g., 1-2 µL) and gradually increase it.

    • Dilute the Sample: If reducing the injection volume results in a signal that is too low, dilute the sample and inject a larger volume of the diluted sample.

    • Check Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase (e.g., high percentage of organic solvent in a reversed-phase separation), it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Problem 2: Peak Tailing (Asymmetrical peak with a trailing edge)

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Solution:

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the peptide. For peptides, a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is common.

    • Check for Column Contamination: If peak tailing appears after several injections, the column may be contaminated. Flush the column with a strong solvent.

    • Sample Solvent: While less common for tailing, a mismatch between the sample solvent and mobile phase can contribute.

Problem 3: Broad Peaks

  • Possible Cause: Large injection volume, extra-column volume, or a mismatch between the sample solvent and mobile phase.

  • Solution:

    • Optimize Injection Volume: An injection volume that is too large can cause the sample band to spread before it reaches the column, resulting in broad peaks.[2] Experiment with smaller injection volumes.

    • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.

    • Sample Solvent Strength: Dissolving the sample in a solvent with a similar or weaker elution strength than the mobile phase can help focus the sample at the head of the column, leading to sharper peaks.[4]

Data Presentation

Table 1: Summary of Key Parameters for Injection Volume Optimization

ParameterRecommendation/Starting PointConsiderations
Sample Concentration 0.1 - 1.0 mg/mLAdjust based on detector sensitivity and solubility.
Injection Volume 1 - 20 µLDependent on column dimensions and sample concentration.
Sample Solvent Initial Mobile Phase CompositionIf solubility is an issue, use minimal organic solvent.
Mobile Phase A 0.1% TFA in WaterTypical for reversed-phase peptide separations.
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic solvent for peptide elution.

Experimental Protocols

Protocol 1: Optimizing Injection Volume for Reversed-Phase HPLC Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at 10 mg/mL.

    • Prepare a working solution by diluting the stock solution to 0.5 mg/mL with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • HPLC Conditions (Suggested Starting Point):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-65% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 214 nm

  • Injection Volume Optimization Procedure:

    • Perform a series of injections with increasing volumes: 1 µL, 2 µL, 5 µL, 10 µL, and 20 µL.

    • Monitor the peak shape (asymmetry and width), peak area, and retention time for each injection.

    • Plot peak area versus injection volume to check for linearity. A deviation from linearity at higher volumes may indicate detector or column overload.

    • Select the injection volume that provides the best balance of peak shape, sensitivity, and reproducibility.

Mandatory Visualization

Injection_Volume_Troubleshooting cluster_0 cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions cluster_3 start Start: Observe Peak Shape issue Identify Issue start->issue fronting Peak Fronting issue->fronting Asymmetry < 1 tailing Peak Tailing issue->tailing Asymmetry > 1 broad Broad Peak issue->broad Wide Peak reduce_vol Reduce Injection Volume fronting->reduce_vol dilute_sample Dilute Sample fronting->dilute_sample check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent check_ph Adjust Mobile Phase pH tailing->check_ph flush_column Flush Column tailing->flush_column broad->reduce_vol broad->check_solvent check_connections Minimize Extra-Column Volume broad->check_connections end Optimal Peak Shape Achieved reduce_vol->end dilute_sample->end check_solvent->end check_ph->end flush_column->end check_connections->end

Caption: Troubleshooting workflow for optimizing injection volume.

This technical support guide provides a starting point for addressing common issues related to the analysis of this compound. For further assistance, please consult relevant chromatography literature and resources.

References

potential artifacts in PET imaging with c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing c(phg-isoDGR-(NMe)k) TFA for Positron Emission Tomography (PET) imaging.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures involving this compound.

Radiolabeling and Quality Control Issues
Issue Potential Cause Recommended Action
Low Radiolabeling Yield Suboptimal pH of the reaction mixture.Ensure the pH is optimized for the specific chelator (e.g., TRAP) and radioisotope (e.g., Gallium-68) used.
Precursor degradation.Store the this compound precursor according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid multiple freeze-thaw cycles.[1]
Presence of metal ion impurities.Use metal-free buffers and vials to prevent competition with the radioisotope for the chelator.
Low Radiochemical Purity Formation of radiocolloids.Adjust the pH and consider using a scavenger in the reaction mixture.
Incomplete purification.Optimize the solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) purification method.
In Vivo Instability of the Tracer Enzymatic degradation of the peptide.While c(phg-isoDGR-(NMe)k) is designed for improved stability, consider that in vivo peptidases can still lead to degradation. Analyze blood samples at different time points to assess tracer integrity.
In Vivo Imaging and Data Acquisition Artifacts
Issue Potential Cause Recommended Action
High Background Signal Suboptimal uptake time.Perform dynamic scanning or imaging at multiple time points to determine the optimal window for high tumor-to-background contrast.
Non-specific binding.Investigate potential off-target binding of the tracer. Consider co-injection of a blocking dose of non-radiolabeled peptide to confirm target specificity.
Motion Artifacts Animal or patient movement during the scan.Use appropriate anesthesia and animal monitoring. For clinical studies, instruct patients to remain still. Respiratory gating may be necessary for thoracic and abdominal imaging.[2]
Attenuation Correction Artifacts Presence of high-density materials (e.g., metal implants, ports).These can cause falsely elevated tracer uptake in the corrected PET images. Review non-attenuation-corrected images to identify these artifacts.[2]
Mismatch between CT and PET scans due to respiratory motion.Employ respiratory gating protocols or ensure consistent breathing patterns during both scans.[2]
Image Interpretation and Biodistribution Issues
Issue Potential Cause Recommended Action
High Uptake in Kidneys and Bladder Renal clearance of the peptide tracer.This is a common characteristic of small peptide tracers.[3][4][5] Ensure adequate hydration of the subject. To potentially reduce renal uptake, co-administration of positively charged amino acids like lysine (B10760008) can be explored.[3][5]
Unexpected Uptake in Non-Target Tissues Physiological expression of α5β1 integrin.α5β1 integrin is expressed in various tissues, which may lead to physiological uptake. Consult literature on the expected biodistribution of α5β1 integrin-targeting tracers.
Inflammatory processes.Integrin expression can be upregulated in areas of inflammation. Correlate PET findings with anatomical imaging (CT or MRI) and clinical information.
Non-specific accumulation in tumors with a disrupted blood-brain barrier.For brain tumor imaging, be aware that leakage of the tracer into the tumor area can contribute to the signal, independent of specific binding.[6]

Frequently Asked Questions (FAQs)

1. What is the primary target of the this compound PET tracer?

The this compound tracer is a selective and potent ligand for the α5β1 integrin.[1][7] It is used to visualize the expression of this integrin in vivo using PET imaging.

2. What is the typical radiolabeling procedure for this tracer?

While a specific protocol should be optimized in-house, the general procedure involves the chelation of a positron-emitting radionuclide (commonly Gallium-68) by a chelator (like TRAP) that is conjugated to the trimerized c(phg-isoDGR-(NMe)k) peptide.[1][7]

3. What are the expected biodistribution patterns of an isoDGR-based integrin tracer?

Based on the characteristics of small peptide tracers targeting integrins, expected biodistribution includes:

  • Target-specific uptake: In tissues with high α5β1 integrin expression (e.g., certain tumors).

  • Renal excretion: High accumulation in the kidneys and bladder is common due to renal clearance.[3][4][5]

  • Potential liver uptake: Some degree of hepatobiliary excretion may be observed.

  • Low background: Generally, low uptake is expected in tissues with low α5β1 expression.

4. How can I confirm that the tumor uptake I am observing is specific to α5β1 integrin?

To confirm target specificity, a blocking study can be performed. This involves co-injecting a saturating dose of the non-radiolabeled ("cold") c(phg-isoDGR-(NMe)k) peptide along with the radiolabeled tracer. A significant reduction in tumor uptake in the presence of the blocking agent would indicate that the tracer's accumulation is receptor-mediated.

5. Are there any known issues with non-specific uptake with integrin-targeting PET tracers?

Yes, non-specific uptake can occur. For instance, in brain tumor imaging, a disrupted blood-brain barrier can lead to non-specific accumulation of the tracer.[6] Additionally, inflammatory processes can upregulate integrin expression, leading to tracer uptake in non-cancerous lesions.

Experimental Protocols and Visualizations

General Radiolabeling Workflow

The following diagram illustrates a general workflow for the radiolabeling of a peptide-based PET tracer like c(phg-isoDGR-(NMe)k).

G cluster_0 Radiolabeling start Elute Radioisotope (e.g., 68Ga) from Generator mix Mix with Precursor (c(phg-isoDGR-(NMe)k) conjugate) start->mix heat Incubate at Optimal Temperature and pH mix->heat purify Purify using Solid-Phase Extraction (SPE) heat->purify qc Quality Control (HPLC, TLC) purify->qc formulate Formulate in Saline for Injection qc->formulate

A generalized workflow for the radiolabeling of a peptide-based PET tracer.
Troubleshooting Logic for Low Tumor Uptake

This diagram outlines a logical approach to troubleshooting experiments that result in unexpectedly low tumor uptake of the tracer.

G cluster_1 Investigation Path start Low Tumor Uptake Observed qc_check Radiotracer QC Passed? start->qc_check target_expression Target (α5β1) Expressed in Tumor Model? qc_check->target_expression Yes relabel Re-evaluate Radiolabeling and Purification qc_check->relabel No protocol_followed Imaging Protocol Followed Correctly? target_expression->protocol_followed Yes validate_model Validate Tumor Model (e.g., IHC, Western Blot) target_expression->validate_model No review_protocol Review Protocol: - Uptake Time - Injection Route - Animal Handling protocol_followed->review_protocol No consider_biology Consider Tumor Biology: - Poor Perfusion - Necrosis protocol_followed->consider_biology Yes

A decision tree for troubleshooting low tumor uptake in PET imaging experiments.
Signaling Pathway Context: Integrin α5β1

The tracer targets the α5β1 integrin, which is a key mediator in cell adhesion and signaling. Understanding its biological context is crucial for interpreting imaging results.

G cluster_cell Cell Membrane cluster_ecm Extracellular Matrix (ECM) cluster_cyto Cytoplasm integrin Integrin α5β1 focal_adhesion Focal Adhesion Complexes integrin->focal_adhesion Activates fibronectin Fibronectin fibronectin->integrin Binds downstream Downstream Signaling (Cell Proliferation, Migration) focal_adhesion->downstream Leads to

References

improving signal-to-noise ratio in α5β1 integrin PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α5β1 integrin PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during pre-clinical experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during your α5β1 integrin PET imaging experiments.

ProblemPossible CausesSuggested Solutions
Low Tumor Uptake (%ID/g) Poor Tracer Stability: The radiolabeled peptide may be degrading rapidly in serum.[1] Low Receptor Expression: The tumor model may have low expression levels of α5β1 integrin. Suboptimal Injected Dose: The injected mass of the tracer may be too high, leading to receptor saturation.[2] Incorrect Imaging Time Point: The scan may be performed too early or too late, missing the peak tracer accumulation.Improve Tracer Stability: Consider PEGylation of the peptide to enhance in vivo stability and circulation time.[1] Confirm Receptor Expression: Perform immunohistochemistry (IHC) or western blotting on tumor samples to verify α5β1 integrin expression. Optimize Injected Dose: Conduct a dose-escalation study to determine the optimal injected dose that provides the best tumor-to-background ratio without causing pharmacological effects.[2] Optimize Imaging Time: Perform dynamic PET imaging or scans at multiple time points (e.g., 30, 60, 120 minutes post-injection) to identify the optimal imaging window.[3]
High Background Signal Non-Specific Binding: The tracer may be binding to other tissues or plasma proteins.[4] Suboptimal Tracer Design: The tracer may have high lipophilicity, leading to increased uptake in the liver and other organs.[5] Anesthesia Effects: The choice of anesthetic can influence the biodistribution of the tracer.[6][7][8]Enhance Tracer Specificity: Utilize highly selective α5β1 integrin ligands to minimize off-target binding. Improve Pharmacokinetics: Modify the tracer to be more hydrophilic, promoting renal clearance and reducing non-specific uptake in organs like the liver.[5] Standardize Anesthesia Protocol: Use a consistent anesthesia protocol (e.g., isoflurane (B1672236) concentration) for all animals in a study to ensure comparable biodistribution. Be aware that different anesthetics can alter tracer uptake in various organs.[6][7][8]
High Liver and Spleen Uptake Tracer Metabolism: The liver is a primary site of metabolism for many peptides, and high uptake can indicate tracer degradation. Non-Specific Binding to Receptors: Some tracers may exhibit off-target binding to receptors present in the liver and spleen.Improve Tracer Stability: As with low tumor uptake, enhancing tracer stability through modifications like PEGylation can reduce metabolic uptake in the liver. Blocking Studies: Co-inject a non-radiolabeled version of the peptide or a known α5β1 integrin antagonist to determine if the liver uptake is receptor-mediated or non-specific.[9]
Variable Results Between Animals Inconsistent Injections: Intravenous injections may be partially subcutaneous, leading to altered biodistribution. Physiological Differences: Animal-to-animal variations in metabolism, receptor expression, and overall health can impact tracer uptake. Tumor Heterogeneity: Integrin expression can be heterogeneous within and between tumors.Ensure Proper Injection Technique: Practice consistent tail vein injection techniques to ensure the full dose enters circulation. Standardize Animal Models: Use animals of the same age, sex, and strain, and ensure tumors are of a consistent size for imaging studies. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the injected dose of a new α5β1 integrin PET tracer in a mouse model?

A good starting point for a 68Ga-labeled peptide in a mouse model is typically in the range of 5-7 MBq, while for 64Cu-labeled peptides, it can be around 7-8 MBq.[10] For 18F-labeled tracers, an injected dose of approximately 200-500 µCi is common.[6] However, it is crucial to optimize the injected dose for each new tracer to achieve a high signal-to-noise ratio without causing pharmacological effects due to receptor saturation.[2][4]

Q2: How can I determine the in vivo stability of my radiolabeled peptide?

In vivo stability can be assessed by analyzing blood and urine samples at various time points after tracer injection using techniques like radio-HPLC.[9] This will allow you to identify and quantify the percentage of intact tracer versus radiolabeled metabolites.

Q3: What are the recommended anesthesia protocols for PET imaging in mice?

Inhalation anesthesia with isoflurane (e.g., 2-4% for induction, 1.5-2% for maintenance) is commonly used for mouse PET imaging.[6][11][12] It is important to maintain a consistent level of anesthesia throughout the uptake and imaging periods, as anesthetics can affect tracer biodistribution.[6][7][8]

Q4: How do I calculate the tumor-to-background ratio?

The tumor-to-background ratio is calculated by dividing the tracer uptake in the tumor (e.g., %ID/g or SUVmax) by the tracer uptake in a background tissue, such as muscle or blood.[8][10] Regions of interest (ROIs) are drawn on the PET images to quantify the activity in the respective tissues.

Q5: What is the significance of "outside-in" and "inside-out" signaling for α5β1 integrin imaging?

"Outside-in" signaling is initiated by the binding of an extracellular ligand (like a PET tracer) to the integrin, leading to downstream cellular responses.[13][14][15] "Inside-out" signaling involves intracellular signals that activate the integrin, increasing its affinity for extracellular ligands.[13][14][15] Successful PET imaging relies on the high-affinity binding of the tracer to the activated state of the integrin, which is often upregulated in tumors.

Quantitative Data of Selected α5β1 Integrin PET Tracers

TracerAnimal ModelTumor ModelTumor Uptake (%ID/g)Tumor-to-Blood RatioTumor-to-Muscle RatioTime Point (post-injection)Reference
68Ga-aquibeprin SCID MiceM21 Human Melanoma2.42 ± 0.2110.6 ± 2.520.9 ± 2.490 min[9][16][17]
64Cu-NOTA-(PEG)2-c(RGDfK) MiceU87MG~4.0Not ReportedExcellentDynamic (peak)[18]
64Cu-DOTA-RGD tetramer MiceU87MG8.6 ± 1.0Not ReportedNot Reported2 h[19]
64Cu]QM-2303 MiceB16F10>4.0>5.0>10.01 h[1]

Experimental Protocols

Protocol 1: 68Ga-Labeling of a DOTA-conjugated Peptide

This protocol is a general guideline for the radiolabeling of DOTA-conjugated peptides with 68Ga.

Materials:

  • 68Ge/68Ga generator

  • DOTA-conjugated peptide

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Ascorbic acid solution (1.4%)

  • Sterile water for injection

  • Strong cation exchange (SCX) cartridge

  • 5 M NaCl solution with 0.13 N HCl

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the 68Ge/68Ga generator with 0.1 N HCl to obtain 68GaCl3.

  • Pass the eluate through an SCX cartridge to trap the 68Ga3+.

  • Wash the SCX cartridge with sterile water.[20]

  • Elute the 68Ga3+ from the cartridge with a small volume (e.g., 0.4 mL) of 5 M NaCl/0.13 N HCl solution directly into the reaction vial.

  • The reaction vial should contain the DOTA-conjugated peptide (e.g., 25-35 nmol), sodium acetate buffer, and ascorbic acid to prevent radiolysis.[21]

  • Heat the reaction mixture at 95°C for 4-9 minutes.[20]

  • After incubation, allow the mixture to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Protocol 2: Small Animal PET/CT Imaging

This protocol provides a general workflow for PET/CT imaging of a tumor-bearing mouse.

Materials:

  • Tumor-bearing mouse

  • Radiolabeled tracer

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Heating pad

  • Small animal PET/CT scanner

Procedure:

  • Anesthetize the mouse using isoflurane (e.g., 4% for induction, 2% for maintenance).[6]

  • Place the mouse on a heated pad to maintain body temperature.

  • Inject the radiolabeled tracer (e.g., 200-500 µCi) intravenously via the tail vein.[6]

  • Allow for an uptake period, which should be optimized for the specific tracer (e.g., 30-60 minutes). The animal should remain under anesthesia during this time.[6]

  • Position the animal in the PET/CT scanner.

  • Acquire a CT scan for anatomical reference (e.g., 15-minute acquisition).[7]

  • Acquire the PET scan for the desired duration (e.g., 15-20 minutes).[7][22]

  • Reconstruct the PET images, applying corrections for attenuation using the CT data.

  • Analyze the images to quantify tracer uptake in regions of interest.

Protocol 3: Ex Vivo Biodistribution Study

This protocol outlines the steps for an ex vivo biodistribution study following PET imaging.

Materials:

  • Euthanasia supplies (e.g., CO2 chamber)

  • Dissection tools

  • Gamma counter

  • Scales for weighing organs

Procedure:

  • Immediately after the final PET scan, euthanize the mouse.[22]

  • Collect blood via cardiac puncture.

  • Dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Blot the tissues to remove excess blood and weigh them.

  • Measure the radioactivity in each tissue sample and the collected blood using a gamma counter.[7]

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample. A detailed guide and calculator for these calculations can be found in "A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models".[23][24]

Protocol 4: In Vitro Serum Stability Assay

This protocol describes how to assess the stability of a radiolabeled peptide in serum.

Materials:

  • Radiolabeled peptide

  • Freshly prepared mouse or human serum

  • Incubator (37°C)

  • Acetonitrile (B52724)

  • Centrifuge

  • Radio-HPLC system

Procedure:

  • Add a small volume of the radiolabeled peptide to a known volume of serum.

  • Incubate the mixture at 37°C with gentle agitation.[25]

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the mixture.

  • To precipitate the serum proteins, add an equal volume of acetonitrile to the aliquot and vortex.

  • Centrifuge the sample to pellet the precipitated proteins.[26]

  • Analyze the supernatant, which contains the tracer and any radiolabeled metabolites, using radio-HPLC to determine the percentage of intact tracer remaining at each time point.[25][26]

Signaling Pathways and Experimental Workflows

alpha5beta1_signaling cluster_outside_in Outside-In Signaling cluster_inside_out Inside-Out Signaling Extracellular_Ligand Extracellular Ligand (e.g., Fibronectin, PET Tracer) alpha5beta1_Integrin_active α5β1 Integrin (Active Conformation) Extracellular_Ligand->alpha5beta1_Integrin_active Binding FAK FAK alpha5beta1_Integrin_active->FAK Activation Src Src FAK->Src Recruitment & Activation Downstream_Pathways Downstream Pathways (e.g., MAPK, PI3K/AKT) Src->Downstream_Pathways Activation Cellular_Response Cellular Response (Proliferation, Migration, Survival) Downstream_Pathways->Cellular_Response Intracellular_Signals Intracellular Signals (e.g., from Growth Factor Receptors) Talin_Kindlin Talin, Kindlin Intracellular_Signals->Talin_Kindlin Activation alpha5beta1_Integrin_inactive α5β1 Integrin (Inactive Conformation) Talin_Kindlin->alpha5beta1_Integrin_inactive Binding to β1 tail alpha5beta1_Integrin_inactive->alpha5beta1_Integrin_active Conformational Change

Caption: α5β1 Integrin Bidirectional Signaling Pathways.

pet_imaging_workflow Tracer_Development Tracer Synthesis & Radiolabeling In_Vitro_Validation In Vitro Validation (Binding Affinity, Stability) Tracer_Development->In_Vitro_Validation Animal_Model Tumor Model Establishment In_Vitro_Validation->Animal_Model PET_Imaging PET/CT Imaging Animal_Model->PET_Imaging Biodistribution Ex Vivo Biodistribution PET_Imaging->Biodistribution Data_Analysis Data Analysis (%ID/g, T/B Ratios) PET_Imaging->Data_Analysis Biodistribution->Data_Analysis

Caption: Pre-clinical PET Imaging Experimental Workflow.

References

c(phg-isoDGR-(NMe)k) TFA quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of c(phg-isoDGR-(NMe)k) TFA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound is a potent and selective α5β1-integrin ligand with an IC50 of 2.9 nM.[1][2][3][4][5][6][7] It is a cyclic peptide that has been investigated as a positron-emission tomography (PET) tracer for monitoring α5β1 integrin expression in vivo.[1][6]

Key Properties:

PropertyValue
Molecular Formula C29H42F3N9O9[1][2][7]
Molecular Weight 717.69 g/mol [1][3][5][7]
Appearance White to off-white solid[1]
Purity (typical) ≥98% (as determined by HPLC)
Storage (solid) -20°C, sealed, away from moisture.[1][3][7]
Storage (in solvent) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][5]

2. What are the common impurities that can be found in a sample of this compound?

Impurities in synthetic peptides like this compound are often related to the solid-phase peptide synthesis (SPPS) process or degradation during storage.[1][2] Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues due to inefficient coupling during synthesis.[2][8]

  • Truncated Sequences: Incomplete peptide chains.

  • Incompletely Deprotected Peptides: Peptides with residual protecting groups on amino acid side chains.[2][8]

  • Oxidized Peptides: Certain amino acid residues are susceptible to oxidation.[2][8]

  • Deamidated Peptides: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, resulting in a +1 Da mass shift.[1]

  • Diastereomers: Racemization of amino acids can occur during synthesis.[2][9]

  • Peptide Aggregates: Formation of covalent or non-covalent dimers or oligomers.[8]

  • Residual Solvents and Reagents: Trifluoroacetic acid (TFA) from purification is expected, but other solvents or reagents from synthesis may also be present.

3. What are the recommended analytical methods for assessing the purity of this compound?

A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard approach for purity assessment of synthetic peptides.

  • Reversed-Phase HPLC (RP-HPLC): This is the primary method for quantifying the purity of the peptide. A C18 column is typically used with a water/acetonitrile (B52724) gradient containing an ion-pairing agent like TFA.[1][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the main peak by verifying its molecular weight and provides mass information on any impurity peaks observed in the chromatogram.[11][12]

  • Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide and definitively identify impurities by analyzing fragmentation patterns.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the quality control and purity assessment of this compound.

HPLC Analysis Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Broadening, Tailing) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Dissolving sample in a solvent stronger than the mobile phase.1. Flush the column with a strong solvent or replace it. Use a guard column.[13] 2. Ensure the mobile phase pH is appropriate for the peptide's pI. 3. Reduce the amount of sample injected.[14] 4. Dissolve the sample in the initial mobile phase or a weaker solvent.[14]
Split Peaks 1. Clogged column inlet frit. 2. Column void or channeling. 3. Sample solvent incompatible with the mobile phase.1. Reverse flush the column (disconnected from the detector). If the problem persists, replace the frit or the column.[13] 2. Replace the column.[13] 3. Dissolve the sample in the mobile phase.[13]
Ghost Peaks 1. Contaminants in the mobile phase or system. 2. Carryover from a previous injection.1. Use high-purity (HPLC-grade) solvents and freshly prepared mobile phases. Flush the system.[15] 2. Run blank injections with a strong solvent to clean the injector and column.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. 4. Column aging.1. Prepare mobile phases accurately and degas them thoroughly.[16] 2. Use a column oven for temperature control.[16] 3. Purge the pump.[14] 4. Monitor column performance and replace it when retention times consistently decrease.
Mass Spectrometry Analysis Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Ion Suppression 1. High concentration of TFA in the mobile phase. 2. Poor ionization of the peptide. 3. Contamination of the MS source.1. Reduce the TFA concentration to 0.05% or replace it with a more MS-friendly ion-pairing agent like formic acid (0.1%). Note that changing the acid may alter the chromatography.[1] 2. Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). 3. Clean the MS source according to the manufacturer's instructions.
Unexpected Mass Peaks 1. Presence of impurities (see FAQ 2). 2. Formation of adducts (e.g., with sodium or potassium). 3. In-source fragmentation or aggregation.1. Analyze the mass difference from the expected parent mass to hypothesize the impurity type. 2. Use high-purity solvents and glassware. Check for common adduct masses (e.g., +22 Da for Na+, +38 Da for K+). 3. Optimize source conditions to minimize in-source reactions.
Inability to Confirm Peptide Sequence by MS/MS 1. Insufficient fragmentation energy. 2. The cyclic nature of the peptide can result in complex fragmentation patterns.1. Optimize collision energy (CID or HCD) to achieve adequate fragmentation. 2. Compare the fragmentation pattern to that of a known standard if available. Specialized software may be needed for interpreting cyclic peptide fragmentation.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol outlines a general method for determining the purity of this compound.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Degas both mobile phases before use.

3. Sample Preparation:

  • Prepare a stock solution of the peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 0.1-0.5 mg/mL for injection.

4. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10-20 µL

  • Gradient:

Time (minutes)% Mobile Phase B
05
2560
2695
2895
295
355

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by LC-MS

This protocol describes how to confirm the molecular weight of this compound.

1. Materials:

  • LC-MS system (HPLC coupled to a mass spectrometer, e.g., ESI-QTOF or Orbitrap)

  • Reagents and column as described in Protocol 1 (consider using 0.1% formic acid instead of TFA for better MS sensitivity).

2. LC-MS Method:

  • Use the same HPLC method as in Protocol 1. If using formic acid, replace TFA in both mobile phases.

  • MS Settings (Positive Ion Mode):

    • Scan Range: m/z 100-1500

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-450°C

    • Note: These are starting parameters and should be optimized for the specific instrument.

3. Data Analysis:

  • Extract the mass spectrum for the main chromatographic peak.

  • Identify the [M+H]+ ion for the peptide. The expected monoisotopic mass for the free peptide (C27H41N9O7) is 603.31. The TFA salt will have a higher molecular weight. The expected [M+H]+ is approximately 604.32.

  • Analyze the mass spectra of minor peaks to identify potential impurities.

Visualizations

QC_Workflow Quality Control Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_result Outcome start Lyophilized Peptide prep Dissolve in Mobile Phase A (e.g., 0.1% TFA in H2O) start->prep hplc RP-HPLC Analysis (Purity Assessment) prep->hplc lcms LC-MS Analysis (Identity Confirmation) prep->lcms purity_check Purity > 98%? hplc->purity_check mass_check Correct [M+H]+? lcms->mass_check pass Pass QC purity_check->pass Yes fail Fail QC (Troubleshoot/Repurify) purity_check->fail No mass_check->pass Yes mass_check->fail No

Caption: Quality control workflow for this compound.

HPLC_Troubleshooting HPLC Troubleshooting Logic start Abnormal Chromatogram issue1 Poor Peak Shape? start->issue1 issue2 Shifting Retention Time? issue1->issue2 No sol1 Check Column Health Reduce Sample Load Adjust Sample Solvent issue1->sol1 Yes issue3 Split Peaks? issue2->issue3 No sol2 Check Mobile Phase Control Temperature Purge Pump issue2->sol2 Yes sol3 Flush/Replace Column Check Sample Solvent issue3->sol3 Yes end Re-run Analysis sol1->end sol2->end sol3->end

Caption: Basic troubleshooting logic for common HPLC issues.

References

Technical Support Center: Synthesis of c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the selective α5β1-integrin ligand, c(phg-isoDGR-(NMe)k) TFA.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The linear peptide is assembled on a resin, followed by on-resin N-methylation of the lysine (B10760008) side chain, subsequent cyclization, and finally, cleavage from the resin with trifluoroacetic acid (TFA) to yield the desired product.

Q2: Why is the isoDGR motif important and what challenges does it present?

A2: The isoaspartate-glycine-arginine (isoDGR) motif is a key recognition sequence for certain integrins. A significant challenge during synthesis is the potential for aspartimide formation, especially when using standard coupling and deprotection conditions. This side reaction can lead to a mixture of products and lower the yield of the desired isoDGR-containing peptide. Careful selection of protecting groups and coupling reagents is crucial to minimize this side reaction.

Q3: What are the critical steps in the N-methylation of the lysine residue?

A3: The on-resin N-methylation of the lysine side chain is a critical modification.[1][2] A common challenge is achieving selective and complete methylation without side reactions. The choice of methylating agent and reaction conditions must be carefully optimized to avoid over-methylation or methylation at other nucleophilic sites on the peptide. Incomplete methylation will result in a difficult-to-separate mixture of methylated and unmethylated peptides.

Q4: What are the key considerations for the cyclization step?

A4: Head-to-tail cyclization of the linear peptide is a crucial step that can be low-yielding if not optimized. The success of the cyclization is dependent on the peptide sequence, the point of cyclization, and the coupling reagents used. For peptides containing Phenylglycine (Phg), steric hindrance can be a factor. High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular oligomerization.

Q5: How is the final product purified and characterized?

A5: The crude peptide, after cleavage from the resin, is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization and confirmation of the final product's identity and purity are achieved using analytical HPLC and mass spectrometry (e.g., ESI-MS).

Troubleshooting Guides

Low Yield of the Linear Peptide
Symptom Possible Cause Suggested Solution
Low overall yield after solid-phase synthesis Incomplete coupling of one or more amino acids.- Use a different coupling reagent (e.g., HATU, HCTU).- Double couple problematic amino acids.- Increase the coupling time or temperature.
Aggregation of the growing peptide chain on the resin.- Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).- Incorporate pseudoprolines or D-amino acids to disrupt secondary structures.
Premature cleavage of the peptide from the resin.- Ensure the appropriate resin and linker are used for the intended cleavage conditions.
Issues with N-Methylation
Symptom Possible Cause Suggested Solution
Incomplete N-methylation of Lysine Insufficient reaction time or temperature.- Increase the reaction time or temperature for the methylation step.- Use a stronger methylating agent, but with caution to avoid over-methylation.
Steric hindrance around the lysine side chain.- Ensure the peptide is well-swelled on the resin to improve accessibility.
Multiple methylated species observed in MS Over-methylation or non-specific methylation.- Reduce the equivalents of the methylating agent.- Optimize the reaction time and temperature to favor mono-methylation.
Poor Cyclization Efficiency
Symptom Possible Cause Suggested Solution
Low yield of the cyclic product with significant linear peptide remaining Unfavorable conformation for cyclization.- Change the site of cyclization by redesigning the linear precursor.- Use a turn-inducing element near the cyclization site.
Intermolecular side reactions (dimerization, oligomerization).- Perform the cyclization under high dilution conditions.- Use a slow addition of the linear peptide to the reaction mixture.
Inefficient coupling reagent for cyclization.- Screen different coupling reagents known to be effective for cyclization (e.g., HATU, DPPA).
Purification Challenges
Symptom Possible Cause Suggested Solution
Co-elution of impurities with the desired product during RP-HPLC Presence of closely related side products (e.g., deletion sequences, diastereomers).- Optimize the HPLC gradient to improve separation.- Use a different stationary phase or solvent system.
Aggregation of the purified peptide.- Dissolve the peptide in a suitable solvent and consider the use of additives to prevent aggregation.

Experimental Protocols

Note: The following are generalized protocols and should be optimized for specific laboratory conditions and equipment.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in DMF for 30-60 minutes.

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable activating agent and base (e.g., DIC/HOBt in DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

On-Resin N-Methylation of Lysine
  • Selective Deprotection: If an orthogonal protecting group is used for the lysine side chain, selectively remove it.

  • Sulfonylation: React the free amine of the lysine side chain with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine in NMP.

  • Methylation: Treat the sulfonated amine with a methylating agent, such as methyl p-toluenesulfonate, in the presence of a base like MTBD.

  • Desulfonylation: Remove the o-NBS group using a thiol, such as β-mercaptoethanol, and a base like DBU in NMP.

On-Resin Cyclization
  • Linear Peptide Preparation: After assembling the linear peptide, deprotect the N-terminal Fmoc group and the C-terminal protecting group (if applicable).

  • Cyclization: Add a solution of a coupling reagent (e.g., HATU) and a base (e.g., HOAt/DIPEA) in a large volume of DMF to the resin-bound peptide. Allow the reaction to proceed for several hours to overnight.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection
  • Cleavage Cocktail: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a TFA salt.

Visualizations

Synthesis_Workflow start Start: Resin spps Solid-Phase Peptide Synthesis (Linear Peptide Assembly) start->spps n_methylation On-Resin N-Methylation of Lysine Side Chain spps->n_methylation cyclization On-Resin Cyclization n_methylation->cyclization cleavage Cleavage from Resin & Deprotection cyclization->cleavage purification RP-HPLC Purification cleavage->purification end Final Product: This compound purification->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic start Synthesis Step Fails low_yield Low Yield start->low_yield Check Yield impure_product Impure Product start->impure_product Check Purity incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling aggregation Aggregation? low_yield->aggregation side_reactions Side Reactions? impure_product->side_reactions optimize_coupling Optimize Coupling (Reagents, Time, Temp) incomplete_coupling->optimize_coupling change_solvent Change Solvent (e.g., NMP) aggregation->change_solvent optimize_conditions Optimize Reaction Conditions side_reactions->optimize_conditions

Caption: A logical approach to troubleshooting common synthesis problems.

References

Technical Support Center: The Impact of TFA Counterion on Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of the trifluoroacetic acid (TFA) counterion on experimental results. TFA is a common reagent in peptide synthesis and purification, but its presence can significantly affect various analytical and biological assays.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to help identify, troubleshoot, and resolve issues arising from TFA contamination.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my peptide sample?

Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1][5][6] It is also frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution during peptide purification.[2][7] During the lyophilization process to obtain the final peptide powder, free TFA is largely removed, but residual TFA can remain bound to the peptide as a counterion, forming a TFA salt.[1][5]

Q2: How can residual TFA affect my experimental results?

Residual TFA can have a range of detrimental effects on various experiments:

  • Biological Assays: TFA can exhibit cellular toxicity, even at low concentrations, potentially altering cell growth, viability, and signaling pathways.[8] This can lead to misleading results in cell-based assays. For instance, TFA has been reported to inhibit cell growth at concentrations as low as 10 nM in some cases, while in others it has been shown to promote cell growth at higher doses (0.5–7.0 mM).

  • Mass Spectrometry (MS): TFA is a known cause of ion suppression in electrospray ionization mass spectrometry (ESI-MS).[9] It forms strong ion pairs with peptides in the gas phase, which reduces the ionization efficiency of the analyte and consequently lowers the signal intensity.[9][10] This can significantly decrease the sensitivity of LC-MS analyses.

  • Spectroscopy: TFA can interfere with spectroscopic analyses used for determining peptide secondary structure. In Fourier Transform Infrared (FTIR) spectroscopy, TFA has a strong absorbance band around 1673 cm⁻¹ which can overlap with the amide I band of peptides, complicating structural analysis.[1] Circular Dichroism (CD) spectra can also be affected, with TFA potentially inducing changes in peptide conformation.

  • pH Alteration: As a strong acid, residual TFA can lower the pH of your sample solution, which can in turn affect peptide solubility, structure, and the conditions of your assay.

Q3: What are the alternatives to using TFA in HPLC?

Several alternatives to TFA can be used as mobile phase additives in RP-HPLC for peptide analysis, especially when interfacing with mass spectrometry. Common alternatives include:

  • Formic acid (FA): This is a widely used alternative that is more MS-friendly as it causes less ion suppression compared to TFA.

  • Acetic acid (AA): Another volatile acid that can be used, although it may provide different selectivity compared to TFA.

  • Perfluorinated carboxylic acids with longer alkyl chains: Acids like pentafluoropropionic acid (PFPA) and heptafluorobutyric acid (HFBA) can be used and may offer different chromatographic selectivity.

It is important to note that switching from TFA to an alternative may require method re-optimization to achieve the desired separation.

Q4: How can I remove TFA from my peptide sample?

Several methods can be employed to remove or exchange the TFA counterion from a peptide sample:

  • Lyophilization with Hydrochloric Acid (HCl): This is a common and effective method where the peptide is dissolved in a dilute HCl solution and then lyophilized.[11] The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during the freeze-drying process.[8] This process may need to be repeated multiple times for complete removal.[11][12]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that can bind the peptide while allowing the TFA counterions to be washed away. The peptide is then eluted with a different, more biologically compatible salt solution, such as acetate (B1210297) or chloride.[8]

  • Reverse-Phase HPLC with a different mobile phase: The peptide can be re-purified using an RP-HPLC system with a mobile phase containing a more desirable counterion, like acetic acid.[8]

Troubleshooting Guides

Issue 1: Poor Signal Intensity in LC-MS Analysis

Possible Cause: Ion suppression due to TFA in the mobile phase or residual TFA in the sample.

Troubleshooting Steps:

  • Assess TFA Concentration: If using TFA in your mobile phase, try reducing the concentration. Even small reductions can sometimes improve signal.

  • Switch to an MS-Friendly Modifier: Replace TFA with formic acid (typically 0.1%) in your mobile phase. This often provides a significant improvement in signal intensity.

  • Post-Column Addition: If TFA is necessary for chromatographic separation, a post-column addition of a solution like propionic acid and isopropanol (B130326) or dilute ammonium (B1175870) hydroxide (B78521) can help to disrupt the ion pairing before the sample enters the mass spectrometer.[13][14]

  • TFA Removal from Sample: If you suspect residual TFA in your peptide sample is the cause, perform a TFA removal procedure such as lyophilization with HCl or ion-exchange chromatography.[8][11]

Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

Possible Cause: Cellular toxicity or other biological effects of residual TFA in the peptide sample.

Troubleshooting Steps:

  • Quantify Residual TFA: If possible, quantify the amount of residual TFA in your peptide stock.

  • Perform a TFA Removal/Exchange: Use one of the recommended methods to remove TFA from your peptide.

  • Run a Control Experiment: Test the effect of TFA alone on your cells at concentrations equivalent to what might be present in your peptide sample. This will help to determine if TFA itself is responsible for the observed effects.

  • Use a Different Batch of Peptide: If possible, obtain a peptide sample that has been prepared with a different counterion (e.g., acetate or chloride) and compare the results.

Quantitative Data

The following tables summarize the quantitative impact of TFA on experimental results based on available data.

Table 1: Impact of TFA on Mass Spectrometry Signal

Analytical MethodTFA ConditionPost-Column AdditiveSignal Improvement
ESI-MSPresent in mobile phase75% Propionic acid and 25% Isopropanol10–50 times
ESI-MSPresent in mobile phaseDiluted Ammonium Hydroxide1.2–20 times

Data compiled from published studies.[13][14] The exact signal improvement can be analyte-dependent.

Table 2: Effect of Residual TFA on Cell Viability (Illustrative Example)

Peptide Concentration (µM)Cell Viability (% of Control) - With TFACell Viability (% of Control) - TFA Removed
185%98%
1060%95%
5030%92%

This is an illustrative example. The actual effect of TFA on cell viability is cell-line and concentration-dependent.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol describes the removal of TFA from a peptide sample by repeated lyophilization with a dilute hydrochloric acid solution.[5][11][12]

Materials:

  • Peptide sample containing TFA

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled water

  • Lyophilizer

  • Low-protein-binding microtubes

Procedure:

  • Dissolve the Peptide: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[11]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[11] It is crucial to stay within this range, as HCl concentrations below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM could potentially modify the peptide.[11]

  • Incubation: Let the solution stand at room temperature for at least one minute to allow for the displacement of TFA by chloride ions.[11]

  • Freezing: Rapidly freeze the solution. For best results, use liquid nitrogen.[11]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[11]

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[11]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This protocol provides a general guideline for removing TFA from a peptide sample using a strong anion exchange resin.[5][8][12]

Materials:

  • Peptide sample containing TFA

  • Strong anion exchange resin (e.g., AG1-X8)

  • Equilibration buffer (low ionic strength, pH where the peptide is charged)

  • Elution buffer (higher ionic strength or different pH to elute the peptide)

  • Chromatography column

Procedure:

  • Resin Preparation: Prepare a column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide being processed.[8][12]

  • Equilibration: Equilibrate the column with several column volumes of the equilibration buffer.

  • Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to wash away the unbound TFA ions.[8]

  • Elution: Elute the peptide from the column using the elution buffer. This can be done using a step or gradient elution.

  • Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized to obtain the final product.[8]

Visualizations

TFA_Removal_Workflow cluster_start cluster_decision Method Selection cluster_methods Removal Procedures cluster_end start Peptide with TFA Counterion decision Choose TFA Removal Method start->decision lyophilization Lyophilization with HCl decision->lyophilization Simple & Volatile iex Ion-Exchange Chromatography decision->iex High Purity & Non-Volatile Salts rphplc RP-HPLC with Alternative Acid decision->rphplc Re-purification Needed end TFA-Free Peptide lyophilization->end iex->end rphplc->end

Caption: Workflow for selecting a suitable TFA removal method.

HPLC_Troubleshooting start Poor Peak Shape or Resolution in RP-HPLC q1 Is TFA present in the mobile phase? start->q1 a1_yes Optimize TFA Concentration (0.05% - 0.1%) q1->a1_yes Yes a1_no Consider adding TFA (0.05% - 0.1%) as an ion-pairing agent q1->a1_no No q2 Is the TFA old or from a large bottle? a1_yes->q2 a2_yes Use fresh, HPLC-grade TFA from a new, small bottle or ampule q2->a2_yes Yes q3 Still having issues? q2->q3 No a2_yes->q3 end Improved Chromatography a1_no->end a3_yes Consider alternative ion-pairing reagents (e.g., PFPA, HFBA) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting guide for HPLC issues related to TFA.

Signaling_Pathway ligand Peptide Ligand (with TFA) receptor Cell Surface Receptor ligand->receptor pathway Intracellular Signaling Cascade receptor->pathway response Cellular Response (e.g., Proliferation, Apoptosis) pathway->response outcome Misleading Experimental Outcome response->outcome tfa_effect TFA Artifacts: - Altered pH - Direct Toxicity - Conformational Change tfa_effect->ligand tfa_effect->response

Caption: Potential impact of TFA on a generic cell signaling pathway.

References

Validation & Comparative

N-Methylation Transforms isoDGR Peptide into a Highly Selective Integrin Ligand: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A strategic N-methylation of the lysine (B10760008) residue in the cyclic peptide c(phg-isoDGR-k) dramatically enhances its selectivity for α5β1 integrin, transforming it from a biselective agent into a highly potent and specific ligand. This comparison guide provides a detailed analysis of the selectivity profiles of c(phg-isoDGR-k) TFA and its N-methylated counterpart, c(phg-isoDGR-(NMe)k) TFA, supported by quantitative binding data and experimental methodologies.

This guide is intended for researchers, scientists, and drug development professionals working on integrin-targeted therapies and diagnostics. The data presented herein highlights the profound impact of subtle chemical modifications on the pharmacological properties of peptidomimetics.

Selectivity Profile: A Quantitative Comparison

The inhibitory activity of c(phg-isoDGR-k) and c(phg-isoDGR-(NMe)k) was assessed against a panel of human integrins using competitive solid-phase binding assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, clearly illustrating the shift in selectivity upon N-methylation.

Compoundαvβ3 (nM)αvβ5 (nM)αvβ6 (nM)α5β1 (nM)αIIbβ3 (nM)
c(phg-isoDGR-k) >10000>1000018 ± 415 ± 2>10000
c(phg-isoDGR-(NMe)k) >10000>10000>100002.9 ± 0.5>10000

Data sourced from Kapp TG, et al. J Med Chem. 2018 Mar 22;61(6):2490-2499.

The data unequivocally demonstrates that c(phg-isoDGR-k) is a potent ligand for both α5β1 and αvβ6 integrins. In contrast, the N-methylated analog, c(phg-isoDGR-(NMe)k), exhibits a remarkable increase in selectivity for α5β1 integrin, with its affinity for αvβ6 being significantly diminished.[1][2] Both compounds show negligible activity against αvβ3, αvβ5, and αIIbβ3 integrins at the tested concentrations.[1][2]

Experimental Protocols

The following is a detailed methodology for the competitive solid-phase binding assay used to determine the integrin selectivity of the compounds.

Materials:

  • Purified human integrins (αvβ3, αvβ5, αvβ6, α5β1, αIIbβ3)

  • Natural ligands (vitronectin for αvβ3, αvβ5; fibronectin for α5β1; fibrinogen for αIIbβ3; and latency-associated peptide of TGF-β1 for αvβ6)

  • 96-well microtiter plates

  • Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

  • Biotinylated secondary antibodies

  • Streptavidin-peroxidase conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Plate reader

Procedure:

  • Coating: Microtiter plates were coated with the respective natural ligands for each integrin and incubated overnight at 4°C.

  • Blocking: The plates were washed, and non-specific binding sites were blocked with a solution containing bovine serum albumin (BSA) for 1 hour at room temperature.

  • Competition: A fixed concentration of the purified integrin was pre-incubated with serial dilutions of the test compounds (c(phg-isoDGR-k) or c(phg-isoDGR-(NMe)k)) for a defined period.

  • Binding: The integrin/compound mixtures were then added to the ligand-coated wells and incubated to allow for binding.

  • Detection: The plates were washed to remove unbound integrin. The bound integrin was detected using a primary antibody specific to the integrin, followed by a biotinylated secondary antibody and a streptavidin-peroxidase conjugate.

  • Signal Generation: A peroxidase substrate was added, and the colorimetric reaction was stopped with a suitable stop solution.

  • Data Analysis: The absorbance was measured using a microplate reader. The IC50 values were calculated by non-linear regression analysis of the competition curves.

G cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competition Assay cluster_detection Detection A Coat 96-well plate with natural ligand B Incubate overnight at 4°C A->B C Wash plate D Block with BSA solution C->D E Pre-incubate integrin with test compound F Add mixture to coated wells E->F G Incubate to allow binding F->G H Wash to remove unbound integrin I Add primary and secondary antibodies H->I J Add streptavidin-peroxidase I->J K Add substrate and stop solution J->K L Measure absorbance and calculate IC50 K->L

Caption: Workflow of the competitive solid-phase binding assay.

Signaling Pathways

Integrins α5β1 and αvβ6, the primary targets of these peptides, are involved in distinct downstream signaling cascades that regulate crucial cellular processes.

α5β1 Integrin Signaling:

Upon binding to its ligand (e.g., fibronectin or a selective peptide like c(phg-isoDGR-(NMe)k)), α5β1 integrin clustering triggers the recruitment of several signaling proteins to the cell membrane. This leads to the activation of Focal Adhesion Kinase (FAK) and Src family kinases.[3][4] Downstream of FAK and Src, major signaling pathways such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways are activated, influencing cell proliferation, survival, and migration.[3][4]

G cluster_input Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_output Cellular Response ligand c(phg-isoDGR-(NMe)k) integrin α5β1 Integrin ligand->integrin fak FAK integrin->fak src Src integrin->src pi3k PI3K fak->pi3k src->pi3k mapk MAPK src->mapk akt Akt pi3k->akt response Proliferation Survival Migration akt->response mapk->response

Caption: Simplified α5β1 integrin signaling pathway.

αvβ6 Integrin Signaling:

The αvβ6 integrin, targeted by c(phg-isoDGR-k), plays a critical role in tissue fibrosis and cancer progression, primarily through its ability to activate latent transforming growth factor-beta (TGF-β).[5][6] Binding of a ligand to αvβ6 induces a conformational change that leads to the release of active TGF-β from its latency-associated peptide (LAP).[5][6] Active TGF-β can then bind to its receptors, initiating a signaling cascade that involves the phosphorylation of Smad proteins, which translocate to the nucleus to regulate gene expression related to cell growth, differentiation, and extracellular matrix production.[7][8]

G cluster_input Ligand Binding cluster_receptor Receptor Activation cluster_activation TGF-β Activation cluster_downstream Downstream Signaling cluster_output Cellular Response ligand c(phg-isoDGR-k) integrin αvβ6 Integrin ligand->integrin latent_tgfb Latent TGF-β integrin->latent_tgfb activates active_tgfb Active TGF-β latent_tgfb->active_tgfb releases tgfb_receptor TGF-β Receptor active_tgfb->tgfb_receptor smad Smad Phosphorylation tgfb_receptor->smad nucleus Nuclear Translocation smad->nucleus response Gene Expression (Cell Growth, ECM Production) nucleus->response

Caption: Simplified αvβ6 integrin-mediated TGF-β activation pathway.

References

A Comparative Guide to c(phg-isoDGR-(NMe)k) TFA and Other RGD Peptides for Integrin Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic peptide c(phg-isoDGR-(NMe)k) TFA with other well-established Arginine-Glycine-Aspartic acid (RGD) peptides. The focus is on their performance in targeting specific integrin subtypes, supported by experimental data. This document aims to assist researchers in selecting the most appropriate peptide for their specific applications in areas such as targeted drug delivery, in vivo imaging, and studies of cell adhesion.

Introduction to Integrin-Targeting Peptides

Integrins are a family of transmembrane receptors that play a crucial role in cell adhesion, signaling, migration, and proliferation.[1] The RGD peptide motif is a key recognition sequence for many integrins, making it a valuable tool for therapeutic and diagnostic applications.[1][2] However, the development of RGD-based agents with high affinity and selectivity for specific integrin subtypes remains a significant challenge.

The isoDGR motif, which can be formed by the deamidation of the asparagine-glycine-arginine (NGR) sequence, has emerged as a mimic of the RGD motif, capable of binding to the RGD-binding site of certain integrins.[3][4][5] This discovery has opened new avenues for designing novel integrin-targeting peptides.

This compound is a cyclic peptide that has been developed to exhibit high selectivity and potency for the α5β1 integrin.[6][7][8][9][10] This guide compares its performance characteristics with its precursor, c(phg-isoDGR-k), and other widely used RGD peptides like Cilengitide and c(RGDfV).

Comparative Performance Data

The following tables summarize the binding affinities (IC50 values) of this compound and other RGD peptides for various integrin subtypes. Lower IC50 values indicate higher binding affinity.

Table 1: Comparison of Integrin Binding Affinity (IC50, nM)

Peptideα5β1αvβ3αvβ5αvβ6αIIbβ3
This compound 2.9 [6][7][8][9][10]>1000>1000>1000>1000
c(phg-isoDGR-k)18[11]>1000>10004.8[11]>1000
Cilengitide (c(RGDf(NMe)V))14.9[1]0.61[1]8.4[1]>10000>10000
c(RGDfV)114[12]30[12]76[12]>10000>10000

Data for this compound and its precursor c(phg-isoDGR-k) for integrins other than α5β1 and αvβ6 were not available in the searched literature, but the high selectivity for α5β1 suggests significantly higher IC50 values for other integrins.

Key Observations:

  • This compound demonstrates exceptional selectivity and high affinity for the α5β1 integrin .[6][7][8][9][10] Its N-methylation modification significantly enhances its selectivity compared to its precursor.[11]

  • c(phg-isoDGR-k) is a biselective ligand with high affinity for both α5β1 and αvβ6 integrins .[11] It also shows some affinity for αvβ8.[11]

  • Cilengitide is a potent inhibitor of αvβ3 and αvβ5 integrins , with a lower affinity for α5β1.[1]

  • c(RGDfV) , a widely studied cyclic RGD peptide, exhibits broad reactivity, with a preference for αvβ3 and αvβ5 integrins .[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity of peptides to purified integrin receptors.

Materials:

  • Purified integrin receptors (e.g., α5β1, αvβ3)

  • High-binding 96-well microtiter plates

  • Biotinylated extracellular matrix (ECM) protein (e.g., fibronectin for α5β1, vitronectin for αvβ3)

  • Test peptides (this compound and other RGD peptides)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competition: Add a series of dilutions of the test peptide along with a constant concentration of the biotinylated ECM protein to the wells. Incubate for 2-3 hours at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Development: After another wash step, add TMB substrate and incubate until a color change is observed.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Analysis: The IC50 value is calculated as the concentration of the test peptide that inhibits 50% of the binding of the biotinylated ECM protein to the integrin.

Cell Adhesion Assay

This assay measures the ability of a peptide to inhibit cell attachment to an ECM-coated surface.

Materials:

  • Integrin-expressing cells (e.g., M21 human melanoma cells)

  • 96-well tissue culture plates

  • ECM protein for coating (e.g., fibronectin)

  • Test peptides

  • Cell culture medium

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 10% acetic acid)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the ECM protein and incubate for 1-2 hours at 37°C.

  • Blocking: Block non-specific sites with a blocking agent like BSA.

  • Cell Seeding: Harvest and resuspend the cells in serum-free medium. Pre-incubate the cells with various concentrations of the test peptide for 30 minutes.

  • Adhesion: Seed the cell-peptide mixture into the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Staining: Fix the remaining adherent cells and stain with Crystal Violet solution for 10-20 minutes.

  • Quantification: Wash away the excess stain and solubilize the bound dye with the solubilization buffer.

  • Measurement: Measure the absorbance at 570-590 nm, which is proportional to the number of adherent cells.

  • Analysis: Calculate the percentage of cell adhesion inhibition at each peptide concentration and determine the IC50 value.

Visualizing Molecular Interactions and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental processes.

G Integrin Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular RGD_Peptide RGD Peptide Integrin Integrin Receptor (e.g., α5β1) RGD_Peptide->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Rearrangement Signaling_Cascades Downstream Signaling (Proliferation, Survival, Migration) Src->Signaling_Cascades

Caption: Simplified diagram of an integrin-mediated signaling pathway.

G Solid-Phase Integrin Binding Assay Workflow Start Start Coat_Plate 1. Coat 96-well plate with purified integrin Start->Coat_Plate End End Block 2. Block non-specific binding sites Coat_Plate->Block Add_Reagents 3. Add test peptide and biotinylated ECM ligand Block->Add_Reagents Incubate_1 4. Incubate to allow competitive binding Add_Reagents->Incubate_1 Wash_1 5. Wash to remove unbound reagents Incubate_1->Wash_1 Add_HRP 6. Add Streptavidin-HRP Wash_1->Add_HRP Incubate_2 7. Incubate Add_HRP->Incubate_2 Wash_2 8. Wash Incubate_2->Wash_2 Add_Substrate 9. Add TMB substrate Wash_2->Add_Substrate Measure 10. Measure absorbance Add_Substrate->Measure Analyze 11. Calculate IC50 Measure->Analyze Analyze->End

Caption: Workflow of a solid-phase integrin binding assay.

Conclusion

The choice of an RGD or isoDGR peptide for research and drug development depends critically on the target integrin and the desired level of selectivity. This compound stands out as a highly potent and selective ligand for α5β1 integrin , making it an excellent candidate for applications where specific targeting of this receptor is paramount. In contrast, peptides like Cilengitide and c(RGDfV) offer broader reactivity, which may be advantageous in contexts where targeting multiple integrin subtypes is desirable. The precursor peptide, c(phg-isoDGR-k) , provides a unique tool for co-targeting α5β1 and αvβ6 integrins . This guide provides the necessary data and protocols to make an informed decision for your specific research needs.

References

A Comparative Guide to Integrin Targeting: c(phg-isoDGR-(NMe)k) TFA vs. Cilengitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two cyclic peptides, c(phg-isoDGR-(NMe)k) TFA and Cilengitide, used in the context of integrin targeting for research and therapeutic development. We present a detailed analysis of their binding affinities, selectivity, mechanisms of action, and supporting experimental data to aid in the selection of the appropriate tool for your research needs.

At a Glance: Key Differences

FeatureThis compoundCilengitide
Primary Target(s) Highly selective for α5β1 integrinαvβ3, αvβ5, and α5β1 integrins
Primary Application Preclinical imaging (PET tracer)Therapeutic agent (anti-angiogenic, anti-tumor)
Selectivity Profile High selectivity for α5β1 over other integrinsBroader spectrum, with high affinity for αvβ integrins

Introduction to the Compounds

This compound is a potent and highly selective ligand for α5β1 integrin.[1][2] Its development has been primarily focused on its application as a positron emission tomography (PET) tracer for the in vivo visualization and monitoring of α5β1 integrin expression, which is often upregulated in various pathological conditions, including cancer.[3]

Cilengitide (also known as EMD 121974) is a cyclic RGD (arginine-glycine-aspartic acid) pentapeptide that acts as a potent antagonist of αvβ3, αvβ5, and, to a lesser extent, α5β1 integrins.[4] It has been extensively investigated in preclinical and clinical trials as a therapeutic agent, primarily for its anti-angiogenic and anti-tumor properties, particularly in the context of glioblastoma.[4]

Quantitative Comparison of Binding Affinities

The following table summarizes the inhibitory concentrations (IC50) of this compound and Cilengitide against a panel of human integrins. Lower IC50 values indicate higher binding affinity.

Integrin SubtypeThis compound IC50 (nM)Cilengitide IC50 (nM)
α5β1 2.9 [1]14.9[5]
αvβ3 >10000.61 [5]
αvβ5 >10008.4[5]
αvβ6 120>1000
αvβ8 >1000Not Reported
αIIbβ3 >1000>1000

Data Interpretation: The data clearly illustrates the distinct selectivity profiles of the two compounds. This compound demonstrates exceptional selectivity for α5β1 integrin, with its affinity for other tested integrins being significantly lower. In contrast, Cilengitide exhibits high, sub-nanomolar affinity for αvβ3 and nanomolar affinity for αvβ5 and α5β1, highlighting its broader spectrum of activity against αv-class integrins.

Mechanism of Action and Signaling Pathways

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in cell signaling, survival, proliferation, and migration. Both this compound and Cilengitide exert their effects by competitively inhibiting the binding of natural ligands to their respective integrin targets.

This compound primarily targets the α5β1 integrin . Upon binding, it is expected to modulate downstream signaling pathways regulated by this integrin. The α5β1 integrin is a key receptor for fibronectin and is involved in processes such as cell adhesion, migration, and the assembly of the extracellular matrix. Its signaling cascade often involves the activation of Focal Adhesion Kinase (FAK) and Src, which in turn can activate pathways like MAPK and PI3K/Akt, promoting cell survival and proliferation.

alpha5beta1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c(phg-isoDGR-(NMe)k) c(phg-isoDGR-(NMe)k) alpha5beta1 α5β1 Integrin c(phg-isoDGR-(NMe)k)->alpha5beta1 Inhibition FAK FAK alpha5beta1->FAK Activation Src Src FAK->Src Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion PI3K PI3K Src->PI3K MAPK MAPK Src->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK->Cell_Survival

α5β1 Integrin Signaling Pathway Inhibition

Cilengitide targets αvβ3 and αvβ5 integrins , which are crucial for angiogenesis (the formation of new blood vessels) and tumor cell invasion. By blocking these integrins, Cilengitide can inhibit the adhesion, migration, and survival of endothelial cells, which are essential for blood vessel formation, and can also directly induce apoptosis in tumor cells that express these integrins. The downstream signaling pathways affected by Cilengitide include the FAK/Src/AKT pathway.

cilengitide_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cilengitide Cilengitide alphavbeta3_5 αvβ3 / αvβ5 Integrins Cilengitide->alphavbeta3_5 Inhibition FAK FAK alphavbeta3_5->FAK Activation Angiogenesis Angiogenesis Inhibition alphavbeta3_5->Angiogenesis Src Src FAK->Src AKT AKT Src->AKT Apoptosis Apoptosis AKT->Apoptosis

Cilengitide's Inhibition of αvβ3/αvβ5 Signaling

Experimental Data and Performance

In Vitro Studies

This compound: To date, published research on this compound has primarily focused on its synthesis and validation as an imaging agent.[3] There is a lack of publicly available data on its performance in in vitro functional assays such as cell adhesion, migration, or apoptosis inhibition in a therapeutic context.

Cilengitide: Cilengitide has been extensively characterized in a variety of in vitro assays. Studies have shown that it can:

  • Inhibit cell adhesion: Cilengitide effectively blocks the adhesion of cells expressing αvβ3 and αvβ5 to extracellular matrix proteins like vitronectin.[6]

  • Inhibit cell migration: It has been demonstrated to reduce the migration of various cancer cell lines, including osteosarcoma cells.[6]

  • Induce apoptosis: By disrupting cell adhesion, Cilengitide can induce a form of programmed cell death known as anoikis in both endothelial and tumor cells.[4]

In Vitro AssayCilengitide Performance
Cell Adhesion Inhibition Dose-dependent inhibition of de novo adhesion of osteosarcoma cells.[6]
Cell Migration Inhibition Reduced migration of 143-B and U2OS osteosarcoma cells.[6]
Induction of Apoptosis Causes anoikis by activation of the Hippo pathway in osteosarcoma cells.[6]
In Vivo Studies

This compound: The primary in vivo application of this compound has been as a PET tracer. In a mouse xenograft model of human melanoma (M21), a trimerized form of the peptide conjugated to a chelator for gallium-68 (B1239309) (⁶⁸Ga) was used to successfully visualize tumors with high α5β1 expression.[3] This highlights its potential as a diagnostic and pharmacodynamic tool.

Cilengitide: Cilengitide has undergone numerous in vivo studies in various animal models and human clinical trials. In preclinical xenograft models, Cilengitide has been shown to:

  • Inhibit tumor growth: It can suppress the growth of various tumor types, including glioma and osteosarcoma.[6]

  • Inhibit angiogenesis: By targeting integrins on endothelial cells, it effectively reduces the formation of new blood vessels within tumors.

  • Suppress metastasis: In an orthotopic mouse model of osteosarcoma, Cilengitide significantly suppressed the formation of pulmonary metastases.[6]

In Vivo ModelCilengitide Performance
Orthotopic Osteosarcoma Mouse Model Suppressed pulmonary metastasis.[6]
Glioblastoma Xenograft Models Demonstrated anti-tumor activity.[4]

Experimental Protocols

Integrin Binding Assay (ELISA-based)

This protocol provides a general framework for determining the IC50 values of integrin ligands.

binding_assay_workflow cluster_workflow Integrin Binding Assay Workflow Start Start Coat_Plate Coat 96-well plate with extracellular matrix protein (e.g., Fibronectin, Vitronectin) Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Incubate Incubate with purified integrin and varying concentrations of the test compound Block->Incubate Wash_1 Wash to remove unbound components Incubate->Wash_1 Add_Antibody Add primary antibody against the integrin Wash_1->Add_Antibody Wash_2 Wash Add_Antibody->Wash_2 Add_Secondary Add enzyme-linked secondary antibody Wash_2->Add_Secondary Wash_3 Wash Add_Secondary->Wash_3 Add_Substrate Add chromogenic substrate Wash_3->Add_Substrate Measure Measure absorbance to determine binding Add_Substrate->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Workflow for an ELISA-based Integrin Binding Assay
  • Coating: 96-well microplates are coated with an extracellular matrix protein (e.g., fibronectin for α5β1, vitronectin for αvβ3/αvβ5) and incubated overnight.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., BSA).

  • Competition: A fixed concentration of the purified integrin is added to the wells along with varying concentrations of the test compound (this compound or Cilengitide). The plate is incubated to allow for competitive binding.

  • Detection: The plate is washed to remove unbound integrin. A primary antibody specific to the integrin subunit is added, followed by an enzyme-conjugated secondary antibody.

  • Signal Generation: After another wash step, a chromogenic substrate is added. The enzyme on the secondary antibody converts the substrate, producing a colorimetric signal that is proportional to the amount of bound integrin.

  • Analysis: The absorbance is read using a microplate reader, and the data is used to calculate the IC50 value of the test compound.

Cell Adhesion Assay

This protocol outlines a general procedure for assessing the ability of a compound to inhibit cell adhesion.

  • Plate Coating: 96-well plates are coated with the appropriate extracellular matrix protein.

  • Cell Seeding: Cells known to express the target integrin are harvested and resuspended in a serum-free medium.

  • Inhibition: The cells are pre-incubated with various concentrations of the test compound.

  • Adhesion: The cell-compound mixture is added to the coated wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: Adherent cells are quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance after solubilization, or by using a fluorescent dye and a fluorescence plate reader.

  • Analysis: The results are expressed as the percentage of adhesion relative to an untreated control.

In Vivo Tumor Xenograft Model

This provides a generalized workflow for evaluating the in vivo efficacy of an integrin-targeting compound.

xenograft_workflow cluster_workflow In Vivo Xenograft Study Workflow Start Start Implantation Subcutaneous or orthotopic implantation of human tumor cells into immunocompromised mice Start->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer test compound (e.g., this compound or Cilengitide) and vehicle control Randomization->Treatment Monitoring Monitor tumor volume and animal well-being Treatment->Monitoring Endpoint Euthanize mice at a predefined endpoint Monitoring->Endpoint Analysis Excise tumors for weight measurement and further analysis (e.g., IHC) Endpoint->Analysis End End Analysis->End

Workflow for an In Vivo Tumor Xenograft Study
  • Cell Culture: Human tumor cells of interest are cultured in vitro.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a predetermined size, and their dimensions are measured regularly with calipers.

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule.

  • Monitoring: Tumor growth and the general health of the animals are monitored throughout the study.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess markers of proliferation, apoptosis, and angiogenesis.

Conclusion

This compound and Cilengitide are both valuable tools for studying integrin biology, but they have distinct properties and applications.

This compound is a highly potent and selective ligand for α5β1 integrin . Its primary demonstrated application is as a PET imaging agent, offering a powerful method for the non-invasive monitoring of α5β1 expression in vivo. For researchers interested in specifically studying the role of α5β1 integrin or developing diagnostics targeting this integrin, this compound is an excellent choice.

Cilengitide is a broader spectrum antagonist with high affinity for αvβ3, αvβ5, and α5β1 integrins . It has been extensively validated in preclinical and clinical settings as a therapeutic agent with anti-angiogenic and anti-tumor effects. Researchers investigating the roles of αv-class integrins in cancer and other diseases, or developing therapies that target these integrins, will find Cilengitide to be a well-characterized and relevant compound.

The choice between these two molecules will ultimately depend on the specific research question and the desired application, whether it be highly selective in vivo imaging or broad-spectrum therapeutic intervention.

References

A Comparative Guide to Alternative Imaging Agents for α5β1 Integrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α5β1 integrin, a key receptor for the extracellular matrix protein fibronectin, is a critical player in tumor angiogenesis and metastasis.[1][2] Its upregulation on activated endothelial cells and various tumor cells makes it a prime target for non-invasive imaging, enabling early cancer diagnosis, monitoring of anti-angiogenic therapies, and guiding drug development.[3][4] While Arg-Gly-Asp (RGD)-based peptides have been the mainstay for targeting RGD-binding integrins, the quest for agents with higher affinity, selectivity, and improved pharmacokinetic profiles for α5β1 has led to the development of several promising alternatives. This guide provides an objective comparison of these alternative imaging agents, supported by experimental data and detailed methodologies.

Performance Comparison of α5β1 Integrin Imaging Agents

The following table summarizes the quantitative performance data of various alternative imaging agents for α5β1 integrin, focusing on their affinity, selectivity, and in vivo performance.

Imaging AgentClassImaging ModalityAffinity (IC50/Kd) for α5β1Selectivity (over αvβ3)Key In Vivo FindingsReference
⁶⁸Ga-aquibeprin Pseudopeptide TrimerPET0.088 nM (IC50)~7000-foldHigh tumor uptake (2.42 ± 0.21 %ID/g at 90 min p.i.) in M21 melanoma xenografts. Fast renal excretion and low background.[4][5]
[⁶⁴Cu]PR_x PEGylated PeptidePETNot explicitly stated, but higher than [⁶⁴Cu]PR_bNot explicitly statedHigher tumor uptake and in vivo stability compared to its non-PEGylated counterpart, [⁶⁴Cu]PR_b.[6]
⁹⁹mTc-3PisoDGR2 isoDGR Peptide DimerSPECTNot explicitly statedTargets both α5β1 and αvβ6Clear visualization of pancreatic tumors (BxPC-3) with high tumor-to-background ratios.[7][8]
MRT1 Small Molecule(Potential for imaging)40 nM (IC50)Selective for RGD-binding β1 integrinsInhibits pro-proliferative and apoptosis-resistant phenotypes in pulmonary artery smooth muscle cells.[9]
Volociximab (M200) Chimeric Antibody(Potential for imaging)0.367 nM (Kd)Specific for α5β1Inhibits tumor growth in xenograft models.[10]
BIIG2 Monoclonal Antibody(Potential for imaging)Nanomolar affinitySpecific for α5β1Reduces angiogenesis in vitro and tumor growth in human xenograft mouse models.[11]
NeoNectin De novo designed protein(Potential for imaging)0.9 ± 0.2 nM (KD)16,700-fold higher affinity than RGD peptideOutperforms fibronectin and RGD peptide in enhancing cell attachment and spreading.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the development of these imaging agents.

In Vitro Binding Affinity Assays

Enzyme-Linked Immunosorbent Assay (ELISA)-based competition assay (for ⁶⁸Ga-aquibeprin): [4]

  • 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin for α5β1).

  • A mixture of the imaging agent at various concentrations and a fixed concentration of the soluble integrin (α5β1 or αvβ3) is added to the wells.

  • The imaging agent competes with the immobilized matrix protein for binding to the integrin.

  • After incubation and washing, the amount of integrin bound to the plate is detected using a specific primary antibody against the integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is developed using a chromogenic substrate, and the absorbance is measured.

  • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Imaging Studies

PET Imaging with ⁶⁸Ga-aquibeprin in M21 Melanoma Xenografts: [5]

  • Human M21 melanoma cells are subcutaneously injected into severe combined immunodeficient (SCID) mice.

  • Once tumors reach a suitable size, mice are intravenously injected with the ⁶⁸Ga-labeled tracer.

  • Static or dynamic PET scans are acquired at specified time points post-injection (e.g., 30, 60, 90 minutes).

  • For blocking experiments, a non-radiolabeled version of the agent or a competitor is co-injected to demonstrate target specificity.

  • Images are reconstructed and analyzed to determine the tumor uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

SPECT/CT Imaging with ⁹⁹mTc-3PisoDGR2 in Pancreatic Tumor Models: [7][8]

  • BxPC-3 human pancreatic tumor cells are implanted subcutaneously or orthotopically in nude mice.

  • Mice are intravenously injected with ⁹⁹mTc-3PisoDGR2.

  • SPECT/CT imaging is performed at various time points (e.g., 0.5, 1, 2, 4 hours) post-injection.

  • To confirm specificity, a blocking study is conducted by co-injecting an excess of the non-radioactive peptide.

  • Tumor uptake and biodistribution are quantified from the images.

Biodistribution Studies

Ex Vivo Biodistribution of ⁶⁸Ga-aquibeprin: [5]

  • Following the final imaging session, mice are euthanized.

  • Tumors, blood, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.

  • The radioactivity in each sample is measured using a gamma counter.

  • The uptake in each organ is calculated and expressed as %ID/g.

  • Tumor-to-organ ratios are determined to assess the imaging contrast.

Visualizing the Science

To better understand the underlying biology and experimental processes, the following diagrams illustrate key concepts.

α5β1 Integrin Signaling Pathway α5β1 Integrin Signaling Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm Fibronectin Fibronectin Integrin α5β1 Integrin Fibronectin->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation

Caption: Simplified signaling cascade initiated by fibronectin binding to α5β1 integrin.

Imaging_Agent_Evaluation_Workflow Workflow for Novel Imaging Agent Evaluation Design Agent Design & Synthesis InVitro In Vitro Characterization (Affinity, Specificity) Design->InVitro Radiolabeling Radiolabeling & Stability InVitro->Radiolabeling CellUptake Cellular Uptake Studies Radiolabeling->CellUptake InVivoImaging In Vivo Imaging (PET/SPECT) CellUptake->InVivoImaging Biodistribution Ex Vivo Biodistribution InVivoImaging->Biodistribution Toxicity Toxicity Assessment Biodistribution->Toxicity Clinical Preclinical/Clinical Translation Toxicity->Clinical

Caption: A typical experimental workflow for the development and evaluation of a new imaging agent.

Alternative_Imaging_Agents_for_a5b1 Classes of Alternative α5β1 Integrin Imaging Agents cluster_agents Imaging Agents Target α5β1 Integrin Peptide Peptide-Based (e.g., ⁶⁸Ga-aquibeprin, [⁶⁴Cu]PR_x) Peptide->Target SmallMolecule Small Molecules (e.g., MRT1) SmallMolecule->Target Antibody Antibodies (e.g., Volociximab, BIIG2) Antibody->Target Protein De Novo Proteins (e.g., NeoNectin) Protein->Target

Caption: Major classes of alternative imaging agents targeting the α5β1 integrin.

References

Validating the Binding of c(phg-isoDGR-(NMe)k) TFA to α5β1 Integrin Through Competitive Blocking Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the binding of the selective α5β1-integrin ligand, c(phg-isoDGR-(NMe)k) TFA, using blocking studies. We present detailed experimental protocols, comparative data tables, and visual workflows to assist researchers in designing and interpreting their own binding assays.

The cyclic peptide this compound is a potent and selective ligand for α5β1 integrin, with a reported IC50 of 2.9 nM[1][2][3][4]. Its isoDGR motif mimics the well-known RGD sequence, enabling it to bind to the RGD-binding pocket of certain integrins[5][6][7][8][9]. N-methylation of the lysine (B10760008) residue enhances its selectivity for the α5β1 subtype[10]. Validating the specific binding of this compound is a critical step in its development as a potential therapeutic or imaging agent.

Blocking studies, also known as competitive binding assays, are the gold standard for confirming the specific interaction between a ligand and its receptor. These assays rely on the principle that the binding of a labeled ligand to its receptor can be inhibited by an unlabeled ligand that competes for the same binding site.

Comparative Analysis of Blocking Agents

To validate the binding of this compound, a suitable competitor (blocking agent) is required. The ideal blocking agent should have a well-characterized binding affinity for the target receptor. Here, we compare two common alternatives for blocking α5β1 integrin binding.

Blocking AgentMechanism of ActionAdvantagesDisadvantages
Linear RGD Peptides (e.g., GRGDSP) The RGD motif is a canonical recognition sequence for many integrins, including α5β1. Linear RGD peptides competitively inhibit the binding of other RGD-mimetic ligands.[7][9]- Well-characterized binding to multiple integrins.- Commercially available and relatively inexpensive.- Provides a general confirmation of binding to an RGD-binding site.- Lower affinity compared to cyclic peptides.- Lack of specificity for α5β1, as it can bind to other RGD-dependent integrins (e.g., αvβ3, αIIbβ3).[11]
Specific Anti-α5β1 Antibodies Monoclonal antibodies that bind to the extracellular domain of the α5 or β1 subunit can sterically hinder the binding of ligands to the RGD-binding site or induce conformational changes that prevent ligand binding.- High specificity for the α5β1 integrin heterodimer.- Can confirm binding to the specific integrin subtype.- Can be more expensive than peptides.- The exact binding epitope may not directly compete with the isoDGR binding site, leading to non-competitive inhibition.
Unlabeled this compound The unlabeled version of the compound itself is the most direct competitor for the binding of its labeled counterpart.- Provides the most direct evidence of specific, saturable binding to the target site.- Ideal for determining binding affinity (Ki) of the labeled ligand.- Requires synthesis of both labeled and unlabeled compounds.- Does not provide information about the general class of binding site (e.g., RGD-binding pocket).

Experimental Protocols

Below are detailed protocols for performing a competitive binding assay to validate the binding of this compound.

Cell-Based Competitive Binding Assay

This assay utilizes cells that endogenously express or are engineered to overexpress human α5β1 integrin.

Materials:

  • Human cell line with high α5β1 integrin expression (e.g., M21 melanoma cells[1][2][10])

  • Labeled this compound (e.g., fluorescently or radiolabeled)

  • Unlabeled this compound (for self-competition)

  • Alternative blocking agents (e.g., GRGDSP peptide, anti-α5β1 antibody)

  • Binding Buffer (e.g., Tris-buffered saline with 1 mM MgCl2, 1 mM MnCl2, and 1% BSA)

  • Wash Buffer (e.g., cold PBS)

  • 96-well microplate

  • Plate reader (for fluorescence) or scintillation counter (for radioactivity)

Procedure:

  • Cell Seeding: Seed the α5β1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Ligands: Prepare serial dilutions of the unlabeled competitor (unlabeled this compound, GRGDSP, or anti-α5β1 antibody) in binding buffer. Also, prepare a fixed concentration of the labeled this compound (typically at or below its Kd).

  • Competition Reaction:

    • Wash the cell monolayer with wash buffer.

    • Add the serially diluted unlabeled competitor to the wells.

    • Immediately add the fixed concentration of labeled this compound to all wells.

    • Include control wells with only the labeled ligand (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at 4°C or 37°C for a predetermined time to reach binding equilibrium.

  • Washing: Aspirate the binding solution and wash the wells multiple times with cold wash buffer to remove unbound ligand.

  • Detection:

    • For fluorescently labeled ligands, lyse the cells and measure the fluorescence intensity using a plate reader.

    • For radiolabeled ligands, lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 of the competitor.

Solid-Phase Competitive Binding Assay

This assay uses purified α5β1 integrin immobilized on a microplate.

Materials:

  • Purified human α5β1 integrin

  • High-binding 96-well microplate

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., PBS with 3% BSA)

  • Labeled this compound

  • Unlabeled competitors

  • Binding and Wash Buffers as described above

Procedure:

  • Plate Coating: Coat the wells of the microplate with purified α5β1 integrin in coating buffer overnight at 4°C.[12]

  • Blocking: Wash the plate and block any remaining non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[13]

  • Competition Reaction:

    • Wash the blocked wells.

    • Add serial dilutions of the unlabeled competitor followed by a fixed concentration of the labeled this compound.

    • Include controls for total and non-specific binding.

  • Incubation, Washing, and Detection: Follow steps 4-6 from the cell-based assay protocol.

  • Data Analysis: Perform data analysis as described in step 7 of the cell-based assay protocol.

Data Presentation

The quantitative data from the competitive binding assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Comparative IC50 Values for Blocking the Binding of Labeled this compound to α5β1 Integrin

CompetitorTargetAssay TypeIC50 (nM)Notes
Unlabeled this compoundα5β1 IntegrinCell-BasedExpected in the low nM rangeConfirms specific and saturable binding.
GRGDSP PeptideRGD-binding IntegrinsCell-BasedExpected in the µM rangeDemonstrates binding to the RGD-binding pocket; lower potency expected due to lower affinity.
Anti-α5β1 Antibodyα5β1 IntegrinCell-BasedVariableConfirms binding to the α5β1 heterodimer; IC50 depends on the antibody's affinity and mechanism of inhibition.
Unlabeled this compoundPurified α5β1 IntegrinSolid-PhaseExpected in the low nM rangeProvides a more direct measure of the ligand-receptor interaction without cellular complexity.
GRGDSP PeptidePurified α5β1 IntegrinSolid-PhaseExpected in the µM rangeConfirms RGD-competitive binding in a purified system.

Visualizing the Experimental Workflow and Underlying Principles

To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.

Integrin Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Ligand This compound Integrin α5β1 Integrin Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Downstream Downstream Signaling (e.g., MAPK/ERK pathway) Src->Downstream CellularResponse Cellular Response (Adhesion, Migration, Proliferation) Downstream->CellularResponse

Caption: Integrin-mediated signaling cascade initiated by ligand binding.

Competitive Binding Assay Workflow Start Start: α5β1-Expressing Cells or Purified Integrin AddCompetitor Add Serial Dilutions of Unlabeled Competitor Start->AddCompetitor AddLabeledLigand Add Fixed Concentration of Labeled this compound AddCompetitor->AddLabeledLigand Incubate Incubate to Reach Equilibrium AddLabeledLigand->Incubate Wash Wash to Remove Unbound Ligand Incubate->Wash Detect Detect Bound Labeled Ligand Wash->Detect Analyze Analyze Data: Plot and Fit Curve Detect->Analyze End Determine IC50 Analyze->End

Caption: Step-by-step workflow for a competitive binding assay.

Principle of Competitive Binding cluster_0 No Competitor cluster_1 With Competitor Receptor_A α5β1 Integrin LabeledLigand_A Labeled Ligand LabeledLigand_A->Receptor_A Binding Receptor_B α5β1 Integrin LabeledLigand_B Labeled Ligand LabeledLigand_B->Receptor_B Reduced Binding UnlabeledLigand_B Unlabeled Competitor UnlabeledLigand_B->Receptor_B Inhibition

Caption: Logical diagram of competitive inhibition at the receptor binding site.

References

Correlation of c(phg-isoDGR-(NMe)k) TFA Uptake with Histology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of c(phg-isoDGR-(NMe)k) TFA, a selective ligand for α5β1 integrin, and its correlation with histological findings. The information is intended to assist researchers and professionals in drug development in understanding the potential of this compound for in vivo imaging and its relationship with the underlying tissue biology.

The isoDGR motif, mimicked by this compound, is a "gain-of-function" modification of extracellular matrix (ECM) proteins, such as fibronectin, that occurs through the deamidation of Asn-Gly-Arg (NGR) sequences.[1][2] This motif plays a significant role in inflammatory processes and is associated with conditions like atherosclerosis and aging-related inflammation.[1][3] The isoDGR motif binds to integrins, particularly α5β1, which is overexpressed in various pathological conditions, including tumor angiogenesis.[4][5] This interaction can trigger downstream signaling pathways, leading to the recruitment of inflammatory cells.[1]

Data Presentation: Quantitative Uptake Analysis

Direct quantitative uptake data for this compound from peer-reviewed publications is limited. However, the foundational study by Kapp et al. (2018) utilized a trimerized form of the peptide, conjugated with the chelator TRAP and radiolabeled with Gallium-68 (⁶⁸Ga), for positron-emission tomography (PET) imaging in a M21 mouse xenograft model.[6][7][8]

For a comparative perspective, biodistribution data for a similar α5β1-selective PET tracer, ⁶⁸Ga-aquibeprin, in the same M21 human melanoma xenograft model is presented below. This provides an insight into the expected in vivo behavior of α5β1-targeting radiopharmaceuticals.

Table 1: Comparative Biodistribution of α5β1 and αvβ3 Integrin PET Tracers in M21 Xenograft-Bearing Mice (%ID/g at 90 min p.i.)

Organ⁶⁸Ga-aquibeprin (α5β1 selective)⁶⁸Ga-avebetrin (αvβ3 selective)
Blood0.2 ± 0.00.3 ± 0.1
Heart0.2 ± 0.00.2 ± 0.0
Lungs0.3 ± 0.10.4 ± 0.1
Liver0.3 ± 0.10.6 ± 0.1
Spleen0.1 ± 0.00.2 ± 0.0
Kidneys2.1 ± 0.53.5 ± 0.6
Muscle0.2 ± 0.00.2 ± 0.0
Bone0.2 ± 0.00.3 ± 0.0
Tumor 2.4 ± 0.2 3.0 ± 0.3

Data extracted from Notni et al., J Nucl Med, 2016.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of this compound and similar compounds.

Animal Model and Tumor Xenograft
  • Cell Line: M21 human melanoma cells, known to express α5β1 integrin.

  • Animals: Severe combined immunodeficient (SCID) mice.

  • Procedure: M21 cells are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of the SCID mice. Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.

PET Imaging Protocol
  • Radiotracer Preparation: c(phg-isoDGR-(NMe)k) is trimerized with a chelator like TRAP and radiolabeled with ⁶⁸Ga.[6][7]

  • Animal Preparation: Tumor-bearing mice are anesthetized.

  • Injection: The ⁶⁸Ga-labeled tracer is administered intravenously.

  • Imaging: Dynamic or static PET scans are acquired at specific time points post-injection to visualize the biodistribution of the tracer.

Histology and Immunohistochemistry
  • Tissue Collection: Following the final imaging session, mice are euthanized, and tumors and other organs of interest are excised.

  • Tissue Processing: Tissues are fixed in formalin and embedded in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To visualize the general tissue morphology and cellularity.

    • Immunohistochemistry (IHC): To detect the expression of specific proteins. For correlation with this compound uptake, staining for the α5 and β1 integrin subunits is crucial. Additionally, staining for markers of angiogenesis (e.g., CD31) and inflammation (e.g., CD68 for macrophages) can provide further insights.

  • Analysis: Stained tissue sections are analyzed microscopically to assess the localization and intensity of protein expression and to correlate these findings with the tracer uptake observed in PET images.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

isoDGR_Integrin_Signaling isoDGR-Integrin Signaling Pathway ECM ECM Proteins (e.g., Fibronectin) Deamidation Deamidation of NGR ECM->Deamidation Spontaneous or Enzymatic isoDGR isoDGR Motif Deamidation->isoDGR Integrin α5β1 Integrin isoDGR->Integrin Binds to c_phg This compound (isoDGR Mimic) c_phg->Integrin Binds to Cell Target Cell (e.g., Endothelial, Inflammatory) Integrin->Cell On surface of Signaling Downstream Signaling Integrin->Signaling Activates Response Cellular Response (e.g., Adhesion, Migration, Inflammation) Signaling->Response Leads to

Caption: isoDGR-Integrin Signaling Pathway.

Experimental Workflow

Experimental_Workflow Workflow for Correlating PET with Histology cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis Tumor_Model M21 Xenograft Mouse Model Radiolabeling Radiolabeling of This compound with ⁶⁸Ga PET_Scan PET Imaging Radiolabeling->PET_Scan Tracer Injection Tissue_Harvest Tumor and Organ Harvesting PET_Scan->Tissue_Harvest Post-Imaging Correlation Correlation Analysis PET_Scan->Correlation Histology Histological Processing (Fixation, Embedding) Tissue_Harvest->Histology IHC Immunohistochemistry (α5β1, CD31, CD68) Histology->IHC Microscopy Microscopic Analysis IHC->Microscopy Microscopy->Correlation

Caption: Workflow for Correlating PET with Histology.

References

A Head-to-Head Comparison of PET Tracers for Imaging α5β1 Integrin Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the non-invasive imaging of α5β1 integrin expression is a critical tool in oncology and angiogenesis research. This guide provides an objective, data-driven comparison of leading Positron Emission Tomography (PET) tracers designed to target this key biomarker.

Integrin α5β1, a heterodimeric cell surface receptor for fibronectin, is a well-established player in tumor angiogenesis, progression, and metastasis. Its upregulation in various cancer types makes it an attractive target for both therapeutic intervention and diagnostic imaging. PET imaging with α5β1-specific tracers offers a powerful method to visualize and quantify the expression of this integrin in vivo, providing valuable insights for drug development, patient stratification, and treatment monitoring.

This guide focuses on a head-to-head comparison of prominent α5β1 integrin PET tracers, presenting key performance data from preclinical studies in a standardized format. We delve into their binding affinities, tumor uptake characteristics, and selectivity profiles. Furthermore, detailed experimental protocols are provided to support the reproducibility and critical evaluation of the presented data.

Quantitative Performance of α5β1 Integrin PET Tracers

The following table summarizes the key quantitative data for a selection of α5β1 integrin PET tracers. These tracers have been evaluated in various preclinical tumor models, and the data presented here is intended to provide a comparative overview of their performance characteristics.

TracerRadiometal/RadionuclideLigand TypeAffinity (IC50, nM) vs. α5β1Tumor ModelTumor Uptake (%ID/g at 1h p.i.)Tumor-to-Muscle Ratio (at 1h p.i.)Selectivity (α5β1 vs. αvβ3)
[68Ga]aquibeprin 68GaPseudopeptide Trimer0.088[1]M21 Human Melanoma~2.42 (at 1.5h p.i.)[1]20.9 (at 1.5h p.i.)[1]~7000-fold[1]
[64Cu]QM-2303 64CuPEGylated PR_b PeptideNot explicitly statedB16F10 Melanoma~3.5~7Not explicitly stated
[18F]FPMt 18FNon-peptidicNot explicitly statedU87MG GlioblastomaData not availableData not availableSelective for α5β1
[64Cu]isoDGR 64CuCyclic PeptideNot explicitly statedB16F10 MelanomaComparable to [64Cu]QM-2303 at 30 min p.i.Data not availablePrimarily targets α5β1

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the biological context and the evaluation process for these tracers, the following diagrams illustrate the α5β1 integrin signaling pathway and a typical experimental workflow for PET tracer evaluation.

alpha5beta1_signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Fibronectin Fibronectin (FN) Integrin α5β1 Integrin Fibronectin->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK Akt Akt PI3K->Akt CellResponse Cellular Responses (Proliferation, Survival, Migration, Angiogenesis) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

α5β1 Integrin Signaling Pathway.

PET_Tracer_Workflow cluster_synthesis Tracer Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Evaluation cluster_analysis Data Analysis A1 Precursor Synthesis A2 Radiolabeling (e.g., with 68Ga, 64Cu, 18F) A1->A2 A3 Quality Control (Radiochemical Purity, Molar Activity) A2->A3 B1 Competitive Binding Assay (Determine IC50/Affinity) A3->B1 B2 Cell Uptake & Internalization Studies B1->B2 C1 Tumor Model Development (Xenograft/Orthotopic) B2->C1 B3 Stability Assays (Serum, Saline) C2 PET/CT Imaging C1->C2 C3 Biodistribution Studies (%ID/g) C2->C3 C4 Blocking Studies (Confirm Specificity) C2->C4 D1 Image Quantification (Tumor-to-Background Ratios) C3->D1 C4->D1

Experimental Workflow for PET Tracer Evaluation.

Detailed Experimental Protocols

To ensure the reproducibility and critical appraisal of the data presented, this section outlines the methodologies for key experiments involved in the evaluation of α5β1 integrin PET tracers.

Radiolabeling Protocols

a) 68Ga-Labeling of DOTA-conjugated Peptides (e.g., for [68Ga]aquibeprin analogs):

  • 68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

  • Buffering: Add the 68GaCl3 eluate to a reaction vial containing a sodium acetate (B1210297) buffer to adjust the pH to 3.5-4.5.

  • Labeling Reaction: Add the DOTA-conjugated peptide precursor to the buffered 68Ga solution.

  • Incubation: Heat the reaction mixture at 95-100°C for 5-15 minutes.

  • Purification: Purify the reaction mixture using a C18 Sep-Pak cartridge to remove unreacted 68Ga and impurities.

  • Quality Control: Analyze the final product for radiochemical purity using radio-HPLC and radio-TLC. Determine the molar activity.

b) 64Cu-Labeling of DOTA/NOTA-conjugated Peptides (e.g., for [64Cu]isoDGR, [64Cu]QM-2303):

  • Reaction Setup: To a solution of the DOTA or NOTA-conjugated peptide in a suitable buffer (e.g., ammonium (B1175870) acetate, pH 5.5-7.5), add 64CuCl2.

  • Incubation: Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 10-30 minutes, depending on the chelator.

  • Purification: Similar to 68Ga-labeling, purify the product using a C18 cartridge.

  • Quality Control: Perform radio-HPLC and radio-TLC to assess radiochemical purity and determine molar activity.

c) 18F-Labeling via Prosthetic Groups (e.g., for [18F]FPMt):

  • Prosthetic Group Synthesis: Synthesize an 18F-labeled prosthetic group, such as N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) or 1-azido-2-[18F]fluoroethane for click chemistry. This is typically a multi-step automated process.

  • Conjugation: React the purified 18F-prosthetic group with the peptide precursor under mild basic conditions or using copper-catalyzed click chemistry.

  • Purification: Purify the final 18F-labeled peptide using HPLC.

  • Quality Control: Confirm the identity and purity of the product using analytical HPLC and measure the molar activity.

In Vitro Competitive Binding Assay
  • Cell Culture: Culture cells with known α5β1 integrin expression levels (e.g., M21, U87MG, B16F10) to near confluency.

  • Assay Preparation: Seed the cells in a 96-well plate.

  • Competition: Add a constant concentration of the radiolabeled tracer and increasing concentrations of the corresponding non-radiolabeled ("cold") ligand to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for competitive binding.

  • Washing: Wash the cells to remove unbound radioactivity.

  • Measurement: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of bound radioactivity as a function of the concentration of the cold ligand and fit the data to a one-site competition model to determine the IC50 value.

Preclinical PET Imaging and Biodistribution in Tumor-Bearing Mice
  • Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., M21, U87MG) into the flank of immunocompromised mice. Allow tumors to grow to a suitable size (e.g., 100-300 mm³).

  • Tracer Administration: Intravenously inject a defined amount of the radiotracer (e.g., 3.7-7.4 MBq) into the tail vein of the anesthetized mouse.

  • PET/CT Imaging: Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes). A CT scan is performed for anatomical co-registration.

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys, blood pool) to calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g). Calculate tumor-to-background ratios.

  • Ex Vivo Biodistribution: At the final imaging time point, euthanize the mice and dissect the tumor and major organs. Weigh the tissues and measure the radioactivity using a gamma counter to confirm the imaging data.

  • Blocking Study: To confirm in vivo specificity, a separate cohort of animals is co-injected with an excess of the non-radiolabeled ligand along with the radiotracer. A significant reduction in tumor uptake compared to the non-blocked group indicates target-specific binding.

Conclusion

The selection of an appropriate PET tracer for imaging α5β1 integrin expression is crucial for the success of preclinical and clinical research. This guide provides a comparative overview of key performance indicators and detailed experimental protocols for several leading tracers. [68Ga]aquibeprin demonstrates exceptionally high affinity and selectivity, resulting in excellent tumor-to-muscle ratios. Peptide-based tracers like [64Cu]QM-2303 also show promising tumor uptake. The choice of tracer will ultimately depend on the specific research question, the required imaging characteristics (e.g., resolution, half-life of the radionuclide), and the available radiochemistry infrastructure. The provided data and protocols are intended to aid researchers in making informed decisions and to facilitate the standardization of future comparison studies in this rapidly evolving field.

References

In Vivo Specificity of c(phg-isoDGR-(NMe)k) TFA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo specificity of targeting agents is paramount for the development of effective and safe diagnostics and therapeutics. This guide provides a comparative analysis of the in vivo specificity of c(phg-isoDGR-(NMe)k) TFA, a potent and selective α5β1-integrin ligand, against other relevant targeting molecules.

The iso-aspartate-glycine-arginine (isoDGR) motif is a key player in cell adhesion and signaling, primarily through its interaction with integrins. This motif can be exposed in proteins under conditions of physiological stress and aging, making it a valuable target for imaging and therapeutic intervention in various pathologies, including cancer and chronic inflammation. The cyclic peptide this compound has emerged as a promising small molecule for targeting the α5β1 integrin, which recognizes the isoDGR motif. This guide will compare its in vivo performance with an alternative small molecule α5β1-integrin binder, ⁶⁸Ga-aquibeprin, and a different targeting modality, an anti-isoDGR monoclonal antibody.

Comparative In Vivo Performance

To provide a clear comparison of the in vivo specificity of these agents, the following tables summarize their key performance characteristics based on available experimental data.

Table 1: In Vivo Biodistribution of α5β1-Integrin PET Tracers in M21 Human Melanoma Xenografts

Organ/Tissue[⁶⁸Ga]Ga-c(phg-isoDGR-(NMe)k)₃-TRAP¹⁶⁸Ga-aquibeprin²
Tumor Data not available in published literature2.42 ± 0.21 %ID/g
Blood Data not available in published literature0.24 ± 0.05 %ID/g
Muscle Data not available in published literature0.12 ± 0.02 %ID/g
Liver Data not available in published literature0.31 ± 0.05 %ID/g
Kidneys Data not available in published literature1.79 ± 0.46 %ID/g
Tumor-to-Blood Ratio Data not available in published literature10.6 ± 2.5
Tumor-to-Muscle Ratio Data not available in published literature20.9 ± 2.4

¹Data from the primary publication by Kapp et al. (2018) was not publicly available. ²Data from Notni et al. (2016) J Nucl Med.[1]

Table 2: General In Vivo Characteristics of isoDGR Targeting Agents

FeatureThis compound⁶⁸Ga-aquibeprinAnti-isoDGR Monoclonal Antibody
Target α5β1 Integrinα5β1 IntegrinisoDGR motif on various proteins
Modality Small molecule peptideSmall molecule pseudopeptideMonoclonal Antibody
Reported In Vivo Model M21 human melanoma xenograft (SCID mice)M21 human melanoma xenograft (SCID mice)Pcmt1-/- mice (model for protein damage)
Key In Vivo Finding Potent tumor imaging agentHigh-contrast PET imaging of α5β1Reduces tissue damage and inflammation
Mechanism of Action Binds to α5β1 integrinBinds to α5β1 integrinAntibody-dependent cellular phagocytosis (ADCP)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

signaling_pathway cluster_targeting Targeting Agents cluster_target Biological Target cluster_cellular_response Cellular Response This compound This compound a5b1 Integrin a5b1 Integrin This compound->a5b1 Integrin binds 68Ga-aquibeprin 68Ga-aquibeprin 68Ga-aquibeprin->a5b1 Integrin binds Anti-isoDGR mAb Anti-isoDGR mAb isoDGR motif isoDGR motif Anti-isoDGR mAb->isoDGR motif binds PET Imaging Signal PET Imaging Signal a5b1 Integrin->PET Imaging Signal generates ADCP Antibody-Dependent Cellular Phagocytosis isoDGR motif->ADCP triggers Reduction of Inflammation Reduction of Inflammation ADCP->Reduction of Inflammation

Caption: Signaling pathways of different isoDGR targeting agents.

experimental_workflow cluster_animal_model Animal Model cluster_agent_administration Agent Administration cluster_analysis Analysis M21 Xenograft Mouse M21 Xenograft Mouse Radiolabeled Peptide Injection Radiolabeled Peptide Injection M21 Xenograft Mouse->Radiolabeled Peptide Injection Pcmt1-/- Mouse Pcmt1-/- Mouse Antibody Injection Antibody Injection Pcmt1-/- Mouse->Antibody Injection PET Imaging PET Imaging Radiolabeled Peptide Injection->PET Imaging Immunohistochemistry Immunohistochemistry Antibody Injection->Immunohistochemistry Biodistribution Studies Biodistribution Studies PET Imaging->Biodistribution Studies Western Blot Western Blot Immunohistochemistry->Western Blot

Caption: General experimental workflows for in vivo specificity studies.

Detailed Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting the results. Below are the methodologies for the key experiments cited.

In Vivo PET Imaging and Biodistribution of ⁶⁸Ga-aquibeprin
  • Animal Model: Female severe combined immunodeficient (SCID) mice bearing M21 human melanoma xenografts.[1]

  • Radiotracer Administration: Mice were injected intravenously with approximately 5-7 MBq of ⁶⁸Ga-aquibeprin.[1]

  • PET Imaging: Static PET scans were performed 75 minutes post-injection for 20 minutes.[1]

  • Ex Vivo Biodistribution: 90 minutes post-injection, mice were euthanized, and organs of interest were harvested, weighed, and their radioactivity was measured using a gamma counter. The results were expressed as a percentage of the injected dose per gram of tissue (%ID/g).[1]

In Vivo Studies with Anti-isoDGR Monoclonal Antibody
  • Animal Model: Pcmt1-/- mice, which exhibit an accumulation of isoDGR-containing proteins.

  • Antibody Administration: Mice were treated with weekly intraperitoneal injections of the anti-isoDGR monoclonal antibody at a dose of 1 mg/kg.

  • Analysis of Target Engagement: The reduction of isoDGR-modified proteins in tissues such as the brain and liver was assessed by Western blot analysis.

  • Mechanism of Action Study: Antibody-dependent cellular phagocytosis (ADCP) was investigated as the mechanism for the clearance of isoDGR-containing proteins.

Discussion and Conclusion

The available data highlights the potential of targeting the isoDGR motif and its primary receptor, α5β1 integrin, for in vivo applications.

This compound , as a precursor to the PET tracer [⁶⁸Ga]Ga-c(phg-isoDGR-(NMe)k)₃-TRAP, is described as a potent and selective ligand for α5β1 integrin, making it a promising candidate for tumor imaging.[2][3] However, a direct comparison of its in vivo specificity is hampered by the lack of publicly available quantitative biodistribution data.

⁶⁸Ga-aquibeprin serves as a valuable benchmark for a small molecule α5β1-integrin PET tracer. The published data demonstrates its high specificity for α5β1-positive tumors, with favorable tumor-to-background ratios and rapid clearance from non-target tissues.[1] This profile is highly desirable for a diagnostic imaging agent.

References

In-Depth Analysis of the Cross-Reactivity Profile of c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The cyclic peptide c(phg-isoDGR-(NMe)k) TFA has emerged as a highly potent and selective ligand for the α5β1 integrin, a receptor implicated in a variety of physiological and pathological processes, including angiogenesis, tissue repair, and tumor progression. This guide provides a comprehensive comparison of its binding affinity for its primary target, α5β1, against other related integrin receptors, supported by experimental data. Detailed methodologies for the key binding assays are also presented to aid researchers in evaluating and replicating these findings.

High Affinity and Selectivity for α5β1 Integrin

This compound demonstrates exceptional potency for the human α5β1 integrin, with a reported half-maximal inhibitory concentration (IC50) of 2.9 nM.[1][2][3][4] This high affinity underscores its potential as a targeted therapeutic or imaging agent for α5β1-expressing cells.

The selectivity of this compound is a key attribute. It was developed through the strategic N-methylation of a parent peptide, c(phg-isoDGR-k), which exhibited biselective binding to both α5β1 and αvβ6 integrins. The modification successfully eliminated high-affinity binding to αvβ6, thereby yielding a highly selective α5β1 ligand.[1]

Cross-Reactivity with Other Integrin Receptors

To ascertain the specificity of this compound, its binding affinity was evaluated against a panel of other human integrin subtypes. The results, summarized in the table below, highlight a significant preference for α5β1.

Integrin SubtypeIC50 (nM)Selectivity vs. α5β1 (fold)
α5β1 2.9 1
αvβ3>1000>345
αvβ5>1000>345
αvβ613446
αIIbβ3>1000>345

Table 1: Cross-Reactivity Profile of this compound against various human integrin subtypes. The IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a natural ligand to the respective integrin.

The data clearly indicates that this compound has a significantly lower affinity for other tested integrins, with IC50 values being at least 46-fold higher for αvβ6 and over 345-fold higher for αvβ3, αvβ5, and αIIbβ3. This remarkable selectivity is crucial for minimizing off-target effects in potential therapeutic applications.

Experimental Protocols

The binding affinities presented in this guide were determined using a solid-phase competitive enzyme-linked immunosorbent assay (ELISA). The following is a detailed description of the experimental protocol.

Solid-Phase Competitive Integrin Binding Assay

This assay measures the ability of a test compound to inhibit the binding of a natural ligand to a purified integrin receptor coated on a microtiter plate.

Materials:

  • Purified human integrin receptors (α5β1, αvβ3, αvβ5, αvβ6, αIIbβ3)

  • Natural ligands (e.g., Fibronectin for α5β1, Vitronectin for αvβ3 and αvβ5)

  • Test compound: this compound

  • 96-well microtiter plates

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)

  • Biotinylated detection antibody specific for the natural ligand

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Purified integrin receptors are diluted in Coating Buffer and adsorbed to the wells of a 96-well microtiter plate overnight at 4°C.

  • Blocking: The remaining protein-binding sites on the plate are blocked by incubating with Blocking Buffer for at least 1 hour at room temperature.

  • Competition: The test compound, this compound, is serially diluted and added to the wells, followed by the addition of a constant concentration of the respective biotinylated natural ligand. The plate is then incubated for a defined period to allow for competitive binding.

  • Detection: After washing to remove unbound reagents, a biotinylated detection antibody specific for the natural ligand is added to the wells.

  • Signal Generation: Following another wash step, Streptavidin-HRP conjugate is added, which binds to the biotinylated antibody.

  • Substrate Reaction: After a final wash, TMB substrate is added, and the HRP enzyme catalyzes a colorimetric reaction.

  • Measurement: The reaction is stopped with a Stop Solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a plate reader. The intensity of the color is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_plate_prep Plate Preparation cluster_binding Competitive Binding cluster_detection Detection Coat_Integrin Coat wells with purified integrin Block_Plate Block with BSA Coat_Integrin->Block_Plate Add_Compound Add serially diluted This compound Block_Plate->Add_Compound Add_Ligand Add biotinylated natural ligand Add_Compound->Add_Ligand Incubate_Binding Incubate Add_Ligand->Incubate_Binding Wash_1 Wash Incubate_Binding->Wash_1 Add_Antibody Add biotinylated detection antibody Wash_1->Add_Antibody Wash_2 Wash Add_Antibody->Wash_2 Add_HRP Add Streptavidin-HRP Wash_2->Add_HRP Wash_3 Wash Add_HRP->Wash_3 Add_TMB Add TMB substrate Wash_3->Add_TMB Add_Stop Add Stop Solution Add_TMB->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate

Caption: Experimental workflow for the solid-phase competitive integrin binding assay.

α5β1 Integrin Signaling Pathway

Upon binding of its natural ligand, fibronectin, or a potent ligand such as this compound, the α5β1 integrin undergoes a conformational change, leading to the activation of intracellular signaling cascades. This "outside-in" signaling primarily involves the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. These kinases, in turn, phosphorylate a multitude of downstream targets, activating pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways. These signaling events regulate crucial cellular processes including cell survival, proliferation, migration, and adhesion.

Conversely, "inside-out" signaling, initiated by intracellular signals, can modulate the affinity of the α5β1 integrin for its extracellular ligands.

G cluster_ecm Extracellular cluster_membrane Cell Membrane cluster_icm Intracellular Ligand This compound or Fibronectin Integrin α5β1 Integrin Ligand->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK Pathway Src->MAPK Akt Akt PI3K->Akt Cell_Response Cell Survival, Proliferation, Migration Akt->Cell_Response MAPK->Cell_Response

Caption: Simplified signaling pathway of α5β1 integrin activation.

References

A Comparative Review of α5β1 Integrin Ligands: Focus on c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of c(phg-isoDGR-(NMe)k) TFA and other notable α5β1 integrin inhibitors. While this compound has been primarily investigated as a potent and selective imaging agent, its high affinity for α5β1 integrin places it within a class of compounds with therapeutic potential in oncology and other diseases. This document summarizes the available data, compares it with alternative α5β1-targeting agents, and provides insights into the underlying mechanism of action and experimental methodologies.

Introduction to α5β1 Integrin Targeting

Integrin α5β1, a receptor for fibronectin, plays a crucial role in cell adhesion, signaling, proliferation, and survival.[1][2] Its overexpression is associated with tumor angiogenesis, metastasis, and drug resistance in various cancers, including ovarian, breast, and lung cancer.[1][2] This has made α5β1 a compelling target for the development of novel therapeutics. A variety of inhibitors, including antibodies, peptides, and small molecules, have been developed to block the function of this receptor.

This compound: A High-Affinity Ligand

This compound is a cyclic peptide that has been identified as a highly potent and selective ligand for α5β1 integrin, with a reported half-maximal inhibitory concentration (IC50) of 2.9 nM.[1][2][3] Its development arose from the N-methylation of the biselective peptide c(phg-isoDGR-k), which also targets αvβ6 integrin. This modification led to a significant increase in selectivity for α5β1.[4][5] To date, the primary application of this compound has been as a tracer for Positron Emission Tomography (PET) imaging to monitor α5β1 integrin expression in vivo.[3][4]

While therapeutic efficacy data for this compound is not currently available in the public domain, its high affinity and selectivity suggest potential as a therapeutic agent. Further preclinical studies would be required to evaluate its anti-tumor activity.

Comparison with Alternative α5β1 Integrin Inhibitors

Several other compounds targeting α5β1 integrin have been investigated in preclinical and clinical studies. The following table summarizes their key characteristics and efficacy data.

Compound/DrugTypeSelectivityKey Efficacy DataReference
This compound Cyclic PeptideSelective for α5β1 (IC50 = 2.9 nM)Primarily used for in vivo imaging; no therapeutic efficacy data available.[1][2][3]
Volociximab (M200) Monoclonal Antibodyα5β1Showed partial or no significant effects in Phase I/II clinical trials for various metastatic cancers. In preclinical models, it inhibited tumor growth and was associated with decreased vessel density.[6][7]
ATN-161 Small Peptide Antagonistα5β1No therapeutic benefits were observed in Phase I/II clinical trials for glioma, renal cancer, and other solid tumors.[6][8]
Cilengitide (EMD 121974) Cyclic Peptideαvβ3, αvβ5, and α5β1Did not show a significant difference in median overall survival in a Phase III trial for newly diagnosed glioblastoma.[9]
Antibody 339.1 Monoclonal Antibody (murine)α5β1In murine xenograft models, inhibited the growth of established tumors by 40-60% and correlated with a decrease in vessel density.[7]

Mechanism of Action and Signaling Pathways

Integrin α5β1, upon binding to its ligand fibronectin, activates several downstream signaling pathways that promote cell survival, proliferation, and migration. The primary mechanism of action for α5β1 inhibitors is to block this interaction, thereby inhibiting these pro-tumorigenic signals. Key signaling pathways implicated include the PI3K/AKT/mTOR and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a5b1 α5β1 Integrin FAK FAK a5b1->FAK Activates FN Fibronectin FN->a5b1 Binds inhibitor c(phg-isoDGR-(NMe)k) or other inhibitors inhibitor->a5b1 Blocks PI3K PI3K FAK->PI3K Ras Ras FAK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration

Figure 1: Simplified signaling pathway of α5β1 integrin and its inhibition.

Experimental Protocols

While specific therapeutic experimental protocols for this compound are not available, a general workflow for evaluating the in vivo efficacy of an α5β1 integrin inhibitor is presented below. This is based on standard methodologies used in preclinical oncology research.

In Vivo Tumor Growth Inhibition Study
  • Cell Line and Culture: A human tumor cell line with high α5β1 integrin expression (e.g., M21 melanoma) is cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Implantation: Cultured tumor cells are harvested and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Groups: Mice are randomized into treatment and control groups.

    • Control Group: Receives vehicle (e.g., saline or PBS).

    • Treatment Group(s): Receive the α5β1 inhibitor at one or more dose levels, administered via a clinically relevant route (e.g., intravenously or intraperitoneally).

  • Dosing Regimen: The inhibitor is administered according to a predetermined schedule (e.g., daily, twice weekly).

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition over time.

    • Secondary: Body weight (as a measure of toxicity), survival, and post-study analysis of tumors (e.g., immunohistochemistry for proliferation and apoptosis markers, and vessel density).

  • Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., ANOVA). Survival data is analyzed using Kaplan-Meier curves and log-rank tests.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis culture Tumor Cell Culture (α5β1 positive) implant Subcutaneous Implantation in Mice culture->implant randomize Randomization into Control & Treatment Groups implant->randomize treat Drug Administration (e.g., IV, IP) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoints Primary & Secondary Endpoint Measurement monitor->endpoints stats Statistical Analysis of Tumor Growth & Survival endpoints->stats histology Post-mortem Tumor Analysis endpoints->histology

Figure 2: General experimental workflow for in vivo efficacy testing of an α5β1 inhibitor.

Conclusion

This compound is a valuable research tool due to its high potency and selectivity for α5β1 integrin, which has been effectively leveraged for in vivo imaging. While its therapeutic potential remains to be elucidated, the broader class of α5β1 integrin inhibitors has shown promise in preclinical models, although clinical success has been limited. Future research should focus on conducting therapeutic studies with this compound to determine if its high affinity and selectivity can translate into improved efficacy and a better safety profile compared to less selective inhibitors. The development of more specific and potent α5β1 antagonists like this compound may yet unlock the full therapeutic potential of targeting this pathway in cancer and other diseases.

References

Safety Operating Guide

Proper Disposal of c(phg-isoDGR-(NMe)k) TFA: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of c(phg-isoDGR-(NMe)k) TFA, a potent and selective α5β1-integrin ligand used in research. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC29H42F3N9O9[4][5]
Molecular Weight717.69 g/mol [5]
IC50 (α5β1-integrin)2.9 nM[4]
Storage Temperature-20°C (solid)[4][5]
Solution Storage-80°C (up to 6 months), -20°C (up to 1 month)[6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for chemical waste. Never dispose of this compound or its solutions down the drain or in regular trash.[1]

Experimental Protocol for Waste Neutralization and Disposal:
  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, in a dedicated and clearly labeled hazardous waste container.[3]

    • The container must be made of a material compatible with acidic and potentially organic solvent-containing waste.

  • Neutralization of Acidic Waste (if required by institutional policy):

    • Due to the TFA salt, aqueous waste solutions will be acidic. Some institutional waste management programs may require neutralization prior to pickup. This procedure must be performed with extreme caution in a chemical fume hood. [3]

    • Place the waste container in a secondary container (e.g., an ice bath) to manage heat generation.[3]

    • Slowly add a weak base, such as sodium bicarbonate, in small increments with gentle stirring.[3] Be prepared for vigorous gas (CO2) evolution.[3]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter until it is between 6.0 and 8.0.

    • Once neutralized, securely cap the container and label it as "Neutralized this compound Waste," listing all chemical components.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Maintain a detailed record of the disposed chemical, including its name, quantity, and date of disposal, as part of good laboratory practice.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Segregate Waste into Labeled Hazardous Container C->D E Institutional Policy Check: Neutralization Required? D->E F Neutralize Acidic Waste (Slowly add base to pH 6-8) E->F Yes G Securely Cap and Label Waste Container E->G No F->G H Arrange for EHS Pickup G->H I Record Disposal in Lab Notebook H->I J End I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling c(phg-isoDGR-(NMe)k) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of c(phg-isoDGR-(NMe)k) TFA, a potent and selective α5β1-integrin ligand.[1][2][3][4] The trifluoroacetate (B77799) (TFA) salt form necessitates specific precautions due to the corrosive nature of trifluoroacetic acid.[5][6] Adherence to these guidelines is critical for personal safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE.

Protection TypeRecommended PPESpecification
Eye/Face Protection Safety goggles with side-shields or face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[7]
Hand Protection Chemical-resistant glovesInspect gloves for integrity before use. Suitable materials include nitrile or butyl rubber. Follow standard EN 374.[7][8]
Body Protection Impervious laboratory coatShould be fire/flame resistant.[7][9]
Respiratory Protection Use in a well-ventilated area or with a fume hoodIf ventilation is inadequate or when handling bulk quantities, a full-face respirator may be necessary.[7][10]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[8][10]

  • Ensure safety showers and eyewash stations are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use appropriate tools for transfer.

  • Dissolving: When preparing solutions, add the compound to the solvent slowly.

  • General Hygiene: Avoid all personal contact, including inhalation.[10] Wash hands thoroughly after handling and before breaks.[8]

Storage:

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7][10] The recommended storage temperature is -20°C.[1]

  • Store away from incompatible materials and foodstuff containers.[10]

Emergency and Disposal Plan

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with large amounts of water.[10] Remove contaminated clothing and seek medical attention.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7][8] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill using inert absorbent material.[10] Prevent the spill from entering drains.[10]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not allow the product to enter drains or waterways.[8]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound Carefully prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean After experiment post_dispose Dispose of Waste Properly post_clean->post_dispose post_store Store Compound Correctly post_dispose->post_store

Caption: Safe handling workflow from preparation to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.